7-Chloro-1,8-naphthyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXBYPUUCBEZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166661 | |
| Record name | 7-Chloro-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15944-33-9 | |
| Record name | 2-Amino-7-chloro-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15944-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1,8-naphthyridin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015944339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1,8-naphthyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 7-Chloro-1,8-naphthyridin-2-amine: A Technical Guide for Drug Discovery Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive pharmacophore for targeting a wide array of biological targets. Within this class of compounds, 7-Chloro-1,8-naphthyridin-2-amine stands out as a crucial building block for the synthesis of more complex drug candidates. This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, offering practical insights and detailed protocols for researchers in drug development.
Introduction: The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, is a key structural component in many biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive and antiarrhythmic properties. The ability to functionalize the 1,8-naphthyridine core at various positions is critical for modulating the physicochemical and pharmacological properties of the resulting compounds. This compound, with its strategically placed chloro and amino groups, serves as a versatile synthon for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs.
Primary Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most prevalent methods involve the construction of the 1,8-naphthyridine ring system followed by functional group interconversions, or the direct introduction of the chloro and amino moieties onto a pre-formed naphthyridine core. This guide will focus on two well-established and reliable protocols.
Protocol 1: Cyclization and Chlorination Approach
A common and effective strategy involves the cyclization of a substituted pyridine derivative to form the 1,8-naphthyridine core, followed by chlorination. A key intermediate in this pathway is 2-amino-7-methyl-1,8-naphthyridine, which can be synthesized through the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal.[1]
Workflow for Protocol 1
Figure 1: General workflow for the synthesis of this compound via a cyclization and chlorination strategy.
Experimental Protocol:
A detailed procedure for the synthesis of 2-amino-7-chloro-1,8-naphthyridine (referred to as compound 12 in the source literature) involves the direct reaction of a suitable precursor with phosphorus oxychloride (POCl₃).[1] While the exact nature of the immediate precursor (compound 11 ) is not fully detailed in the provided abstract, the key transformation is the chlorination step.
Step-by-step synthesis of 2-Amino-7-chloro-1,8-naphthyridine:
-
Preparation of the Precursor: The synthesis begins with the preparation of a suitable 2-amino-1,8-naphthyridine derivative. A plausible precursor is 2-amino-1,8-naphthyridin-7(8H)-one, which can be synthesized from 2,6-diaminopyridine and a suitable dicarbonyl compound.
-
Chlorination: The 2-amino-1,8-naphthyridin-7(8H)-one intermediate is then treated with phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent. This reaction is typically performed at elevated temperatures. The use of POCl₃ facilitates the conversion of the hydroxyl group (in the tautomeric form of the naphthyridinone) to a chloro group.[1]
-
Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched, typically by pouring the reaction mixture onto ice. The product is then extracted and purified using standard techniques such as column chromatography to yield pure this compound.
Causality and Experimental Choices:
-
Choice of Chlorinating Agent: POCl₃ is a common and effective reagent for converting hydroxyl groups on heteroaromatic rings to chloro groups. Its reactivity and ability to drive the reaction to completion make it a suitable choice.
-
Reaction Conditions: The use of elevated temperatures is necessary to overcome the activation energy of the chlorination reaction and ensure a reasonable reaction rate.
Protocol 2: Vilsmeier-Haack Cyclization
An alternative and powerful method for constructing the 2-chloro-1,8-naphthyridine core is the Vilsmeier-Haack reaction. This approach involves the reaction of an N-(pyridin-2-yl)acetamide with a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide, typically dimethylformamide - DMF). This reaction proceeds through a cyclization mechanism to form the bicyclic ring system with concomitant introduction of a chloro group.[2]
Workflow for Protocol 2
Sources
An In-depth Technical Guide to 2-Amino-7-chloro-1,8-naphthyridine (CAS No. 15944-33-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-7-chloro-1,8-naphthyridine, identified by CAS number 15944-33-9, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical research. As a substituted naphthyridine, its rigid, planar structure endowed with strategically placed nitrogen atoms makes it a valuable scaffold and a key intermediate in the synthesis of a variety of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and applications, with a particular focus on its role in drug discovery and development. The 1,8-naphthyridine core is a recognized "privileged structure," known to interact with a wide range of biological targets, leading to diverse therapeutic applications.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-7-chloro-1,8-naphthyridine is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Source(s) |
| CAS Number | 15944-33-9 | [4] |
| Molecular Formula | C₈H₆ClN₃ | [4] |
| Molecular Weight | 179.60 g/mol | [4] |
| Appearance | Yellow solid | [5] |
| Melting Point | 179-182 °C | ChemicalBook |
| Boiling Point (Predicted) | 351.2 ± 37.0 °C | ChemicalBook |
| Density (Predicted) | 1.445 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Soluble in organic solvents like DMSO and DMF. | [6] |
| InChI Key | HRXBYPUUCBEZAS-UHFFFAOYSA-N | [4] |
Chemical Structure and Elucidation
2-Amino-7-chloro-1,8-naphthyridine possesses a bicyclic heteroaromatic core with an amino group at position 2 and a chlorine atom at position 7. The structural arrangement of the nitrogen atoms and substituents is pivotal to its chemical reactivity and its utility as a synthetic precursor.
Detailed Experimental Protocol
The following is a step-by-step methodology for the synthesis of 2-Amino-7-chloro-1,8-naphthyridine. [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-7-hydroxy-1,8-naphthyridine (4.0 g, 0.024 mol) in freshly distilled phosphorus oxychloride (POCl₃, 25 mL) is prepared.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
Workup: After the reaction is complete, the excess POCl₃ is removed by distillation. The reaction mixture is then carefully poured onto ice-cold water.
-
Neutralization: The acidic aqueous mixture is neutralized with sodium carbonate (Na₂CO₃) until a yellow solid precipitates.
-
Isolation: The solid product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a methanol-ether solvent system to yield pure 2-Amino-7-chloro-1,8-naphthyridine.
Applications in Research and Drug Development
The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents due to its wide spectrum of biological activities. [1][2][3]2-Amino-7-chloro-1,8-naphthyridine serves as a crucial starting material for the synthesis of more complex molecules with enhanced pharmacological profiles.
Role as a Synthetic Intermediate
This compound is a key precursor in the synthesis of anxiolytic drugs like pagoclone . The synthesis involves the reaction of 2-Amino-7-chloro-1,8-naphthyridine with phthalic anhydride.
Broad-Spectrum Biological Activities of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine core is associated with a diverse range of biological activities, making it a highly attractive scaffold for drug discovery. These activities include:
-
Antimicrobial Activity: The 1,8-naphthyridine nucleus is a key structural component of quinolone antibiotics, such as nalidixic acid. These compounds typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [3]* Anticancer Activity: Several 1,8-naphthyridine derivatives have demonstrated potent anticancer properties. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerase II and various protein kinases (e.g., EGFR). [1][3]* Antiviral Activity: Derivatives of 1,8-naphthyridine have shown promise as antiviral agents, with reported activity against viruses such as HIV. [1][3]* Anti-inflammatory and Analgesic Effects: The scaffold has also been explored for its potential in developing new anti-inflammatory and pain-relieving medications. [1]* Neurological Applications: 1,8-Naphthyridine derivatives have been investigated for their potential in treating neurological disorders, including Alzheimer's disease and depression. [1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-7-chloro-1,8-naphthyridine.
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood. [7]* Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles. [7] * Hand Protection: Wear appropriate chemical-resistant gloves. [7] * Skin and Body Protection: Wear a lab coat and other protective clothing as necessary. [7]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7]
-
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]
Conclusion
2-Amino-7-chloro-1,8-naphthyridine is a fundamentally important building block in the synthesis of medicinally relevant compounds. Its versatile reactivity, coupled with the proven therapeutic potential of the 1,8-naphthyridine scaffold, ensures its continued significance in the fields of drug discovery and development. This guide has provided a detailed overview of its properties, structure, synthesis, and applications to serve as a valuable resource for researchers and scientists working with this compound.
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Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
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Marella, A., Ali, M. R., Alam, M. T., Shaik, B., & Pervez, H. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Taylor & Francis Online. [Link]
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ResearchGate. (2025). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
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MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
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Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 10(8), 929–936. [Link]
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RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
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Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
An In-Depth Technical Guide to 7-Chloro-1,8-naphthyridin-2-amine for Research and Development Professionals
In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as foundations for novel discovery. The 1,8-naphthyridine core is one such "privileged scaffold," a term bestowed upon structures capable of interacting with a diverse array of biological targets to elicit a wide spectrum of activities.[1][2] This bicyclic heterocycle, an isomer of diazanaphthalene, is a cornerstone in the development of therapeutics ranging from anticancer and antimicrobial to anti-inflammatory agents.[1][3][4]
This guide focuses on a key derivative, This compound (CAS: 15944-33-9) . Its strategic functionalization—a reactive chlorine atom at the C7 position and a primary amine at the C2 position—makes it an exceptionally versatile building block. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the amino group provides a handle for amide bond formation and other derivatizations. Understanding the nuanced physical and chemical properties of this compound is therefore paramount for any researcher aiming to leverage its potential in synthesis and drug discovery.
Chemical Identity and Molecular Architecture
A precise understanding of a compound's identity is the bedrock of reproducible science. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 15944-33-9 | [5][6] |
| Molecular Formula | C₈H₆ClN₃ | [5] |
| Molecular Weight | 179.60 g/mol | [5] |
| Monoisotopic Mass | 179.02502 Da | [5][7] |
Molecular Structure Descriptors:
-
SMILES: C1=CC(=NC2=C1C=CC(=N2)Cl)N[5]
-
InChI: InChI=1S/C8H6ClN3/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H2,10,11,12)[5]
-
InChIKey: HRXBYPUUCBEZAS-UHFFFAOYSA-N[5]
Caption: 2D structure of this compound.
Physicochemical Properties: Implications for Application
The physical properties of an active pharmaceutical ingredient (API) intermediate are critical determinants of its handling, reactivity, and formulation potential.
| Property | Value / Observation | Significance for Researchers |
| Melting Point | Data not consistently available; expected to be high (>200 °C), typical for rigid, planar heterocyclic systems.[8] | A high melting point suggests high thermal stability and a stable crystalline lattice, which is advantageous for storage but may require higher temperatures for reactions in the melt phase. |
| Boiling Point | ~470.3±45.0°C at 760 mmHg (Predicted)[9] | This predicted value indicates low volatility under standard laboratory conditions, simplifying handling. |
| Solubility | Generally soluble in polar aprotic solvents like DMSO and DMF. Limited solubility in water and non-polar solvents. | Solubility dictates the choice of solvent for reactions, purification (crystallization), and analytical characterization (e.g., NMR). |
| LogP (XlogP) | 2.1[5] | This value indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. This is a crucial parameter in drug design for predicting membrane permeability and pharmacokinetic behavior. |
Spectroscopic Profile: A Guide to Structural Verification
Confirming the identity and purity of this compound is essential. The following sections detail the expected spectroscopic signatures.
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen environments. Based on the structure and data from analogous compounds, the following key signals are anticipated (in CDCl₃ or DMSO-d₆):
-
Amine Protons (-NH₂): A broad singlet appearing between δ 5.0-6.0 ppm.[8] The signal's broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This signal will disappear upon a D₂O shake, a classic confirmatory test.[10]
-
Aromatic Protons (naphthyridine ring): Four distinct signals are expected in the aromatic region (δ 6.5-8.5 ppm).
-
The protons on the pyridine ring bearing the amine group (H3, H4) will likely appear as doublets.
-
The protons on the pyridine ring with the chlorine atom (H5, H6) will also appear as doublets. The specific chemical shifts are influenced by the electron-donating amine and electron-withdrawing chlorine.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms of the naphthyridine core.
-
Aromatic Carbons: Signals will typically appear between δ 100-160 ppm.
-
C-Cl Carbon (C7): This carbon will be significantly deshielded by the attached chlorine, appearing downfield.
-
C-NH₂ Carbon (C2): This carbon is attached to the electron-donating amine group and will also have a characteristic chemical shift, generally upfield compared to the C-Cl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
N-H Stretching: As a primary amine, two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[10][11] This two-band pattern is a hallmark of a primary amine and distinguishes it from a secondary amine (one band) or tertiary amine (no bands).[12]
-
N-H Bending (Scissoring): A strong absorption is expected around 1580-1650 cm⁻¹.[11]
-
C=N and C=C Stretching: Multiple bands in the 1400-1620 cm⁻¹ region are characteristic of the aromatic naphthyridine ring system.
-
C-N Stretching: A strong band for the aromatic C-N bond is expected around 1250-1335 cm⁻¹.[11]
-
C-Cl Stretching: A band in the lower wavenumber region (typically 600-800 cm⁻¹) may be attributed to the C-Cl bond.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.
-
Molecular Ion Peak: The mass spectrum will show a characteristic molecular ion cluster for [M]⁺ and [M+H]⁺. Due to the natural abundance of the ³⁷Cl isotope, a prominent M+2 peak will be observed at approximately one-third the intensity of the main molecular ion peak (containing ³⁵Cl), which is a definitive signature for a monochlorinated compound.
-
Predicted Collision Cross Section (CCS): For ion mobility mass spectrometry, predicted CCS values can aid in identification. For example, the predicted CCS for the [M+H]⁺ adduct is 133.1 Ų.[7]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its dual functionality, which allows for sequential and site-selective modifications.
Core Reactivity Principle: Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C7 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. This makes it a prime site for SₙAr reactions.
Caption: General workflow for SₙAr reactions.
Experimental Protocol: Synthesis of 2-Amino-7-benzylamino-1,8-naphthyridine
This protocol demonstrates a typical SₙAr reaction where the chlorine at C7 is displaced by an amine.[8] This reaction is foundational for creating libraries of substituted naphthyridines for biological screening.
Materials:
-
This compound (1.0 mmol)
-
Benzylamine (excess, e.g., 5-10 equivalents)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Heating source (oil bath)
-
Water, Acetone, Methanol (for workup and recrystallization)
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine this compound (0.179 g, 1.0 mmol) and benzylamine (approx. 0.5 mL, ~5 mmol).
-
Heating: Seal the vessel or equip it with a reflux condenser and heat the suspension to 120 °C in an oil bath.
-
Reaction Monitoring: Maintain the temperature for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: After cooling to room temperature, a precipitate will form. Wash the solid sequentially with water and then acetone to remove excess benzylamine and other impurities.
-
Purification: Air-dry the crude solid. Recrystallize the product from methanol to obtain the pure 2-Amino-7-benzylamino-1,8-naphthyridine.
Safety and Handling
Proper handling of chemical reagents is non-negotiable for ensuring laboratory safety. This compound is classified with several hazards that necessitate careful handling.
GHS Hazard Classification: [5][13][14]
| Pictogram | GHS Code | Hazard Statement |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation |
Protocol for Safe Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14][15]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[14]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[14]
-
-
Handling Practices:
-
Storage:
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations at an appropriate treatment and disposal facility.[14]
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation in the chemical and biomedical sciences. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an invaluable scaffold. By understanding and applying the principles outlined in this guide, researchers can safely and effectively harness the potential of this compound to construct novel molecules for a wide range of applications, from targeted therapeutics to advanced materials.
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El-Sayed, N. N. E. (2015). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. [Link]
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Al-Omaim, W. S., et al. (2022). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Molecules, 27(17), 5489. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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Goud, V., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13681-13693. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
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Unlocking Therapeutic Potential: A Mechanistic Exploration of the 7-Chloro-1,8-naphthyridin-2-amine Scaffold
Abstract: The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, giving rise to a multitude of derivatives with diverse and potent biological activities. This technical guide focuses on a key intermediate, 7-Chloro-1,8-naphthyridin-2-amine, as a foundational pharmacophore. While direct, in-depth mechanistic data for this specific parent compound is not extensively documented in publicly available literature, its structural motifs are integral to a range of therapeutics with well-defined mechanisms of action. This whitepaper will dissect the mechanistic pathways modulated by prominent derivatives of this compound, offering insights for researchers and drug development professionals. We will explore how modifications to this core structure lead to compounds targeting distinct biological entities, such as GABAA receptors and protein kinases, thereby illustrating the scaffold's versatility and therapeutic promise.
Introduction: The 1,8-Naphthyridine Scaffold as a Cornerstone in Drug Discovery
The 1,8-naphthyridine framework, a bicyclic system composed of two fused pyridine rings, is a recurring motif in a variety of biologically active compounds.[1][2] Its rigid structure and the presence of nitrogen atoms provide unique opportunities for molecular interactions with biological targets.[1] The diverse biological activities exhibited by 1,8-naphthyridine derivatives include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3]
This compound serves as a critical building block in the synthesis of more complex and targeted molecules.[4] Its chemical properties, including the presence of a reactive chloro group and an amine substituent, allow for a wide range of chemical modifications, making it an attractive starting point for the development of novel therapeutics.[4] This guide will delve into the established mechanisms of action of key derivatives, providing a comprehensive overview of how this scaffold can be leveraged to achieve specific therapeutic outcomes.
Mechanisms of Action of Key this compound Derivatives
The true therapeutic potential of the this compound scaffold is best understood through the lens of its derivatives. By examining the mechanisms of these compounds, we can appreciate the versatility of the core structure.
Modulation of GABAA Receptors: The Case of Pagoclone
One of the most notable derivatives of this compound is Pagoclone, an anxiolytic agent.[5][6] Pagoclone functions as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[5]
Signaling Pathway:
The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. Pagoclone enhances the effect of GABA by binding to an allosteric site on the receptor, leading to a greater influx of chloride ions and a more pronounced inhibitory signal.[5]
Caption: GABAA Receptor Modulation by Pagoclone.
Experimental Workflow for Receptor Binding Assay:
A common method to determine the affinity of a compound for a receptor is a radioligand binding assay.
Protocol:
-
Membrane Preparation: Isolate synaptic membranes from a suitable source (e.g., rat brain cortex) that are rich in GABAA receptors.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [3H]flunitrazepam) and varying concentrations of the test compound (Pagoclone).
-
Separation: After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).
Inhibition of Protein Kinase CK2: The Example of CX-4945
Another significant derivative is CX-4945 (silmitasertib), a potent and selective inhibitor of protein kinase CK2.[7] CK2 is a serine/threonine kinase that is often overexpressed in cancer and plays a crucial role in cell growth, proliferation, and survival.[7]
Signaling Pathway:
CX-4945 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CK2, preventing the phosphorylation of its downstream substrates.[7] By inhibiting CK2, CX-4945 can disrupt multiple oncogenic signaling pathways, leading to apoptosis of cancer cells.
Caption: Inhibition of Protein Kinase CK2 by CX-4945.
Experimental Workflow for Kinase Inhibition Assay:
An in vitro kinase assay can be used to determine the inhibitory activity of a compound against a specific kinase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human CK2 enzyme, a specific peptide substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (CX-4945) to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using [γ-32P]ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Antimicrobial Activity of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is famously the core of nalidixic acid, one of the first synthetic quinolone antibiotics.[8] Many derivatives of this scaffold exhibit potent antimicrobial activity by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[8] While the specific mechanism of this compound as an antimicrobial has not been detailed, its structural similarity to this class of compounds suggests potential for development in this area.
Summary and Future Directions
While the direct mechanism of action for this compound remains to be fully elucidated, its importance as a versatile scaffold in medicinal chemistry is undeniable. The diverse mechanisms of its derivatives, ranging from GABAA receptor modulation to protein kinase inhibition, highlight the remarkable adaptability of the 1,8-naphthyridine core.
Future research should focus on:
-
Direct Mechanistic Studies: Investigating the direct biological targets of this compound to uncover any intrinsic activity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency and selectivity for various targets.
-
Novel Target Identification: Employing screening platforms to identify new biological targets for novel 1,8-naphthyridine derivatives.
The continued exploration of the this compound scaffold and its derivatives holds significant promise for the discovery and development of novel therapeutics to address a wide range of diseases.
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The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1,8-naphthyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of 1,8-naphthyridine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory activities. We delve into the molecular mechanisms underpinning these activities, supported by detailed structure-activity relationships (SAR). Furthermore, this guide offers comprehensive, step-by-step experimental protocols for the synthesis and biological evaluation of these compounds, designed to be a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction: The 1,8-Naphthyridine Scaffold - A Versatile Pharmacophore
The 1,8-naphthyridine nucleus, a bicyclic aromatic system containing two nitrogen atoms, has garnered significant attention from medicinal chemists due to its versatile synthetic accessibility and its ability to interact with a wide array of biological targets.[1][2] This scaffold's unique electronic and structural features allow for facile chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile.[3] The broad spectrum of biological activities exhibited by 1,8-naphthyridine derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties, establishes them as potent scaffolds in therapeutic and medicinal research.[4][5]
This guide will systematically explore the key biological activities of 1,8-naphthyridine derivatives, providing a robust framework for their continued investigation and development as next-generation therapeutic agents.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Numerous 1,8-naphthyridine derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7] Their anticancer activity often stems from their ability to interfere with fundamental cellular processes essential for tumor growth and survival.
Mechanism of Action: Inhibition of Topoisomerases and Microtubule Dynamics
A primary mechanism of action for the anticancer effects of many 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[8][9] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these derivatives induce double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[8]
Some derivatives also exert their anticancer effects by disrupting microtubule dynamics, which is critical for the formation of the mitotic spindle during cell division.[10] This interference can lead to a G2/M phase cell cycle arrest and ultimately trigger mitotic catastrophe and apoptosis.[10]
Diagram: Simplified Signaling Pathway of 1,8-Naphthyridine Derivatives in Cancer
Caption: Anticancer mechanism of 1,8-naphthyridine derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of 1,8-naphthyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 47 | Halogen substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [9][11] |
| K-562 (Leukemia) | 0.77 | [9][11] | ||
| 29 | Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | PA-1 (Ovarian) | 0.41 | [9][11] |
| SW620 (Colon) | 1.4 | [9][11] | ||
| 36 | Halogen substituted 1,8-naphthyridine-3-carboxamide | PA-1 (Ovarian) | 1.19 | [11] |
| 12 | 1,8-Naphthyridine-3-carboxamide derivative | HBL-100 (Breast) | 1.37 | [12] |
| 17 | 1,8-Naphthyridine-3-carboxamide derivative | KB (Oral) | 3.7 | [12] |
| 22 | 1,8-Naphthyridine-3-carboxamide derivative | SW-620 (Colon) | 3.0 | [12] |
| 10c | 2-Phenyl-7-methyl-1,8-naphthyridine derivative | MCF-7 (Breast) | 1.47 | [13] |
| 8d | 2-Phenyl-7-methyl-1,8-naphthyridine derivative | MCF-7 (Breast) | 1.62 | [13] |
| 4d | 2-Phenyl-7-methyl-1,8-naphthyridine derivative | MCF-7 (Breast) | 1.68 | [13] |
| 5 | Naphthyridine derivative | C6 (Glioma) | 4.33 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
1,8-Naphthyridine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the 1,8-naphthyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antimicrobial Activity: Combating Bacterial Resistance
The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being a notable example.[15] Many derivatives have been synthesized and evaluated for their activity against a broad spectrum of bacteria.
Mechanism of Action: Inhibition of DNA Gyrase
The primary antibacterial mechanism of action for 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[15] DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By inhibiting this enzyme, these compounds disrupt DNA synthesis, leading to bacterial cell death.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of 1,8-naphthyridine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Series | Bacterial Strain | MIC Range | Reference(s) |
| 1,8-Naphthyridine-3-carbonitrile derivatives | Mycobacterium tuberculosis H37Rv | 6.25 to ≤50 µg/mL | [16][17] |
| N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamides | S. aureus, E. coli | 35.5–75.5 μg/mL | [18] |
| 1,8-Naphthyridine-3-thiosemicarbazides/oxadiazoles | S. aureus | 6–7 mM | [18] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, S. aureus, P. aeruginosa | ≥ 1.024 µg/mL | [19] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli, S. aureus, P. aeruginosa | ≥ 1.024 µg/mL | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15][20][21]
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (or other suitable broth)
-
1,8-Naphthyridine derivatives
-
96-well microtiter plates
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare Dilutions: Prepare serial two-fold dilutions of the 1,8-naphthyridine derivatives in the broth in the wells of a 96-well plate.[15]
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[22]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[21]
Anti-inflammatory Activity: Modulating the Immune Response
Several 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[23][24]
Mechanism of Action: Cytokine Modulation
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12][25] By downregulating the expression of these key mediators, 1,8-naphthyridine derivatives can effectively dampen the inflammatory response.
Experimental Protocol: Cytokine Modulation Assay
An enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the levels of cytokines in cell culture supernatants.[25]
Materials:
-
Immune cells (e.g., macrophages, dendritic cells)
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
1,8-Naphthyridine derivatives
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture the immune cells and pre-treat with various concentrations of the 1,8-naphthyridine derivatives for a specified time.[25]
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS.[25]
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to measure the concentration of the target cytokine in the supernatants.
-
Data Analysis: Determine the effect of the compounds on cytokine production by comparing the levels in treated versus untreated stimulated cells.
Synthesis of 1,8-Naphthyridine Derivatives
A variety of synthetic methods have been developed for the preparation of the 1,8-naphthyridine scaffold and its derivatives. The Friedländer annulation is a classical and widely used method.
General Synthetic Protocol: Friedländer Annulation
This method typically involves the condensation of a 2-amino-3-formylpyridine with a compound containing an active methylene group.
Diagram: General Synthesis of 1,8-Naphthyridines via Friedländer Annulation
Caption: General scheme for the Friedländer synthesis of 1,8-naphthyridines.
General Procedure for the Synthesis of 1,8-Naphthyridine-3-carboxamides:
-
Cyclo-condensation: React a substituted 2-aminopyridine with an ethoxymethylenemalonate ester under high temperature to afford the corresponding 1,8-naphthyridine-3-carboxylate.
-
Amidation: Treat the resulting ester with an excess of a substituted aniline under mild reaction conditions to yield the desired 1,8-naphthyridine-3-carboxamide derivative.
-
Purification: Purify the final product by recrystallization or column chromatography.
Conclusion and Future Perspectives
The 1,8-naphthyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The insights into their mechanisms of action and the established experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts should focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective treatments for a variety of diseases.
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An In-depth Technical Guide to 7-Chloro-1,8-naphthyridin-2-amine: Synthesis, History, and Therapeutic Potential
This guide provides a comprehensive technical overview of 7-Chloro-1,8-naphthyridin-2-amine, a key heterocyclic scaffold in medicinal chemistry. We will delve into its discovery and historical context, provide a detailed and rationalized synthesis protocol, and explore its burgeoning potential in drug discovery, supported by quantitative data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecule.
Introduction: The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine scaffold is a privileged heterocyclic system in drug discovery, renowned for its diverse and potent biological activities.[1][2] This nitrogen-containing bicyclic structure has been the foundation for numerous therapeutic agents, ranging from antibacterial and anticancer to anti-inflammatory and neurological drugs.[1][2][3] The historical significance of this scaffold is rooted in the discovery of nalidixic acid in 1962, the first quinolone antibiotic, which features a 1,8-naphthyridine core.[2][4][5] The versatility of the 1,8-naphthyridine ring system allows for functionalization at various positions, enabling the fine-tuning of its pharmacological properties. This compound serves as a crucial intermediate in the synthesis of a wide array of these derivatives, making a deep understanding of its properties and synthesis essential for the advancement of medicinal chemistry.
Discovery and Historical Context
While the broader 1,8-naphthyridine ring system has a history extending back to the late 19th century, the specific synthesis and characterization of this compound gained prominence in the early 21st century as researchers sought to explore the structure-activity relationships of this scaffold more extensively. A notable synthesis was reported in 2005, which has since been a foundational method for obtaining this key intermediate.[5][6] The introduction of a chlorine atom at the 7-position and an amine group at the 2-position provides two reactive handles for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.[5][6]
Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale
The synthesis of this compound is a multi-step process that often begins with the construction of the core 1,8-naphthyridine ring system, followed by functional group manipulations. A common and efficient method involves the chlorination of a hydroxyl-substituted naphthyridine precursor.
Overview of the Synthetic Strategy
A prevalent synthetic route involves the Vilsmeier-Haack reaction to construct the naphthyridine core, followed by a crucial chlorination step.[1][6] The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic and heteroaromatic compounds.[3][7][8]
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocol
The following protocol is based on established literature procedures for the synthesis of this compound (compound 12 ) from 2-amino-7-hydroxy-1,8-naphthyridine (compound 11 ).[6]
Step 1: Chlorination of 2-Amino-7-hydroxy-1,8-naphthyridine
-
To a round-bottom flask, add 2-amino-7-hydroxy-1,8-naphthyridine (11 ) (4.0 g, 0.024 mol).
-
In a well-ventilated fume hood, carefully add freshly distilled phosphorus oxychloride (POCl₃) (25 mL).
-
Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully distill off the excess POCl₃ under reduced pressure.
-
Pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate (Na₂CO₃) until a yellow solid precipitates.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a methanol-ether solvent system to yield pure this compound (12 ) (2.67 g, 60% yield).[6]
Rationale for Experimental Choices
As a senior application scientist, it is crucial to understand not just the procedure but the underlying chemistry that dictates the choice of reagents and conditions.
-
Choice of POCl₃ as the Chlorinating Agent: Phosphorus oxychloride is a highly effective reagent for converting hydroxyl groups on heterocyclic rings to chlorine atoms.[9][10] The reaction proceeds through the formation of a chlorophosphate ester intermediate, which is an excellent leaving group.[11] This allows for a nucleophilic attack by the chloride ion, leading to the desired chloro-substituted product. The use of POCl₃ is often preferred over other chlorinating agents due to its high reactivity and the fact that the byproducts are easily removed.
-
Reflux Conditions: The reaction is carried out at reflux to provide the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.
-
Neutralization with Sodium Carbonate: The reaction with POCl₃ generates acidic byproducts. Neutralization with a weak base like sodium carbonate is essential to deprotonate the product and facilitate its precipitation from the aqueous solution.
Proposed Reaction Mechanism
The chlorination of the hydroxy-naphthyridine with POCl₃ is proposed to proceed through the following steps:
Caption: Proposed mechanism for the chlorination reaction.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by a variety of analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClN₃ | [12] |
| Molecular Weight | 179.61 g/mol | [6] |
| Melting Point | 170 °C | [6] |
| Appearance | Yellow solid | [6] |
| ¹H-NMR (200 MHz, DMSO-d₆) | δ 7.86 (d, 1H, J = 4.0 Hz), 7.82 (d, 1H, J = 4.0 Hz), 7.17 (d, 1H, J = 8.0 Hz), 6.75 (d, 1H, J = 8.0 Hz), 5.33 (bs, 2H) | [6] |
| IR (cm⁻¹) | 1437, 1489, 1607, 1695, 3311 | [6] |
| MS (FAB) (m/z) | 179.5 (M⁺, 100%) | [6] |
Biological Activities and Therapeutic Potential
The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. While this compound is primarily a synthetic intermediate, its derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous derivatives of 1,8-naphthyridine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][12][13] The mechanism of action for many of these compounds involves the inhibition of key cellular enzymes such as topoisomerase II, which is crucial for DNA replication in rapidly dividing cancer cells.[14]
A study on a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives demonstrated potent cytotoxic activity against the MCF7 human breast cancer cell line, with some compounds exhibiting greater potency than the reference drug staurosporine.[2]
| Compound | IC₅₀ (µM) against MCF7 Cells |
| 10c | 1.47 |
| 8d | 1.62 |
| 4d | 1.68 |
| 10f | 2.30 |
| 8b | 3.19 |
| Staurosporine (Reference) | 4.51 |
| Data from Al-romaizan et al., 2019[2] |
Anti-inflammatory Activity
Derivatives of 1,8-naphthyridine have also been investigated for their anti-inflammatory properties.[15] Certain compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15] This suggests their potential in treating inflammatory diseases.
Kinase Inhibition
The 1,8-naphthyridine scaffold has been utilized in the design of potent and selective kinase inhibitors.[16][17] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The development of kinase inhibitors is a major focus of modern drug discovery. For instance, derivatives of the related benzo[c][1][18]naphthyridine have been developed as potent inhibitors of Pim kinase and protein kinase CK2.[16][17]
Caption: Generalized workflow for a kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
The extensive research on 1,8-naphthyridine derivatives has provided valuable insights into their structure-activity relationships. For anticancer activity, studies have shown that bulky lipophilic groups at the C-2 position of the naphthyridine ring can enhance cytotoxicity.[12][13] Furthermore, the presence of a C-1 NH group and a C-4 carbonyl group are often important for potent activity.[12][13] The ability to readily modify the 2-amino and 7-chloro positions of the title compound makes it an excellent starting point for SAR studies and the optimization of lead compounds.
Conclusion
This compound is a fundamentally important building block in the synthesis of a wide range of biologically active molecules. Its straightforward and scalable synthesis, coupled with the versatility of its functional groups, makes it an invaluable tool for medicinal chemists. The rich history and proven therapeutic potential of the 1,8-naphthyridine scaffold continue to inspire the development of novel drugs for a multitude of diseases. A thorough understanding of the synthesis, properties, and biological context of this key intermediate is paramount for any researcher or drug development professional working in this exciting and impactful field.
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A Comprehensive Spectroscopic Guide to 7-Chloro-1,8-naphthyridin-2-amine
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic structure recognized in medicinal chemistry as a "privileged scaffold."[1] This designation is reserved for molecular frameworks that are capable of binding to a diverse range of biological targets, making them foundational for the development of novel therapeutics.[2][3] Derivatives of 1,8-naphthyridine have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
7-Chloro-1,8-naphthyridin-2-amine (CAS No. 15944-33-9) is a key building block and intermediate used in the synthesis of more complex molecules for pharmaceutical and materials science research.[4][5][6] Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. Spectroscopic analysis provides the definitive data required for this characterization.
This technical guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in first principles and data from closely related analogues. We will explore the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, providing the "why" behind the data and the experimental protocols for their acquisition.
Molecular Structure and Analysis
To properly interpret spectroscopic data, a clear understanding of the molecule's structure is essential. The atoms are numbered according to standard IUPAC nomenclature for the 1,8-naphthyridine ring system.
Caption: Molecular structure of this compound with IUPAC numbering.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first-line technique for confirming the molecular identity of a synthesized compound. It provides a highly accurate measurement of the molecular weight, which directly validates the elemental composition. For halogenated compounds like this one, MS is particularly powerful due to the characteristic isotopic patterns of elements like chlorine and bromine.
Experimental Protocol: Electrospray Ionization (ESI-MS)
The choice of ESI is based on its soft ionization nature, which is ideal for polar, medium-sized organic molecules like this compound. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.[7] Dilute this stock solution to a final concentration of ~1 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Measurement: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode, as the basic nitrogen atoms in the naphthyridine ring and the amino group are readily protonated.
-
Data Analysis: Identify the monoisotopic mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the isotopic distribution pattern.
Predicted Mass Spectrometry Data
While experimental spectra are the gold standard, predicted data from databases like PubChem provide a reliable reference for what to expect.
| Adduct | Formula | Predicted m/z |
| [M]⁺ | C₈H₆ClN₃ | 179.0245 |
| [M+H]⁺ | C₈H₇ClN₃ | 180.0323 |
| [M+Na]⁺ | C₈H₆ClN₃Na | 202.0142 |
| [M-H]⁻ | C₈H₅ClN₃ | 178.0177 |
| Data sourced from PubChem CID 85199.[4][8] |
Authoritative Interpretation
The molecular formula C₈H₆ClN₃ has a calculated monoisotopic mass of 179.0250 Da.[4] The most crucial observation in the mass spectrum will be the [M+H]⁺ peak at m/z 180.0323 .[8]
A key confirmatory feature is the isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two prominent peaks for any chlorine-containing fragment:
-
An M peak (containing ³⁵Cl).
-
An M+2 peak (containing ³⁷Cl) with an intensity approximately one-third (3:1 ratio) of the M peak.[9]
Therefore, the spectrum should exhibit a peak at m/z 180 and a peak at m/z 182 with an intensity ratio of roughly 3:1, which is an unmistakable signature of a monochlorinated compound.[2]
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Elucidating the Therapeutic Potential of 7-Chloro-1,8-naphthyridin-2-amine: A Technical Guide to Target Identification and Validation
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This guide focuses on a specific, yet underexplored, derivative: 7-Chloro-1,8-naphthyridin-2-amine. While direct biological data on this compound is sparse, its structural features strongly suggest a high potential for interaction with key therapeutic targets, particularly protein kinases. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We present a logical, multi-stage workflow, from initial hypothesis generation based on analog data to detailed, step-by-step protocols for robust experimental validation. The causality behind each experimental choice is explained, providing a self-validating system for elucidating the compound's mechanism of action and therapeutic promise.
Introduction: The Scientific Rationale
The 1,8-Naphthyridine Scaffold: A Cornerstone of Drug Discovery
The 1,8-naphthyridine nucleus is a bicyclic heteroaromatic system that has captured the intense interest of medicinal chemists for decades.[1][2] Its rigid structure, combined with the strategic placement of nitrogen atoms, makes it an excellent scaffold for developing agents that can precisely interact with biological macromolecules. The historical success of this scaffold is exemplified by nalidixic acid, the first quinolone antibiotic, and has continued with next-generation fluoroquinolones like enoxacin and gemifloxacin.[3][5]
Beyond its established role in antimicrobial agents, the 1,8-naphthyridine scaffold has demonstrated a remarkable diversity of pharmacological activities. Derivatives have been developed as potent anticancer agents (e.g., the topoisomerase inhibitor vosaroxin), antivirals, anti-inflammatories, and even agents targeting neurological disorders.[3][6][7][8] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for a wide range of biological targets.
Focus Compound: this compound
The subject of this guide, this compound (PubChem CID: 85199), is a specific derivative featuring a chloro-substituent at position 7 and an amine group at position 2.[9]
-
The 2-amino group is a critical feature. In many kinase inhibitors, this moiety acts as a key "hinge-binder," forming hydrogen bonds with the backbone of the ATP-binding pocket of the kinase. This interaction is a cornerstone of the inhibitory activity for many compounds based on similar heterocyclic scaffolds.
-
The 7-chloro group provides a site for further chemical modification or can influence the electronic properties of the ring system, potentially enhancing binding affinity or modulating pharmacokinetic properties.
Given these structural alerts, a primary hypothesis is that this compound functions as an inhibitor of ATP-consuming proteins, with a high probability of targeting the protein kinase family.[7][10]
Strategy for Target Deconvolution
The critical challenge in early-stage drug discovery is to definitively link a compound to its molecular target(s). This process, known as target deconvolution or target identification, is paramount for understanding the mechanism of action, predicting potential efficacy and toxicity, and enabling rational lead optimization. This guide outlines a systematic approach to deconvolve the targets of this compound, beginning with broad, hypothesis-driven screening and progressively narrowing the focus to specific, validated targets and their downstream cellular pathways.
A Systematic Workflow for Target Identification and Validation
We propose a phased approach that maximizes resource efficiency while ensuring scientific rigor. The workflow begins with broad, in vitro screening to identify a class of primary targets, followed by cellular assays to confirm target engagement in a more physiologically relevant context, and concludes with phenotypic assays to measure the compound's functional impact on cellular processes.
Caption: Proposed workflow for target identification and validation.
Phase 1: Primary Target Screening - Kinase Profiling
Rationale: Based on the 2-aminonaphthyridine scaffold, the most probable target class is the protein kinase family.[7][11][12] Protein kinases are crucial regulators of nearly all cellular processes and are frequently dysregulated in diseases like cancer, making them a high-value target class. The most efficient method to test this hypothesis is to screen the compound against a large, diverse panel of purified kinases.
Experimental Protocol: In Vitro Kinase Panel Assay
This protocol describes a typical fee-for-service kinase profiling assay, which provides a broad, unbiased view of the compound's kinase selectivity.[13][14]
Objective: To identify which protein kinases are inhibited by this compound at a single, high concentration.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: The service provider will typically perform this step. The compound is diluted to a final assay concentration (e.g., 10 µM) in the assay buffer.
-
Kinase Reaction:
-
Recombinant human kinases from a diverse panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot℠) are added to wells containing the compound or vehicle (DMSO) control.[13][15]
-
The reaction is initiated by adding a mixture of ATP (often at or near the physiological concentration of 1mM, or at the Km for higher sensitivity) and a specific peptide or protein substrate.[13][15]
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. The most common method is a radiometric assay using ³³P-ATP, which directly measures substrate phosphorylation and is considered the gold standard for its low rate of false positives.[13]
-
Alternatively, non-radioactive methods like ADP-Glo™ (Promega) or TR-FRET can be used.[14]
-
-
Data Analysis:
-
The activity in the presence of the compound is compared to the vehicle (DMSO) control.
-
Data is expressed as Percent Inhibition (%) calculated as: % Inhibition = (1 - (Signal_compound / Signal_DMSO)) * 100
-
A "hit" is defined as any kinase exhibiting inhibition greater than a predetermined threshold (e.g., >50% or >70% at 10 µM).
-
Data Presentation and Interpretation
The results of the primary screen should be summarized in a clear table, ranking the kinases by their sensitivity to the compound.
Table 1: Hypothetical Primary Kinase Screening Results (at 10 µM)
| Kinase Family | Kinase Target | Percent Inhibition (%) | Hit? ( >50%) |
|---|---|---|---|
| Tyrosine Kinase | SRC | 95 | Yes |
| Tyrosine Kinase | ABL1 | 88 | Yes |
| Ser/Thr Kinase | AURKA | 82 | Yes |
| Tyrosine Kinase | LCK | 75 | Yes |
| Ser/Thr Kinase | CDK2 | 45 | No |
| Tyrosine Kinase | EGFR | 30 | No |
| Ser/Thr Kinase | AKT1 | 15 | No |
Interpretation: In this hypothetical example, the compound shows potent activity against a small subset of kinases, particularly from the SRC and ABL families. This suggests a specific selectivity profile rather than non-specific inhibition. These "hits" become the priority for the next phase of validation.
Phase 2: Cellular Target Engagement and Validation
Rationale: An in vitro assay with a purified enzyme does not guarantee that a compound will engage its target within the complex environment of a living cell. Factors like cell membrane permeability, intracellular ATP concentrations, and efflux pumps can all prevent a compound from reaching and binding to its intended target.[16] Therefore, it is critical to validate the primary hits in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for directly confirming drug-target engagement in intact cells.[17][18][19]
The Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[18][19] When a protein binds to a ligand (such as our inhibitor), it generally becomes more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain folded and soluble at higher temperatures. By quantifying the amount of soluble target protein remaining at each temperature, one can observe a "thermal shift" in the presence of a binding compound.[20][21]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Detection
Objective: To confirm that this compound binds to and stabilizes a primary hit kinase (e.g., SRC) in intact cells.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HT-29 colon cancer cells, which express SRC) to ~80% confluency.
-
Compound Treatment: Treat cells with the compound (e.g., at 10x the in vitro IC₅₀) or DMSO vehicle control for 1-2 hours in serum-free media.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 46°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble/Insoluble Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[18]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-SRC antibody).
-
Use a secondary HRP-conjugated antibody and an ECL substrate for detection.
-
Image the blot and perform densitometry to quantify the band intensity for each lane.
-
-
Data Analysis: For both the DMSO and compound-treated sets, normalize the band intensity at each temperature to the intensity of the unheated (e.g., 37°C) sample. Plot the normalized soluble protein fraction against temperature to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.
Phase 3: Elucidating Functional Consequences
Rationale: Confirming target engagement is a critical milestone. The final step is to demonstrate that this engagement translates into a functional cellular outcome. This involves assessing the inhibition of the target's downstream signaling pathway and measuring the compound's effect on a relevant cellular phenotype, such as proliferation or survival.
Experimental Protocol: Cell Viability / Cytotoxicity Assay (MTT Assay)
The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.
Objective: To determine the effect of this compound on the viability of a cancer cell line known to be dependent on the validated target (e.g., SRC).
Methodology:
-
Cell Seeding: Seed cells (e.g., HT-29) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[24]
-
Compound Treatment: Prepare a serial dilution of the compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours) at 37°C and 5% CO₂.[24]
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[22][25] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or a specialized SDS-based solution, to each well to dissolve the formazan crystals.[22][24] Mix gently on an orbital shaker to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 550 and 600 nm.[22] A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis:
-
Correct the absorbance readings by subtracting the background from wells with medium only.
-
Calculate the percent viability for each concentration relative to the vehicle-treated cells: % Viability = (Abs_compound / Abs_DMSO) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Data Presentation
The functional data should be summarized to clearly present the compound's potency.
Table 2: Hypothetical Functional Data Summary
| Assay Type | Cell Line | Endpoint | Result (IC₅₀) |
|---|---|---|---|
| In Vitro Kinase Assay | - | SRC Inhibition | 50 nM |
| Cell Viability (MTT) | HT-29 | Proliferation | 250 nM |
| Target Engagement (CETSA) | HT-29 | SRC Stabilization | Confirmed |
Interpretation: A potent IC₅₀ value in a cell viability assay, especially when it correlates reasonably with the biochemical and target engagement data, provides strong evidence that the compound's antiproliferative effect is mediated through the inhibition of the identified target kinase.
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion and Future Directions
This guide has outlined a rigorous, logical, and technically detailed strategy for identifying the therapeutic targets of this compound. By leveraging analog-based hypothesis generation and following a phased experimental approach—from broad in vitro screening to specific cellular target engagement and functional validation—researchers can efficiently and confidently elucidate the compound's mechanism of action.
The hypothetical data presented suggest that this compound could act as a potent inhibitor of specific kinases like SRC, leading to antiproliferative effects in cancer cells. The protocols provided for kinase profiling, CETSA, and MTT assays serve as a practical starting point for any laboratory equipped for modern drug discovery research.
Future work should focus on:
-
Selectivity Profiling: Expanding the kinase screen to the entire kinome to build a comprehensive selectivity profile.
-
Mechanism of Action: Validating the inhibition of downstream signaling pathways (e.g., FAK, STAT3 for SRC) via Western blotting for phospho-proteins.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs to improve potency and selectivity.
-
In Vivo Studies: Advancing validated lead compounds into animal models of disease to assess efficacy and pharmacokinetics.
By following this structured approach, the full therapeutic potential of this compound and its derivatives can be systematically unlocked.
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1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). Future Medicinal Chemistry. Retrieved from [Link]
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Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Retrieved from [Link]
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Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
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1,8-Naphthyridine derivatives: a privileged scaffold for versatile biological activities. (n.d.). Retrieved from [Link]
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Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2021). PubMed. Retrieved from [Link]
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RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (2020). ResearchGate. Retrieved from [Link]
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A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. (2021). PubMed Central. Retrieved from [Link]
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7-Chloro-1,8-naphthyridin-2-amine and its role as a heterocyclic building block
An In-Depth Technical Guide to 7-Chloro-1,8-naphthyridin-2-amine: A Core Heterocyclic Building Block for Modern Drug Discovery
Abstract
The 1,8-naphthyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1][2] This guide focuses on a particularly valuable derivative, this compound, elucidating its role as a strategic building block for the synthesis of novel molecular entities. We will explore its physicochemical properties, synthetic pathways, and chemical reactivity, with a special emphasis on its utility in palladium-catalyzed cross-coupling reactions. Through detailed protocols and mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate in their discovery programs.
The 1,8-Naphthyridine Scaffold: A Foundation of Biological Activity
Heterocyclic compounds containing nitrogen are foundational to drug design, and among them, the naphthyridines—a family of ten isomeric bicyclic structures composed of two fused pyridine rings—stand out.[3][4] The 1,8-naphthyridine isomer, in particular, has garnered significant attention for its synthetic versatility and the broad spectrum of biological activities its derivatives exhibit.[5] This scaffold is a key component in compounds developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) agents.[1][6] Its prevalence stems from the pyridine-like nitrogen atoms which can act as hydrogen bond acceptors, and the planar aromatic system which facilitates π-π stacking interactions with biological macromolecules, such as enzymes and DNA.[7]
The first clinically used 1,8-naphthyridine was Nalidixic acid, an antibacterial agent that validated the therapeutic potential of this scaffold and spurred decades of further research.[7] Today, derivatives are being investigated for a multitude of applications, including as EGFR and protein kinase inhibitors, showcasing the scaffold's remarkable adaptability.[1][6]
Profile of this compound
This compound (CAS: 15944-33-9) is a bifunctional building block of significant strategic value.[8][9] It possesses two key reactive sites: a primary amine at the C2 position and a chloro substituent at the C7 position. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and, more importantly, as a handle for modern cross-coupling reactions. The amino group provides a site for further derivatization, such as acylation or sulfonylation, enabling extensive exploration of the chemical space.[10]
Physicochemical and Spectroscopic Properties
A precise understanding of the compound's properties is essential for its application in synthesis and analysis.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 15944-33-9 | [8][9] |
| Molecular Formula | C₈H₆ClN₃ | [8][11] |
| Molecular Weight | 179.60 g/mol | [8] |
| Monoisotopic Mass | 179.02502 Da | [11] |
| SMILES | C1=CC(=NC2=C1C=CC(=N2)Cl)N | [11] |
| Appearance | Typically a solid powder | N/A |
| XlogP (Predicted) | 2.1 | [11] |
Spectroscopic Characterization: The identity and purity of this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would reveal distinct signals for the aromatic protons on the naphthyridine core and the protons of the amino group. ¹³C NMR would show eight unique carbon signals. Spectroscopic data for structurally similar 1,8-naphthyridine derivatives are well-documented and serve as a valuable reference.[12][13]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the protonated molecular ion [M+H]⁺ at m/z 180.03.[11]
-
Chromatography (HPLC): Purity is often assessed using reverse-phase high-performance liquid chromatography (RP-HPLC), which can be performed with a mobile phase of acetonitrile and water containing an acid modifier like phosphoric or formic acid.[9]
Synthesis of this compound
The construction of the 1,8-naphthyridine core can be achieved through various established synthetic strategies, most notably the Friedländer annulation. A common route to this compound involves the synthesis of a dichlorinated intermediate, 2,7-dichloro-1,8-naphthyridine, followed by a selective nucleophilic substitution.
Synthetic Pathway Overview
A reliable method begins with 1,8-Naphthyridine-2,7(1H,8H)-dione. This precursor is subjected to chlorination to yield 2,7-dichloro-1,8-naphthyridine. The differential reactivity of the two chlorine atoms allows for a subsequent selective amination at the C2 position to furnish the target compound.
Detailed Experimental Protocol: Synthesis of 2,7-Dichloro-1,8-naphthyridine
This protocol is based on established procedures for the chlorination of naphthyridinones.[14]
Materials:
-
1,8-Naphthyridine-2,7(1H,8H)-dione
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate (Na₂CO₃)
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,8-Naphthyridine-2,7(1H,8H)-dione (1.0 eq), phosphorus pentachloride (2.1 eq), and phosphorus oxychloride (2.5 eq).
-
Heat the mixture to reflux and maintain for 6 hours. The reaction should be performed in a well-ventilated fume hood.
-
After cooling to room temperature, carefully pour the reaction mixture over a generous amount of crushed ice in a large beaker. This step is highly exothermic and should be done slowly with vigorous stirring.
-
Neutralize the acidic solution by slowly adding solid sodium carbonate until the pH reaches approximately 8. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from acetone to yield pure 2,7-dichloro-1,8-naphthyridine as a pale yellow powder.[14]
The subsequent selective amination at the C2 position would then be carried out using an ammonia source under controlled conditions to yield the final product.
Reactivity and Application in Cross-Coupling Chemistry
The true power of this compound as a building block is realized in its application in palladium-catalyzed cross-coupling reactions. The C7-Cl bond is readily activated by palladium catalysts, enabling the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with exceptional efficiency and functional group tolerance.[15]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing aryl amine bonds.[16][17] This reaction allows for the coupling of the 7-chloro position with a vast array of primary and secondary amines, providing rapid access to diverse libraries of 2,7-disubstituted 1,8-naphthyridines.
Representative Protocol for Buchwald-Hartwig Amination: This generalized protocol requires optimization for specific substrates.[17][18]
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Add this compound and the desired amine coupling partner.
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling: Building C-C Bonds
The Suzuki-Miyaura reaction is an equally powerful tool for forming C-C bonds by coupling the C7 position with various aryl or vinyl boronic acids or esters.[19] This enables the introduction of diverse aromatic and unsaturated moieties, which is critical for modulating the steric and electronic properties of potential drug candidates.[20]
Representative Protocol for Suzuki-Miyaura Coupling: This generalized protocol requires optimization for specific substrates.[21][22]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane/Water, DMF, Toluene)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent system (e.g., a mixture of Dioxane and water).
-
Heat the reaction mixture with stirring (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture and perform an extractive workup using an organic solvent (e.g., ethyl acetate) and water.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the desired coupled product.
Applications in Medicinal Chemistry
The derivatization of the this compound scaffold via the reactions described above provides access to a vast chemical space for drug discovery. By systematically modifying the substituents at the C7 position, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize potency, selectivity, and pharmacokinetic profiles.
Derivatives of the 1,8-naphthyridine core have demonstrated a wide range of biological activities, making this scaffold a fertile ground for new therapeutic discoveries.
| Derivative Class | Target/Activity | Reference |
| 7-Aryl-1,8-naphthyridines | PDE4D Inhibitors (Asthma) | [15] |
| 7-(Heterocyclyl)-1,8-naphthyridines | DNA Gyrase Inhibitors (Antibacterial) | [7] |
| 7-Amino-1,8-naphthyridines | Kinase Inhibitors (Anticancer) | [1][6] |
| Various substituted 1,8-naphthyridines | Anticonvulsant, Antiviral, Anti-inflammatory | [1][23][24] |
For example, some derivatives have been found to potentiate the activity of existing fluoroquinolone antibiotics against multi-resistant bacterial strains, even when they possess no intrinsic antibacterial activity themselves.[10][25] This highlights the potential of using the 1,8-naphthyridine scaffold to develop novel resistance breakers.
Conclusion and Future Perspectives
This compound is a high-value, versatile heterocyclic building block that serves as a powerful platform for innovation in drug discovery. Its dual reactivity allows for selective and efficient functionalization, particularly through robust palladium-catalyzed cross-coupling methodologies like the Buchwald-Hartwig and Suzuki-Miyaura reactions. The proven track record of the 1,8-naphthyridine core in a multitude of therapeutic areas ensures that derivatives synthesized from this intermediate will continue to be a rich source of novel clinical candidates.
Future research will likely focus on developing more sustainable and efficient catalytic systems for its functionalization, expanding its application into new areas like materials science[26], and exploring novel biological targets for its derivatives. As the challenges of drug resistance and the need for more selective therapies grow, the strategic use of well-designed building blocks like this compound will remain indispensable to the advancement of medicinal chemistry.
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Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available from: [Link]
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Alagarsamy, V., et al. (2002). Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. Biological & Pharmaceutical Bulletin, 25(6), 798-801. Available from: [Link]
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An In-Depth Technical Guide to the Safe Handling of 7-Chloro-1,8-naphthyridin-2-amine
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive overview of the safety and handling guidelines for 7-Chloro-1,8-naphthyridin-2-amine, a key intermediate in pharmaceutical synthesis. Moving beyond standard safety data sheets, this document delves into the rationale behind safety protocols, offering practical, field-proven insights to ensure both personal safety and experimental success.
Understanding the Compound: A Risk-Based Perspective
This compound (CAS No: 15944-33-9) is a chlorinated heterocyclic aromatic amine.[1][2] Its utility as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, is well-documented.[3][4][5][6] However, its chemical structure—a fusion of a pyridine ring with a chlorinated pyridine bearing an amine group—necessitates a thorough understanding of its potential hazards. Aromatic amines and halogenated heterocycles as classes of compounds are often associated with toxicological concerns, making a cautious and informed approach to handling essential.
Physicochemical Properties at a Glance
A clear understanding of the compound's physical and chemical properties is the foundation of a robust risk assessment.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃ | [2] |
| Molecular Weight | 179.60 g/mol | [2] |
| Appearance | Solid (powder) | [7] |
| Melting Point | 170 °C | [8] |
| XlogP | 2.1 | [2][9] |
The XlogP value of 2.1 suggests a moderate lipophilicity, indicating a potential for absorption through the skin. This property underscores the critical importance of appropriate glove selection and skin protection, as detailed in subsequent sections.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[1] A summary of its GHS classification is provided below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
(Source: Aggregated GHS information from multiple suppliers)[1]
The Hierarchy of Controls: A Proactive Safety Framework
To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure personnel safety.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, elimination and substitution are generally not feasible as it is a specific required intermediate. Therefore, the focus lies on robust engineering controls, strict administrative procedures, and diligent use of personal protective equipment (PPE).
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.
-
Chemical Fume Hood: All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilated Balance Enclosure (VBE): When weighing the solid compound, a VBE is highly recommended. These enclosures provide a localized, controlled airflow that prevents the dispersal of fine powders into the laboratory environment.
-
Closed Systems: For larger scale reactions, the use of closed systems for transfers and reactions minimizes the potential for exposure.
Administrative Controls: Standard Operating Procedures and Training
Clear, concise, and readily accessible Standard Operating Procedures (SOPs) are crucial for ensuring safe and consistent handling practices.
-
Designated Areas: Designate specific areas within the laboratory for handling this compound. These areas should be clearly marked, and access should be restricted to trained personnel.
-
Training: All personnel who will handle this compound must receive documented training on its hazards, the specific SOPs for its use, and emergency procedures.
-
Hygiene Practices: Do not eat, drink, or apply cosmetics in areas where this chemical is handled.[1] Always wash hands thoroughly after handling the compound, even if gloves were worn.
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, appropriate PPE is essential as the final barrier against exposure.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7] Standard safety glasses do not offer sufficient protection from fine powders.
-
Hand Protection: Due to the compound's potential for dermal absorption, chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for the specific solvents being used. Double gloving is recommended when handling the solid or concentrated solutions.
-
Body Protection: A lab coat should be worn at all times. For operations with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the specific conditions and should be determined by a qualified safety professional.
Step-by-Step Handling Protocols
Adherence to a strict, step-by-step protocol is critical for minimizing exposure when handling this compound.
Protocol 1: Weighing the Solid Compound
-
Preparation: Don all required PPE (safety goggles, lab coat, double nitrile gloves). Ensure the ventilated balance enclosure and the surrounding area in the chemical fume hood are clean and free of clutter.
-
Tare the Weighing Vessel: Place a clean, dry weighing vessel (e.g., a vial or beaker) on the analytical balance within the VBE and tare the balance.
-
Transfer the Compound: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the tared weighing vessel. Perform this transfer slowly and deliberately to avoid creating airborne dust.
-
Seal and Clean: Securely cap the stock bottle and the weighing vessel. Carefully wipe down the spatula and any potentially contaminated surfaces with a damp cloth or paper towel (the wetting agent will depend on the solvent to be used for cleaning). Dispose of the cleaning materials as hazardous waste.
-
Documentation: Record the weight and other relevant information in your laboratory notebook.
Protocol 2: Preparing a Solution
-
Preparation: In a certified chemical fume hood, place the sealed weighing vessel containing the compound, the chosen solvent, and the final reaction or storage flask.
-
Solvent Addition: Carefully add the solvent to the weighing vessel containing the this compound. This should be done slowly to avoid splashing.
-
Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. If necessary, use a magnetic stirrer at a low speed to avoid aerosol generation.
-
Transfer: Once dissolved, transfer the solution to the final flask. Rinse the weighing vessel with a small amount of the solvent and add the rinsing to the final flask to ensure a complete transfer.
-
Cleaning: Clean all glassware and equipment that came into contact with the compound according to your laboratory's procedures for hazardous waste.
Chemical Reactivity and Incompatibilities
While specific reactivity data for this compound is limited in readily available literature, understanding its structural motifs allows for informed predictions.
-
Aminopyridine Moiety: The aminopyridine structure suggests that the compound will have basic properties and can react with strong acids. These reactions may be exothermic.
-
Chlorinated Heterocycle: The chloro-substituent on the naphthyridine ring can be susceptible to nucleophilic substitution reactions, especially under forcing conditions (e.g., high temperature, strong nucleophiles).
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can react with the amine group and the aromatic rings, potentially leading to a vigorous reaction. Also, avoid strong acids and bases unless they are part of a planned chemical transformation.
-
Thermal Decomposition: When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl).[7]
Caption: Predicted reactivity profile and incompatibilities of this compound.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
-
Spills:
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and decontaminate.
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
-
Fire:
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1]
-
Wear self-contained breathing apparatus (SCBA) to prevent inhalation of toxic decomposition products.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental protection.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7]
-
Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be clearly labeled, and access should be restricted.
Disposal
As a halogenated aromatic amine, this compound and its contaminated waste must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste materials (excess compound, contaminated PPE, cleaning materials) in clearly labeled, sealed containers.
-
Disposal Method: The preferred method of disposal for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[10] This ensures the complete destruction of the compound and prevents its release into the environment.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance on waste disposal procedures.
Conclusion
This compound is a valuable compound in drug discovery and development. However, its potential hazards necessitate a comprehensive and proactive approach to safety. By understanding the underlying reasons for its hazardous properties and by diligently implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can handle this compound safely and effectively. A culture of safety, built on a foundation of knowledge and best practices, is the ultimate key to protecting both the scientist and the science.
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PubMed. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. [Link]
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Methodological & Application
The Versatile Scaffold: Application Notes and Protocols for 7-Chloro-1,8-naphthyridin-2-amine in Medicinal Chemistry
Introduction: The Privileged 1,8-Naphthyridine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with diverse biological targets. The 1,8-naphthyridine ring system is a prominent member of this class, demonstrating a remarkable spectrum of pharmacological activities.[1][2] Its derivatives have been investigated and developed as potent agents in numerous therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]
This guide focuses on a key building block for accessing the chemical diversity of this scaffold: 7-Chloro-1,8-naphthyridin-2-amine . This molecule is a bifunctional intermediate, offering two distinct points for chemical modification. The 2-amino group can be readily acylated or used as a handle for further heterocycle formation, while the 7-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a prime handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and controlled synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
One notable example of a therapeutic agent derived from this starting material is Pagoclone , an anxiolytic agent from the cyclopyrolone family.[3][4] The synthesis of Pagoclone utilizes the nucleophilicity of the 2-amino group of this compound to construct the final complex molecule.[3] This underscores the industrial and pharmaceutical relevance of this versatile chemical intermediate.
This document provides detailed application notes and experimental protocols for the synthetic manipulation of this compound, aimed at researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for safe and effective experimentation.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃ | [5] |
| Molecular Weight | 179.60 g/mol | [5] |
| CAS Number | 15944-33-9 | [5] |
| Appearance | Solid (powder/crystals) | - |
| Melting Point | >300 °C | [6] |
Safety & Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Applications & Protocols
The strategic positioning of the amino and chloro groups on the 1,8-naphthyridine core allows for a variety of synthetic transformations. The following sections detail the protocols for three of the most powerful and widely used reactions in medicinal chemistry for the derivatization of this scaffold.
Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7][8] For this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at the 7-position, a common modification in the development of kinase inhibitors and other targeted therapies.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination, especially with less reactive aryl chlorides.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7] Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The choice of base can influence reaction rate and side product formation.
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) are typically used to ensure solubility of the reagents and to operate at the elevated temperatures often required for the reaction.
Detailed Protocol: Synthesis of 7-Phenyl-1,8-naphthyridin-2-amine
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 179.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.10 mmol, 41.0 mg)
-
Potassium phosphate (K₃PO₄, tribasic, 2.0 mmol, 424.6 mg)
-
Anhydrous 1,4-dioxane (10 mL)
-
Argon (or Nitrogen) gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-phenyl-1,8-naphthyridin-2-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[9][10] This reaction is particularly valuable for synthesizing 7-amino derivatives of the 1,8-naphthyridine core, which are key pharmacophores in many biologically active molecules, including kinase inhibitors. It offers a broader substrate scope and milder conditions compared to classical nucleophilic aromatic substitution methods.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. The choice of ligand is crucial for efficiency. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) or N-heterocyclic carbene (NHC) ligands are effective. These ligands promote the oxidative addition of the aryl chloride and facilitate the reductive elimination step that forms the C-N bond.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere (argon or nitrogen).
Detailed Protocol: Synthesis of N⁷-Phenyl-1,8-naphthyridine-2,7-diamine
This protocol details the reaction between this compound and aniline.
Materials:
-
This compound (1.0 mmol, 179.6 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.6 mg)
-
Anhydrous toluene (10 mL)
-
Argon (or Nitrogen) gas supply
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.
-
Add this compound and anhydrous toluene.
-
Add aniline via syringe.
-
Seal the flask and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: e.g., a gradient of methanol in dichloromethane) to obtain the desired product.
-
Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).
Application 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,8-naphthyridine ring system, caused by the two nitrogen atoms, activates the 7-position towards nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride with a variety of nucleophiles, such as amines, alkoxides, and thiolates, without the need for a metal catalyst.
Causality Behind Experimental Choices:
-
Nucleophile: The choice of nucleophile dictates the substituent introduced. Secondary cyclic amines like morpholine or piperazine are common in drug discovery to improve physicochemical properties such as solubility.
-
Solvent and Temperature: The reaction often requires elevated temperatures to overcome the activation energy associated with the formation of the intermediate Meisenheimer complex, where the aromaticity is temporarily disrupted.[12] A high-boiling polar aprotic solvent like DMF or DMSO can facilitate the reaction and ensure reagent solubility. Alternatively, using the nucleophile itself as the solvent can drive the reaction to completion.
-
Acid Scavenger: When using amine nucleophiles, the reaction generates HCl, which can protonate the starting amine or the product, rendering it non-nucleophilic. While not always necessary if the nucleophile is used in large excess, a non-nucleophilic base can be added to scavenge the acid.
Detailed Protocol: Synthesis of 7-(Morpholin-4-yl)-1,8-naphthyridin-2-amine
This protocol describes a catalyst-free substitution reaction with morpholine.
Materials:
-
This compound (1.0 mmol, 179.6 mg)
-
Morpholine (5.0 mmol, 435.6 mg, 438 µL)
-
N,N-Dimethylformamide (DMF, 5 mL) (Optional, can be run neat)
Procedure:
-
Combine this compound and morpholine in a sealed tube or a round-bottom flask equipped with a reflux condenser. If using a solvent, add DMF.
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration and wash with a suitable solvent like diethyl ether or cold water to remove excess morpholine.
-
If the product remains in solution, pour the reaction mixture into water (50 mL).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve higher purity.
-
Characterize the product by NMR and mass spectrometry.
Application in Kinase Inhibitor Development
The 1,8-naphthyridine scaffold is a well-established core for the design of kinase inhibitors.[13] Derivatives of this compound can be elaborated to target various kinases implicated in cancer, such as c-Kit and VEGFR-2.[7][14] The general strategy involves using the 7-position to install a group that interacts with the hinge region of the kinase ATP-binding pocket, while the 2-amino group can be functionalized to interact with the solvent-exposed region or other nearby pockets.
Targeted Kinase Pathways: c-Kit and VEGFR-2
c-Kit Signaling: The c-Kit receptor tyrosine kinase, upon binding its ligand Stem Cell Factor (SCF), dimerizes and autophosphorylates, triggering downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[1][6][15] Aberrant c-Kit activation is a driver in various cancers, including gastrointestinal stromal tumors (GISTs).
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[12][16] Its activation by VEGF ligands initiates pathways such as PLCγ/ERK and PI3K/Akt, leading to endothelial cell proliferation, migration, and survival.[12][16] Inhibiting VEGFR-2 is a validated anti-cancer strategy to cut off a tumor's blood supply.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of newly synthesized 1,8-naphthyridine derivatives against a target kinase. A common method is a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Workflow Overview:
Materials:
-
Recombinant target kinase (e.g., c-Kit, VEGFR-2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Test compounds (1,8-naphthyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipettors and a plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Pipette a small volume (e.g., 5 µL) of each dilution into the wells of the 384-well plate. Include wells for positive control (no inhibitor, 100% activity) and negative control (no enzyme, 0% activity).
-
Kinase Reaction: Prepare a kinase/substrate master mix in the assay buffer. Add this mix to the wells containing the compounds.
-
Initiation: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Kₘ) for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
ADP Detection: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Development: Add the Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Conclusion
This compound is a high-value, versatile starting material for medicinal chemistry research. Its dual reactive sites enable the efficient construction of diverse molecular architectures through robust and well-understood synthetic transformations like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this privileged scaffold, paving the way for the discovery of novel therapeutics targeting a wide range of human diseases.
References
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Signal transduction pathways of the c-Kit receptor. ResearchGate. Available at: [Link]
-
Signaling pathways of VEGFR-2. ResearchGate. Available at: [Link]
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Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. National Center for Biotechnology Information. Available at: [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: [Link]
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. ResearchGate. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available at: [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Center for Biotechnology Information. Available at: [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]
-
The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. National Center for Biotechnology Information. Available at: [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences. Available at: [Link]
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Pagoclone. Wikipedia. Available at: [Link]
-
c-KIT mediated signaling pathways. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Pagoclone. PubChem. Available at: [Link]
-
Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. Available at: [Link]
-
7-Phenyl-1,8-naphthyridin-2-amine. PubChem. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Application Notes & Protocols: Synthesis of Novel Derivatives from 7-Chloro-1,8-naphthyridin-2-amine
Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,8-naphthyridine nucleus is a heterocyclic scaffold of immense interest to researchers in drug discovery and medicinal chemistry.[1] This nitrogen-containing bicyclic system is a key structural motif in numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[1][2][3][4] The versatility of its synthesis and its capacity for chemical modification make it a "privileged scaffold" for the development of novel therapeutic agents.[1][5]
The starting material, 7-Chloro-1,8-naphthyridin-2-amine, is a particularly valuable building block for generating diverse chemical libraries.[6][7] It possesses two primary points for functionalization: the electron-deficient C7 position, activated by the chloro leaving group, and the nucleophilic amino group at the C2 position. This guide provides detailed protocols and scientific rationale for synthesizing novel derivatives via three principal pathways: Palladium-Catalyzed Cross-Coupling (Suzuki and Buchwald-Hartwig), Nucleophilic Aromatic Substitution (SNAr), and functionalization of the C2-amino group.
Strategic Overview of Synthetic Pathways
The derivatization of this compound can be strategically planned to explore chemical space efficiently. The choice of reaction pathway depends on the desired final structure and the nature of the bond to be formed (C-C, C-N, C-O, etc.).
Caption: General workflow for derivatizing this compound.
Protocol I: Palladium-Catalyzed Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. It involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., an arylboronic acid) with a halide.[8] For this compound, this reaction is ideal for introducing aryl or heteroaryl substituents at the C7 position, replacing the chlorine atom.[9][10]
Causality Behind Component Selection:
-
Catalyst: A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst.
-
Ligand: Phosphine ligands (e.g., P(t-Bu)₃, SPhos) are crucial. They stabilize the palladium center, increase its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.
-
Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used. Water helps dissolve the inorganic base, while the organic solvent solubilizes the starting material and catalyst complex.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol: Synthesis of 7-Aryl-1,8-naphthyridin-2-amine
-
Materials & Reagents:
Reagent MW ( g/mol ) Example Quantity (1 mmol scale) Notes This compound 179.60 179.6 mg (1.0 mmol) Starting material Arylboronic Acid Variable 1.2 - 1.5 mmol Coupling partner, slight excess is typical Palladium(II) Acetate (Pd(OAc)₂) 224.50 4.5 mg (0.02 mmol, 2 mol%) Catalyst precursor Tricyclohexylphosphine (PCy₃) or SPhos 280.49 11.2 mg (0.04 mmol, 4 mol%) Ligand Potassium Carbonate (K₂CO₃) 138.21 415 mg (3.0 mmol) Base 1,4-Dioxane - 8 mL Solvent | Deionized Water | - | 2 mL | Co-solvent |
-
Procedure:
-
Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%) in 1 mL of dioxane. Add this catalyst solution to the main reaction flask.
-
Solvent Addition: Add the remaining dioxane (7 mL) and deionized water (2 mL) to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol II: Palladium-Catalyzed Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[11][12] It enables the coupling of an aryl halide with a primary or secondary amine.[13] This reaction is exceptionally useful for introducing a vast range of amine-containing side chains at the C7 position of the naphthyridine core, which is often critical for modulating pharmacokinetic properties and biological target interactions.
Causality Behind Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[14] Ligands like XPhos, SPhos, or BrettPhos are designed to promote the challenging reductive elimination step that forms the C-N bond.[14] Pre-formed palladium-ligand complexes (precatalysts) are often used for convenience and reproducibility.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[13] These bases are strong enough to deprotonate the amine coupling partner, making it a better nucleophile, without competing in the coupling reaction itself.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol: Synthesis of 7-Amino-Substituted-1,8-naphthyridin-2-amine
-
Materials & Reagents:
Reagent MW ( g/mol ) Example Quantity (1 mmol scale) Notes This compound 179.60 179.6 mg (1.0 mmol) Starting material Primary or Secondary Amine Variable 1.1 - 1.3 mmol Coupling partner Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) 915.72 9.2 mg (0.01 mmol, 1 mol%) Catalyst precursor XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) 476.66 19.1 mg (0.04 mmol, 4 mol%) Ligand Sodium tert-butoxide (NaOtBu) 96.10 135 mg (1.4 mmol) Base, handle in glovebox if possible | Anhydrous Toluene | - | 10 mL | Solvent, must be dry |
-
Procedure:
-
Setup: In a glovebox, add NaOtBu (1.4 mmol) to a flame-dried Schlenk flask. Outside the glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (1 mol%), and XPhos (4 mol%).
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by the amine coupling partner (1.1 mmol).
-
Inert Atmosphere: If not prepared in a glovebox, seal the flask and immediately purge thoroughly with an inert gas (Argon is preferred).
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C. Stir the reaction mixture for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Protocol III: Nucleophilic Aromatic Substitution (SNAr)
Principle: SNAr is a classic method for substituting a leaving group on an electron-deficient aromatic ring.[15] The presence of two electronegative nitrogen atoms in the 1,8-naphthyridine ring system makes the C7 position susceptible to attack by strong nucleophiles.[16] This method often requires harsher conditions (higher temperatures) than palladium-catalyzed reactions but avoids the cost and potential metal contamination associated with catalysts.
Causality Behind Component Selection:
-
Nucleophile: Strong nucleophiles such as amines (e.g., benzylamine, piperidine), alkoxides, or thiolates are required to attack the electron-deficient ring.[16][17]
-
Reaction Conditions: The reaction can be run neat (with the liquid amine as the solvent) or in a high-boiling polar aprotic solvent (like DMF or DMSO) to achieve the necessary temperatures for the reaction to proceed.[18][19] The reaction proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Detailed Step-by-Step Protocol: Synthesis of 7-(Benzylamino)-1,8-naphthyridin-2-amine
-
Materials & Reagents:
Reagent MW ( g/mol ) Example Quantity (1.0 mmol scale) Notes This compound 179.60 179.6 mg (1.0 mmol) Starting material | Benzylamine | 107.15 | ~0.5 - 1.0 mL (large excess) | Acts as both nucleophile and solvent |
-
Procedure:
-
Setup: In a sealed reaction tube or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol).
-
Reagent Addition: Add an excess of benzylamine (e.g., 1.0 mL).
-
Reaction: Heat the suspension at 120-140 °C for 6-18 hours.[17][18] The mixture may become a sticky solid or a clear solution as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (20 mL) to the sticky precipitate and triturate (break up the solid with a spatula).
-
Filter the resulting solid and wash thoroughly with water, followed by a small amount of cold acetone or ether to remove excess benzylamine.
-
-
Purification: The air-dried solid is often pure enough for subsequent steps. If necessary, recrystallize from a suitable solvent like methanol or ethanol to obtain the pure product.[17]
-
Summary of Synthetic Approaches and Potential Derivatives
The following table summarizes the discussed methodologies and provides examples of the types of derivatives that can be synthesized, highlighting the versatility of the this compound scaffold.
| Reaction Type | Reagent Example | C7-Substituent | Potential Biological Relevance |
| Suzuki Coupling | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Introduction of aryl groups is common in kinase inhibitors and anticancer agents.[2] |
| Buchwald-Hartwig Amination | Morpholine | Morpholinyl | Improves aqueous solubility and pharmacokinetic properties. |
| Buchwald-Hartwig Amination | N-methylpiperazine | N-methylpiperazinyl | Basic nitrogen can form salts for drug formulation; common in CNS-active agents. |
| SNAr Reaction | Sodium methoxide | Methoxy | Modulates electronic properties and can act as a hydrogen bond acceptor. |
| SNAr Reaction | Piperidine | Piperidinyl | Often found in scaffolds targeting various receptors and enzymes.[20] |
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-
Efficient Synthesis of Functionalized Benzo[b][2][21]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline. ACS Combinatorial Science. Available at:
-
Regioselective synthesis of functionalized[2][21]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry (RSC Publishing). Available at:
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.RSC Publishing.
- 1,8-Naphthyridine.Chem-Impex.
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Synthesis of trifluoromethyl-functionalized benzo[de][2][21]naphthyridines via Rh(III)-catalyzed. RSC Publishing. Available at:
- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.PubMed.
- Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes.PMC - NIH.
-
Regioselective synthesis of functionalized[2][21]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. OUCI. Available at:
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Nucleophilic-Substitution Reactions in Benzo[C][2][21]Naphthyridines. CSIRO Publishing. Available at:
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Nucleophilic-Substitution Reactions in Benzo[C][2][21]Naphthyridines. ResearchGate. Available at:
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- 21. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 7-Chloro-1,8-naphthyridin-2-amine: A Versatile Intermediate in the Synthesis of Biologically Active Molecules
Introduction: The Architectural Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] This nitrogen-containing bicyclic system is of significant interest to researchers in drug discovery due to its versatile synthesis and the diverse pharmacological properties exhibited by its derivatives.[1] The broad spectrum of activities includes, but is not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The strategic functionalization of the 1,8-naphthyridine ring system is paramount in modulating the biological activity of these molecules. In this context, 7-Chloro-1,8-naphthyridin-2-amine emerges as a key intermediate, offering two distinct points for chemical modification: the amino group at the 2-position and the chloro group at the 7-position. This dual functionality allows for the sequential introduction of various substituents, enabling the synthesis of diverse libraries of compounds for biological screening.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a pivotal intermediate in the preparation of advanced molecular architectures relevant to Active Pharmaceutical Ingredient (API) synthesis.
Synthesis of the Key Intermediate: this compound
The efficient synthesis of this compound is a critical first step. A reliable method involves the chlorination of a precursor 1,8-naphthyridin-2-ol derivative. The following protocol is adapted from established literature procedures.[3]
Experimental Protocol: Synthesis of this compound (12)
This protocol describes the conversion of 2-amino-1,8-naphthyridin-7-ol (11) to this compound (12) using phosphorus oxychloride (POCl₃).
Materials:
-
2-Amino-1,8-naphthyridin-7-ol (11)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice-cold water
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-1,8-naphthyridin-7-ol (11) (4.0 g, 0.024 mol) in freshly distilled POCl₃ (25 mL) is prepared.
-
The mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.
-
The reaction mixture is then carefully poured onto ice-cold water.
-
The aqueous solution is neutralized with sodium carbonate (Na₂CO₃) until a yellow solid precipitates.
-
The solid is collected by filtration, washed with water, and air-dried.
-
The crude product is recrystallized from a methanol-ether solvent system to yield pure this compound (12).
Expected Yield: Approximately 2.67 g (60%).
Characterization Data:
| Property | Value |
|---|---|
| Melting Point | 170 °C |
| ¹H-NMR (200 MHz) | δ: 7.86 (d, 1H, J = 4.0 Hz), 7.82 (d, 1H, J = 4.0 Hz), 7.17 (d, 1H, J = 8.0 Hz), 6.75 (d, 1H, J = 8.0 Hz), 5.33 (bs, 2H) |
| IR (cm⁻¹) | 1437, 1489, 1607, 1695, 3311 |
| MS (FAB) (m/z) | 179.5 (M⁺, 100%) |
Caption: Synthetic scheme for the preparation of the key intermediate.
Application in API Synthesis: Synthesis of a 2,7-Disubstituted 1,8-Naphthyridine Derivative
The chloro group at the 7-position of this compound is susceptible to nucleophilic aromatic substitution, making it an excellent handle for introducing diverse functionalities. This is a common strategy in the synthesis of kinase inhibitors, where an amino-substituted heterocyclic core is often coupled with various aromatic or aliphatic amines. The following protocol details the synthesis of 2-Amino-7-benzylamino-1,8-naphthyridine, a representative example of a C-N bond-forming reaction at the 7-position.
Experimental Protocol: Synthesis of 2-Amino-7-benzylamino-1,8-naphthyridine (15)
This procedure demonstrates a nucleophilic aromatic substitution reaction where the chlorine atom at the 7-position is displaced by benzylamine.
Materials:
-
This compound (12)
-
Benzylamine, distilled
-
Water
-
Acetone
-
Methanol
-
Sealed reaction vessel or a flask with a reflux condenser
-
Heating apparatus
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
A suspension of this compound (12) (0.175 g, 1.0 mmol) and distilled benzylamine (0.5 mL) is prepared in a sealed reaction vessel.
-
The reaction mixture is heated at 120 °C for 6 hours.
-
After cooling, a sticky precipitate forms. This precipitate is washed with water followed by acetone and then air-dried.
-
The crude solid is recrystallized from methanol to afford the pure 2-Amino-7-benzylamino-1,8-naphthyridine (15).
Expected Yield: Approximately 0.118 g (50%).
Characterization Data:
| Property | Value |
|---|---|
| Melting Point | > 300 °C |
| ¹H-NMR (200 MHz) | δ: 7.65-7.57 (m, 2H), 7.40-7.29 (m, 6H), 6.48 (d, 1H, J = 8.5 Hz), 6.38 (d, 1H, J = 8.6 Hz), 5.60 (bs, 2H), 4.73 (d, 2H, J = 4.0 Hz) |
| IR (cm⁻¹) | 1526, 1627, 1660, 3173, 3351 |
Caption: Reaction scheme for the synthesis of a disubstituted naphthyridine.
Broader Applications and Future Directions
The nucleophilic aromatic substitution demonstrated above is a foundational reaction. For the synthesis of more complex APIs, particularly kinase inhibitors, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are frequently employed.[4] These methods allow for the coupling of a wider range of amines, including less nucleophilic anilines, under milder conditions and with greater functional group tolerance.
The 2-amino group on the this compound scaffold can also be further functionalized, for instance, through acylation or alkylation, to introduce additional diversity and fine-tune the pharmacological properties of the final compounds. The sequential and selective modification of the 2- and 7-positions makes this intermediate a powerful tool in the hands of medicinal chemists for the construction of novel therapeutics.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules with significant biological activity. Its strategic importance lies in the presence of two distinct reactive sites that allow for controlled, stepwise functionalization. The protocols provided herein offer a practical guide for the synthesis of this key intermediate and its application in the construction of a 2,7-disubstituted 1,8-naphthyridine, a common core structure in many developmental drug candidates. The principles and procedures outlined in this application note can be readily adapted and expanded for the synthesis of a wide range of novel compounds with therapeutic potential.
References
- Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (Year). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Source not specified.
-
Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]
- Kaur, R., & Kishore, D. (Year). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source not specified.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
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Application of 7-Chloro-1,8-naphthyridin-2-amine in Kinase Inhibitor Development: Application Notes and Protocols
Introduction: The Strategic Value of the 1,8-Naphthyridine Scaffold
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most significant classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Central to this effort is the identification and optimization of "privileged scaffolds" – core molecular structures that can be readily modified to bind a variety of targets with high affinity and selectivity.[1] The 1,8-naphthyridine core is one such scaffold, valued for its rigid, planar structure and the strategic placement of nitrogen atoms that can engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases.[2][3]
This guide focuses on a key intermediate, 7-Chloro-1,8-naphthyridin-2-amine , and its application in the development of potent and selective kinase inhibitors. We will explore the rationale behind its use, detailing its synthetic versatility and the structural features that make it an exceptional starting point for inhibitor design. This document provides field-proven insights and detailed protocols for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their discovery programs.
The Privileged Scaffold: Why this compound?
The utility of this compound stems from two key structural features that are indispensable for modern kinase inhibitor design: a hinge-binding motif and a vector for chemical diversification.
-
The 2-Amino Group: A Potent Hinge-Binder: The ATP-binding site of virtually all kinases features a "hinge" region that connects the N- and C-terminal lobes of the enzyme. This region typically forms one to three backbone hydrogen bonds with ATP. The 2-aminopyridine moiety, present in our scaffold, is a classic bioisostere for the adenine base of ATP and is exceptionally effective at mimicking this interaction.[4] The exocyclic amino group and the endocyclic nitrogen atom act as a hydrogen bond donor and acceptor, respectively, forming a bidentate hydrogen bond with the kinase hinge, which is a critical anchor for potent inhibition.[4][5]
-
The 7-Chloro Group: A Handle for Diversification: The chlorine atom at the 7-position is not merely a substituent; it is a versatile synthetic handle. As a leaving group, it is amenable to a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][6] This allows for the systematic and efficient introduction of a vast array of aryl and heteroaryl groups. These appended groups can be tailored to occupy the solvent-exposed region or specific hydrophobic pockets within the kinase active site, thereby enhancing potency and, crucially, dictating selectivity against other kinases.[7]
Workflow for Kinase Inhibitor Development
The development process, starting from the this compound scaffold, follows a logical progression from chemical synthesis to biochemical and cellular validation.
Caption: Kinase inhibitor development workflow.
PART 1: Synthesis and Derivatization Protocols
Protocol 1: Synthesis of the Core Scaffold: this compound
The starting scaffold can be synthesized from 2-amino-1,8-naphthyridin-7(8H)-one. The following protocol is adapted from established procedures for the chlorination of related heterocyclic systems.[8]
Materials:
-
2-Amino-1,8-naphthyridin-7(8H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Crushed ice
-
Sodium carbonate (Na₂CO₃)
-
Methanol, Diethyl ether
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-1,8-naphthyridin-7(8H)-one (1 equivalent) in freshly distilled phosphorus oxychloride (POCl₃, ~10-15 mL per gram of starting material).
-
Reflux: Heat the mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. This step is highly exothermic and should be performed with caution.
-
Neutralization: Neutralize the acidic solution by the slow addition of solid sodium carbonate (Na₂CO₃) until the pH reaches ~8. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound as a solid.[8]
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling various arylboronic acids to the 7-position of the scaffold. Conditions may require optimization depending on the specific boronic acid used.[1][6]
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent (e.g., 3-5 mL of dioxane) via syringe.
-
Reaction: Stir the mixture and heat to the desired temperature (typically 80-120 °C) for 12-24 hours. For microwave-assisted reactions, irradiate at 120-150 °C for 10-30 minutes.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-1,8-naphthyridin-2-amine derivative.
PART 2: Biological Evaluation Protocols
Once a library of derivatives has been synthesized, the next critical phase is to evaluate their biological activity. This involves determining their potency against the target kinase in a purified system and confirming their on-target activity in a cellular context.
Target Focus: p38 MAPK and VEGFR-2
Derivatives of naphthyridine scaffolds have shown potent activity against several important cancer and inflammation-related kinases, including p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][7][9]
-
p38 MAPK is a key mediator of the inflammatory response and cellular stress.[10] Its inhibition is a therapeutic strategy for inflammatory diseases like rheumatoid arthritis.
-
VEGFR-2 is the primary receptor for VEGF-A and a critical driver of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[11][12]
Caption: Simplified p38 MAPK signaling cascade.[10]
Caption: Key VEGFR-2 downstream signaling pathways.[11]
Protocol 3: Biochemical Kinase Assay (Luminescence-Based)
This assay measures the activity of a purified kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in signal indicates kinase inhibition.
Materials:
-
Recombinant human kinase (e.g., p38α or VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Synthesized 1,8-naphthyridine derivatives
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the kinase substrate, and the diluted test inhibitor or vehicle control (DMSO) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding the recombinant kinase enzyme and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. Allow the signal to stabilize (typically 10-30 minutes).
-
Measurement: Read the luminescence signal on a plate-reading luminometer. The light output is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Naphthyridinone | p38 MAP Kinase | Potent Inhibition Reported | [3] |
| 8-Amino-2,7-naphthyridinone | c-Kit | 8.5 | [9] |
| 8-Amino-2,7-naphthyridinone | VEGFR-2 | 31.7 | [9] |
| 1,6-Naphthyridine | VEGFR-2 | 8.8 | [2] |
| Naphthamide | VEGFR-2 | 1.5 | [13] |
Note: Data presented for closely related naphthyridine and naphthamide scaffolds to demonstrate the potential potency achievable with this class of compounds.
Protocol 4: Cell-Based Target Engagement via Western Blot
This protocol determines if the inhibitor can engage its target in a cellular environment by measuring the phosphorylation status of the kinase or its direct downstream substrate. A reduction in the phosphorylated protein indicates successful target inhibition. Here, we detail a method for detecting phosphorylated p38 MAPK (p-p38). A similar principle applies for p-VEGFR-2.[10][14]
Materials:
-
Relevant cell line (e.g., HeLa or HUVEC cells)
-
Cell culture medium and supplements
-
Stimulant (e.g., Anisomycin for p38 activation; VEGF-A for VEGFR-2)
-
Synthesized 1,8-naphthyridine inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment
-
Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and grow to 80-90% confluency. Starve the cells in serum-free medium for 2-4 hours.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the synthesized inhibitor or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes to activate p38) to induce kinase phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer containing phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-p38 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-p38 MAPK) to confirm equal protein loading. Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein indicates effective inhibition.[9]
Conclusion and Future Directions
This compound represents a strategically designed and highly versatile starting scaffold for the development of next-generation kinase inhibitors. Its inherent ability to engage the conserved kinase hinge region, combined with the synthetic tractability of the 7-chloro position, provides an ideal platform for generating large, diverse libraries of potent and selective inhibitors. The protocols outlined in this guide provide a comprehensive framework for synthesizing, derivatizing, and evaluating these compounds against critical oncology and immunology targets like p38 MAPK and VEGFR-2. By integrating rational design with robust biochemical and cellular validation, researchers can effectively harness the power of this privileged scaffold to accelerate the discovery of novel therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of p38 MAPK Inhibition. BenchChem.
- Murray, C. W., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry.
- Singh, H., et al. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Biomolecular Structure and Dynamics.
- Chung, J. Y. L., & Cvetovich, R. J. (2006). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development, 9(6), 792-805.
- Hennessy, E. J., et al. (2011). An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. Molecular Cancer Therapeutics, 10(5), 770-783.
- Chung, J. Y. L., et al. (2006). Synthesis of a naphthyridone p38 MAP kinase inhibitor. The Journal of Organic Chemistry, 71(22), 8602-8609.
- ResearchGate. (n.d.). SAR studies of the synthesized compounds as VEGFR‐2 inhibitors.
- Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936.
- Palani, V., & Sarpong, R. (2021). Development of a Practical Synthesis of Naphthyridone p38 MAP Kinase Inhibitor MK-0913. Organic Process Research & Development.
- ResearchGate. (n.d.). Western blotting assay. The inhibition of phosphorylation of VEGFR2....
- Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734.
- Bao, J., et al. (2006). p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Bioorganic & Medicinal Chemistry Letters, 16(1), 64-68.
- Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(3), 1163-1175.
- BenchChem. (2025). The Role of VEGFR-2 Inhibition in Angiogenesis: A Technical Guide to Vegfr-2-IN-35. BenchChem.
- Wang, L., et al. (2018). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 23(10), 2465.
- Sharma, D., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
- Sun, Q., et al. (2014). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 649-654.
- Vieth, M., et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 51(16), 4972-4984.
- Biocompare. (2014). Phospho-p38 - Western Blot. Biocompare.
- ResearchGate. (n.d.). Inhibition of VEGFR-2 phosphorylation in ovarian cancer cells.
- Meng, F., et al. (2021). Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. European Journal of Medicinal Chemistry, 211, 113083.
- Kumar, A., et al. (2023). Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). Chemistry & Biodiversity, e202200847.
- Lorthiois, E., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3114-3125.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 13, 2026, from [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-8-chloro-1,7-naphthyridine. BenchChem.
-
Wikipedia. (n.d.). Pagoclone. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). Pagoclone. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 7-Chloro-9H-fluoren-2-amine. BenchChem.
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Application Notes & Protocols: The Strategic Role of 7-Chloro-1,8-naphthyridin-2-amine in the Synthesis of Novel Anticancer Agents
Abstract
The 1,8-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent anticancer properties.[1][2][3][4] This guide provides an in-depth exploration of 7-Chloro-1,8-naphthyridin-2-amine , a pivotal starting material for the synthesis of next-generation targeted anticancer therapeutics. We will dissect the strategic importance of its chemical architecture, detail key synthetic transformations, provide validated experimental protocols, and discuss the mechanism of action of the resulting therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology.
The 1,8-Naphthyridine Core: A Foundation for Anticancer Drug Design
The 1,8-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, serves as a versatile and robust pharmacophore. Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic the purine core of ATP, enabling potent and often selective inhibition of key enzymes in cell signaling pathways, particularly protein kinases.[5] The development of numerous 1,8-naphthyridine derivatives has led to compounds with significant cytotoxic activity against a range of cancer cell lines.[6][7][8]
This compound (PubChem CID: 85199) emerges as a particularly valuable intermediate due to its dual reactive sites: the 2-amino group and the 7-chloro substituent.[9]
-
The 2-Amino Group: Provides a nucleophilic handle for amide bond formation, urea synthesis, or condensation reactions, allowing for the extension of the molecule and the introduction of pharmacophores that can interact with specific amino acid residues in a target protein's active site.
-
The 7-Chloro Group: Acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) and a reactive site for metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents to modulate solubility, cell permeability, metabolic stability, and target-binding affinity.
This dual functionality provides a synthetic "linchpin," enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Strategic Synthetic Pathways and Key Transformations
The versatility of this compound allows for its incorporation into complex anticancer agents through several high-yield, well-established synthetic routes. The general strategy involves sequential or convergent approaches where both the amino and chloro groups are functionalized to build the final molecule.
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Application Notes and Protocols for the Antimicrobial Evaluation of 7-Chloro-1,8-naphthyridin-2-amine
Introduction: A Strategic Approach to a Promising Scaffold
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. The 1,8-naphthyridine core is a well-established pharmacophore, forming the backbone of several quinolone-like antibacterial agents.[1][2] These compounds typically exert their antimicrobial effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication.[1][2]
This document focuses on 7-Chloro-1,8-naphthyridin-2-amine (PubChem CID: 85199), a functionalized naphthyridine derivative.[3] While this specific molecule may serve as a starting point for synthesis or exhibit modest intrinsic activity, its true potential often lies in its use as a foundational scaffold for creating a library of novel derivatives.[4][5] The protocols outlined herein provide a comprehensive, multi-tiered strategy to rigorously characterize the antimicrobial potential of this compound or any of its subsequent analogues. Our approach moves logically from initial potency determination to understanding the dynamics of bacterial killing, efficacy against complex bacterial structures, and preliminary safety assessment.
This guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring that the data generated is robust, reproducible, and translatable in a drug discovery pipeline.
Section 1: Compound Preparation and Handling
Effective and reproducible screening begins with accurate and consistent sample preparation. This compound is a solid organic compound requiring solubilization for biological assays.
Key Compound Details:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.60 g/mol [3] |
| Appearance | Typically a solid powder |
Protocol 1.1: Stock Solution Preparation
Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for initial screening of non-polar compounds due to its high solubilizing power and general compatibility with most in vitro assays at low final concentrations (<1%). Creating a high-concentration stock allows for minimal solvent carryover into the final assay medium, preventing solvent-induced artifacts.
-
Initial Solubilization: Accurately weigh a precise amount (e.g., 5 mg) of this compound powder.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock, for example, 10 mg/mL.
-
Complete Dissolution: Vortex the solution vigorously for 2-3 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage tube. This is critical to prevent contamination of subsequent bacterial cultures.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C for long-term stability.
Section 2: Primary Screening: Minimum Inhibitory Concentration (MIC)
The first critical step is to determine the compound's potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7] This provides a fundamental measure of the compound's activity. We will use the broth microdilution method, a standardized and scalable technique.[6][8]
Protocol 2.1: Broth Microdilution MIC Assay
Causality: This method systematically exposes a standardized number of bacteria to a range of compound concentrations. By identifying the concentration at which growth is inhibited, we establish a quantitative benchmark of potency, which is essential for comparing against other compounds or bacterial strains.[7][9]
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Transfer colonies into a tube of sterile saline or broth (e.g., Tryptic Soy Broth).
-
Vortex to create a homogeneous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][10]
-
Dilute this standardized suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of sterile CAMHB into wells of columns 2-12 of a 96-well microtiter plate.
-
Prepare a working solution of the test compound at twice the highest desired final concentration in CAMHB. Add 100 µL of this solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10.
-
Column 11 serves as the growth control (no compound).
-
Column 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum (from step 1) to each well in columns 1-11. The final volume in each well is 100 µL, and the desired final bacterial concentration is ~5 x 10⁵ CFU/mL.[8]
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[6] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Sample Data Presentation:
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 32 |
| Escherichia coli ATCC 25922 | Gram-negative | >64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 |
Section 3: Bactericidal vs. Bacteriostatic Activity
Once the MIC is known, the next logical step is to determine how the compound affects the bacteria. Does it kill them (bactericidal) or merely inhibit their replication (bacteriostatic)? This is answered with a time-kill kinetics assay.[11][12]
Protocol 3.1: Time-Kill Kinetics Assay
Causality: This dynamic assay provides crucial information on the rate and extent of bacterial killing over time. A compound that is rapidly bactericidal is often more desirable. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (or 99.9%) reduction in the initial bacterial inoculum.[11][13]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum in CAMHB adjusted to ~5 x 10⁵ CFU/mL, as described in the MIC protocol.
-
Assay Setup:
-
Prepare flasks or tubes for each condition:
-
Growth Control (no compound)
-
Test compound at 1x MIC, 2x MIC, and 4x MIC.
-
-
Add the appropriate volume of the compound's stock solution to each respective flask.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Time-Point Sampling:
-
Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform 10-fold serial dilutions of the aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate 100 µL of appropriate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar).
-
-
Enumeration and Analysis:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the Colony Forming Units per milliliter (CFU/mL) for each time point.
-
Plot the results as log₁₀ CFU/mL versus time.
-
Workflow for Time-Kill Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Section 4: Efficacy Against Bacterial Biofilms
Many chronic infections are associated with biofilms, which are structured communities of bacteria encased in a protective matrix.[14] Biofilms are notoriously resistant to conventional antibiotics. Assessing a compound's ability to prevent biofilm formation or disrupt existing biofilms is a critical step in evaluating its potential clinical utility.
Protocol 4.1: Biofilm Disruption Assay (Crystal Violet Method)
Causality: The crystal violet assay is a simple, high-throughput method to quantify total biofilm biomass.[14][15] By measuring the amount of stained biomass remaining after treatment, we can assess the compound's ability to either prevent biofilm formation or eradicate a pre-formed, mature biofilm.
Step-by-Step Methodology:
-
Biofilm Formation:
-
Prepare a 1:100 dilution of an overnight bacterial culture in a suitable growth medium (e.g., TSB with glucose).
-
Dispense 200 µL of this diluted culture into the wells of a flat-bottomed 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[16]
-
-
Disruption Assay:
-
After incubation, carefully remove the planktonic (free-floating) bacteria by gently aspirating the medium.
-
Wash the wells twice with sterile PBS to remove any remaining non-adherent cells.
-
Add 200 µL of the test compound diluted in fresh growth medium to the wells containing the pre-formed biofilms. Include a "no treatment" control.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification:
-
Discard the medium and wash the wells twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[15]
-
Remove the crystal violet solution and wash the plate thoroughly with water until the control wells (without biofilm) are colorless.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[16]
-
Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 550-595 nm using a plate reader.
-
-
Analysis: Calculate the percentage of biofilm disruption relative to the untreated control.
Workflow for Biofilm Disruption Assay
Caption: Workflow for the Crystal Violet Biofilm Disruption Assay.
Section 5: Preliminary Safety and Selectivity
A promising antimicrobial must be potent against bacterial cells while remaining non-toxic to human cells. An in vitro cytotoxicity assay is the first step in assessing this selectivity.
Protocol 5.1: MTT Cytotoxicity Assay
Causality: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing us to quantify the compound's toxicity.[17]
Step-by-Step Methodology:
-
Cell Culture Seeding:
-
Culture a relevant human cell line (e.g., HEK293, HepG2) under appropriate conditions.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Exposure:
-
Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Observe the formation of purple formazan crystals.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well.
-
Mix thoroughly on a plate shaker to dissolve the crystals.
-
-
Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.
Conclusion and Future Directions
This guide provides a foundational suite of protocols to systematically evaluate the antimicrobial potential of this compound and its derivatives. By progressing through the determination of MIC, time-kill kinetics, anti-biofilm activity, and cytotoxicity, researchers can build a comprehensive profile of their test compounds. Positive results from this cascade, such as low MIC values, rapid bactericidal activity, and a high therapeutic index (IC₅₀ / MIC), would strongly support advancing the compound into more complex studies.
A logical next step for promising compounds from this scaffold includes synergy testing (e.g., checkerboard assays) to see if they can enhance the activity of existing antibiotics, a known property of some 1,8-naphthyridine derivatives.[4][5] This multi-faceted approach ensures that resources are focused on compounds with the highest potential to become next-generation antimicrobial agents.
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Kretschmer, D., & Peschel, A. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 1520). Humana Press. Retrieved from [Link]
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Hossain, M. S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. European Journal of Microbiology and Immunology. Retrieved from [Link]
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Linnaeus Bioscience. (2024). Antimicrobial Assays. Retrieved from [Link]
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Al-Janabi, H. A. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
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NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
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Jałbrzykowska, K., & Struga, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. Retrieved from [Link]
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iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
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ResearchGate. (2023). (PDF) A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Retrieved from [Link]
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YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Retrieved from [Link]
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-
PubMed Central. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]
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Antimicrobial Agents and Chemotherapy. (n.d.). In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. Retrieved from [Link]
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Application Notes & Protocols: 7-Chloro-1,8-naphthyridin-2-amine as a Ligand in Coordination Chemistry
An In-Depth Technical Guide
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its versatile coordination capabilities and the diverse biological and material properties of its derivatives.[1][2][3] This guide focuses on a key derivative, 7-Chloro-1,8-naphthyridin-2-amine, detailing its application as a bidentate chelating ligand in coordination chemistry. We provide an in-depth exploration of its synthesis, coordination behavior with transition metals such as palladium, and the characterization of the resulting complexes. This document furnishes researchers, medicinal chemists, and material scientists with detailed, field-proven protocols for the synthesis and analysis of these complexes, explaining the causality behind experimental choices and highlighting their potential in catalysis and drug development.
Introduction: The 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, is a cornerstone in the design of functional molecules. Its defining feature is the presence of two nitrogen atoms positioned in a "bay" region, making it an excellent bidentate ligand for metal ions.[4] This specific geometry allows for the formation of stable, five-membered chelate rings, which enhances the thermodynamic stability of the resulting metal complexes. The electronic properties and reactivity of the naphthyridine core can be precisely tuned through substitution, influencing the properties of its metal complexes.[5]
This compound (herein referred to as L1 ) is a particularly valuable ligand. It possesses three key features:
-
Bidentate Chelation Site: The amino group at the 2-position and the pyridinic nitrogen at the 8-position form the primary metal binding site.
-
Reactive Chloro Group: The chlorine atom at the 7-position serves as a versatile synthetic handle for post-coordination modification via cross-coupling reactions, allowing for the construction of more complex architectures.[6][7]
-
Hydrogen Bonding Capability: The exocyclic amine provides a site for hydrogen bond donation, which can influence crystal packing and intermolecular interactions.[8]
This combination of features makes L1 a powerful building block for creating coordination compounds with tailored electronic, catalytic, and photophysical properties.
Synthesis and Characterization of the Ligand (L1)
The synthesis of L1 typically starts from more readily available precursors, such as 2,7-dichloro-1,8-naphthyridine. The selective mono-amination at the 2-position is a key strategic step.
Protocol 2.1: Synthesis of this compound (L1)
This protocol describes a nucleophilic aromatic substitution reaction. The choice of ammonia source and reaction conditions is critical to favor mono-substitution over di-substitution.
Causality:
-
Starting Material: 2,7-Dichloro-1,8-naphthyridine is used because the chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 7-position.
-
Reagent: An aqueous or alcoholic solution of ammonia acts as the nucleophile.
-
Conditions: Heating in a sealed vessel is necessary to provide the activation energy for the substitution and to maintain the concentration of the volatile ammonia.
Step-by-Step Procedure:
-
To a pressure vessel, add 2,7-dichloro-1,8-naphthyridine (1.0 g, 5.0 mmol).[9]
-
Add 20 mL of a saturated solution of ammonia in ethanol.
-
Seal the vessel tightly and heat the mixture at 120-140 °C for 12-18 hours with stirring.
-
Cool the vessel to room temperature. Caution: The vessel will be under pressure. Vent carefully in a fume hood.
-
A precipitate will have formed. Filter the solid and wash it with cold water and then a small amount of cold ethanol to remove unreacted starting material and ammonium salts.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or a toluene/ethanol mixture to yield L1 as a crystalline solid.
-
Confirm the structure using ¹H NMR, Mass Spectrometry, and IR spectroscopy.
Table 1: Physicochemical and Spectroscopic Data for L1
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃ | [10] |
| Molecular Weight | 179.60 g/mol | [10] |
| Appearance | Off-white to pale yellow solid | - |
| ¹H NMR (DMSO-d₆) | Expected signals for aromatic protons and amine protons. | [11] |
| Mass Spec (ESI+) | m/z = 180.03 [M+H]⁺ | [12] |
| Key IR Bands (cm⁻¹) | ~3350, 3170 (N-H stretch), ~1660 (N-H bend), ~1627 (C=N stretch) | [11] |
Coordination Chemistry: Synthesis of Metal Complexes
L1 readily forms stable complexes with various transition metals. Palladium(II) complexes are of particular interest due to their extensive use in cross-coupling catalysis.[13][14]
Workflow for Metal Complex Synthesis
Caption: General workflow for synthesizing metal complexes using L1.
Protocol 3.1: Synthesis of Dichloro(this compound)palladium(II) ([Pd(L1)Cl₂])
This protocol details the synthesis of a representative square-planar Pd(II) complex.
Causality:
-
Palladium Precursor: [Pd(COD)Cl₂] or [Pd(PhCN)₂Cl₂] are often used as starting materials because the cyclooctadiene (COD) or benzonitrile (PhCN) ligands are labile and easily displaced by the stronger-binding L1 ligand.[15][16]
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are chosen for their ability to dissolve the reactants and their relative inertness. Anhydrous conditions are preferred to prevent the formation of palladium hydroxo species.
-
Stoichiometry: A 1:1 molar ratio of the palladium precursor to L1 is used to favor the formation of the monomeric [Pd(L1)Cl₂] complex.
Step-by-Step Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve L1 (89.8 mg, 0.5 mmol) in 15 mL of anhydrous DCM.
-
In a separate flask, dissolve [Pd(COD)Cl₂] (142.8 mg, 0.5 mmol) in 10 mL of anhydrous DCM.
-
Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.
-
A color change and the formation of a precipitate (typically yellow or orange) should be observed almost immediately.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.
-
Reduce the solvent volume under reduced pressure.
-
Add 20 mL of diethyl ether or hexane to fully precipitate the product.
-
Filter the solid product, wash with two portions of diethyl ether (10 mL each), and dry under vacuum.
-
The resulting complex, [Pd(L1)Cl₂], can be further purified by recrystallization if necessary.
Characterization of Metal Complexes
Thorough characterization is essential to confirm the structure and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques is employed.
Table 2: Comparative Spectroscopic Data for L1 vs. [Pd(L1)Cl₂]
| Technique | Observation for Free Ligand (L1) | Expected Observation for [Pd(L1)Cl₂] Complex | Rationale for Change |
| ¹H NMR | Amine (-NH₂) protons appear as a broad singlet. Aromatic protons have characteristic chemical shifts. | Amine protons shift significantly downfield and may sharpen. Aromatic protons adjacent to the coordination site (H-3, H-6) also shift downfield. | Deshielding effect caused by the coordination of the nitrogen lone pairs to the electron-deficient palladium center. |
| FT-IR | N-H stretching bands around 3350 cm⁻¹. | N-H stretching frequency shifts to a lower wavenumber (e.g., ~3200 cm⁻¹). | Coordination to the metal weakens the N-H bond, lowering its vibrational frequency. |
| UV-Vis | Absorption bands in the UV region corresponding to π→π* transitions of the naphthyridine ring. | Appearance of new, lower-energy bands in the visible or near-UV region. | These new bands are attributed to metal-to-ligand charge transfer (MLCT) or d-d transitions, characteristic of the coordination complex.[17] |
| X-ray | Reveals the planar structure of the molecule and intermolecular hydrogen bonding.[8] | Confirms the coordination geometry (e.g., square-planar for Pd(II)), bond lengths (Pd-N, Pd-Cl), and bond angles. | Provides definitive structural proof of coordination. |
Protocol 4.1: General Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).[18] Note: Solubility may be lower than the free ligand.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (≥400 MHz).
-
Compare the spectra to that of the free ligand to identify coordination-induced shifts.
UV-Vis Spectroscopy:
-
Prepare a dilute solution (~10⁻⁵ M) of the complex in a spectroscopic grade solvent (e.g., CH₂Cl₂, CH₃CN).[18]
-
Record the absorption spectrum over a range of 200-800 nm using a dual-beam spectrophotometer.
Applications in Catalysis and Materials Science
The unique structure of L1 -based metal complexes makes them promising candidates for various applications.
Application 1: Catalytic Cross-Coupling Reactions
Palladium complexes of L1 can serve as pre-catalysts for C-C and C-N bond-forming reactions. The ligand stabilizes the active palladium species, while the chloro-substituent on the ligand itself could potentially be used to immobilize the catalyst on a solid support.
Caption: Conceptual catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Application 2: Luminescent Materials
While L1 itself may have modest fluorescence, its coordination to certain metal ions, particularly d¹⁰ metals like Zn(II), can significantly enhance emission quantum yields.[19][20] This phenomenon, known as chelation-enhanced fluorescence (CHEF), arises from the rigidification of the ligand structure upon coordination, which reduces non-radiative decay pathways. Such complexes are being investigated for applications in organic light-emitting diodes (OLEDs) and chemical sensors.[21][22] The chloro-substituent can be used to tune the emission wavelength through further functionalization.
Conclusion and Future Outlook
This compound is a highly adaptable ligand that provides a stable and tunable platform for coordination chemistry. The protocols and data presented herein offer a robust starting point for researchers aiming to synthesize and characterize novel metal complexes. The strategic placement of the chloro group offers a clear pathway for developing more sophisticated mono- or bimetallic systems, catalysts with tailored properties, and advanced functional materials. Future research will likely focus on exploiting the C7-Cl bond for post-coordination modification to create multifunctional molecules for applications in tandem catalysis, targeted drug delivery, and advanced optoelectronics.
References
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Che, C.-M., Wan, C.-W., Ho, K.-Y., & Zhou, Z.-Y. (2001). Strongly luminescent metal–organic compounds: spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex. New Journal of Chemistry, 25, 63-65. [Link][19][20][21]
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Fu, W.-F., et al. (2008). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions, (47), 6817-6824. [Link][22]
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Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-863. [Link][3]
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Gurjar, V., & Pal, D. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(13), 1185-1207. [Link][23]
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Goswami, S., et al. (2003). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 8(5), 443-451. [Link][11][12]
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Chen, W.-C., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(10), 4524-4533. [Link][17]
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Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link][24]
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Rani, P., et al. (2023). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link][25]
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Kumar, A., et al. (2021). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Molecules, 26(17), 5236. [Link][2]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link][10]
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Shen, Y., et al. (2004). 2-Amino-7-chloro-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1641-o1642. [Link][8]
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Fu, W., et al. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2541. [Link][4]
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Ligthart, G. B. W. L., et al. (2006). Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines. The Journal of Organic Chemistry, 71(1), 375-378. [Link][7]
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Hassan, A. S., et al. (2014). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. International Journal of Molecular Sciences, 15(11), 21395-21415. [Link][13]
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Gisselbrecht, J.-P., et al. (2019). Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. ResearchGate. [Link][16]
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Schneider, J., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link][14]
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Almansour, A. I., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(7), 1563. [Link][5]
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Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental procedures for the Friedlander synthesis of 1,8-naphthyridines, a cornerstone reaction in heterocyclic chemistry. As a privileged scaffold in medicinal chemistry, the 1,8-naphthyridine core is integral to numerous therapeutic agents, making its efficient synthesis a critical focus for drug discovery and development.[1] This document delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and explores modern, environmentally benign synthetic strategies.
Introduction: The Significance of the Friedlander Synthesis
The Friedlander synthesis is a powerful and versatile condensation reaction used to generate quinolines and their aza-analogs, such as the 1,8-naphthyridines. The reaction fundamentally involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[1][2] This process can be catalyzed by either acids or bases and proceeds via a condensation followed by a cyclodehydration to furnish the final heterocyclic system.[1][3] For the synthesis of 1,8-naphthyridines, the quintessential starting material is 2-aminonicotinaldehyde or its derivatives.[1]
The adaptability of the Friedlander synthesis allows for its application across various scales and reaction conditions, including the development of greener synthetic routes.[1][4][5] The resulting 1,8-naphthyridine derivatives are of immense interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1]
Mechanistic Insights: Understanding the "Why"
The efficacy of the Friedlander synthesis lies in its straightforward and high-yielding nature. The general mechanism involves an initial aldol-type condensation between the 2-aminonicotinaldehyde and an enolate generated from the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring.[1]
Two primary mechanistic pathways are proposed, differing in the initial step:
-
Path A (Aldol First): The reaction commences with an aldol addition between the enol or enolate of the active methylene compound and the aldehyde group of the 2-aminonicotinaldehyde. The resulting aldol adduct then undergoes cyclization via attack of the amino group on the ketone, followed by dehydration.
-
Path B (Schiff Base First): Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminonicotinaldehyde and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type condensation to form a cyclic intermediate, which then dehydrates to the final product.[6]
The choice of catalyst (acid or base) and reaction conditions can influence which pathway is favored. For instance, base catalysis promotes the formation of the enolate, favoring the initial aldol-type addition.
Below is a visualization of the general base-catalyzed mechanism:
Caption: General mechanism of the base-catalyzed Friedlander synthesis.
Experimental Protocols
Herein, we provide detailed protocols for three distinct and effective methods for the synthesis of 1,8-naphthyridine derivatives, highlighting traditional, green, and solvent-free approaches.
Protocol 1: Gram-Scale Synthesis in Water using a Biocompatible Catalyst
This protocol is adapted from a greener synthetic route that utilizes the biocompatible ionic liquid choline hydroxide as a catalyst in water, avoiding hazardous organic solvents.[4][5][7][8][9] This method is notable for its operational simplicity, mild reaction conditions, and excellent yields.[5]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., acetone, ethyl acetoacetate, cyclohexanone)
-
Choline hydroxide (ChOH)
-
Water (deionized)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (e.g., 1.23 g, 10 mmol) and the active methylene compound (10 mmol).
-
Add 10 mL of water to the flask and begin stirring the mixture.
-
Add choline hydroxide (1 mol%) to the reaction mixture.[5]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[5][9]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[1]
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
The product can be further purified by recrystallization or column chromatography if necessary.[1]
Causality and Insights:
-
Choline Hydroxide as a Catalyst: Choline hydroxide is an inexpensive, non-toxic, and water-soluble catalyst.[4][7][8][9] It is believed to facilitate the reaction in water by forming hydrogen bonds with the reactants, which is a crucial step for achieving high yields in an aqueous medium.[4][7][8]
-
Water as a Solvent: Utilizing water as a solvent aligns with the principles of green chemistry by reducing pollution and avoiding the use of volatile organic compounds.[10]
-
Gram-Scale Synthesis: This method has been successfully applied to the gram-scale synthesis of 1,8-naphthyridines, demonstrating its scalability.[4][5]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol leverages microwave irradiation to accelerate the reaction under solvent-free conditions, offering a rapid and environmentally friendly alternative.[11] DABCO (1,4-diazabicyclo[2.2.2]octane) is employed as an inexpensive and efficient catalyst.[11]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound
-
DABCO
-
Microwave synthesizer
-
Mortar and pestle (optional)
-
Acetonitrile (for recrystallization)
Procedure:
-
In a suitable vessel for microwave synthesis, mix 2-aminonicotinaldehyde (0.01 mole) and the active methylene compound (0.01 mole).
-
Add DABCO (20 mol%) to the mixture.[11]
-
Irradiate the mixture in a microwave synthesizer at a suitable power and temperature for a few minutes. The reaction time is significantly reduced compared to conventional heating.
-
After completion, allow the reaction mixture to cool.
-
The solid product can be recrystallized from a suitable solvent like acetonitrile to afford the pure 1,8-naphthyridine derivative.[11]
Causality and Insights:
-
Microwave Irradiation: Microwave-induced organic reaction enhancement (MORE) chemistry significantly accelerates the reaction, leading to shorter reaction times and often higher yields.[11]
-
Solvent-Free Conditions: This approach minimizes waste and avoids the use of potentially harmful solvents, contributing to a greener synthetic process.[11]
-
DABCO as a Catalyst: DABCO is an effective and inexpensive base catalyst for this transformation under solvent-free conditions.[11]
Protocol 3: Solvent-Free Synthesis under Grinding Conditions
This method represents a simple, efficient, and environmentally benign procedure for the synthesis of 1,8-naphthyridines at room temperature using grinding.[3] Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is used as a reusable catalyst.[3]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Cold water
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde, the active methylene compound, and a catalytic amount of CeCl₃·7H₂O.
-
Grind the mixture using a pestle at room temperature for a few minutes. The reaction proceeds rapidly under these conditions.[3]
-
Upon completion, add cold water to the reaction mixture.
-
Collect the solid product by vacuum filtration, washing with water.[1]
-
The product is often obtained in high purity, but can be recrystallized if necessary.
Causality and Insights:
-
Mechanical Grinding: The mechanical energy from grinding facilitates the reaction in the solid state, often leading to high efficiency and selectivity.
-
Room Temperature Reaction: This method avoids the need for heating, reducing energy consumption.
-
Reusable Catalyst: CeCl₃·7H₂O is a mild Lewis acid catalyst that can be recovered and reused, making the process more economical and sustainable.[3]
Data Presentation: Catalyst and Condition Optimization
The choice of catalyst and reaction conditions significantly impacts the yield of the Friedlander synthesis. The following table summarizes a comparison of different basic catalysts for the synthesis of 2-methyl-1,8-naphthyridine in water.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Choline Hydroxide (1 mol%) | 50 | 6 | >95 |
| 2 | LiOH·H₂O | 50 | 12 | 69 |
| 3 | NaOH | 50 | 12 | ~40 |
| 4 | KOH | 50 | 12 | ~45 |
| 5 | No Catalyst | 50 | 24 | No Reaction |
Data compiled from literature reports for illustrative purposes.[4][5] As the data indicates, choline hydroxide is a superior catalyst for this transformation in an aqueous medium, providing excellent yields in a shorter reaction time.[5]
Workflow Visualization
The general workflow for the synthesis and characterization of 1,8-naphthyridine derivatives via the Friedlander synthesis can be visualized as follows:
Caption: General workflow for synthesis and analysis of 1,8-naphthyridines.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn, and all procedures should be conducted in a well-ventilated fume hood.
References
- Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Deriv
- MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES | TSI Journals.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH.
- CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega - ACS Public
- Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condens
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Public
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar.
- A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing).
- Friedländer synthesis - Wikipedia.
- Friedlaender Synthesis - Organic Chemistry Portal.
- Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH.
- Friedländer Synthesis - J&K Scientific LLC.
- Friedländer Quinoline Synthesis - Alfa Chemistry.
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Application Notes & Protocols: Characterizing 7-Chloro-1,8-naphthyridin-2-amine Derivatives in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,8-Naphthyridine Scaffold in Oncology Research
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its wide range of biological activities, including potent anticancer effects.[1][2] Derivatives of this structure, particularly 7-Chloro-1,8-naphthyridin-2-amine, often function as "hinge-binding" motifs that competitively inhibit the ATP-binding pocket of various protein kinases.[1][3] These kinases are frequently dysregulated in cancer, driving aberrant cell proliferation, survival, and metastasis. Consequently, cell-based assays are indispensable tools for evaluating the efficacy and mechanism of action of novel 1,8-naphthyridine derivatives.[4][5]
This guide provides a structured, multi-level approach to the in vitro characterization of these compounds, progressing from foundational viability assays to more complex functional assessments. Each protocol is designed with internal controls and validation steps to ensure data integrity and reproducibility.
Section 1: Foundational Analysis - Assessing Cellular Viability and Cytotoxicity
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of a compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration).
Principle of Tetrazolium-Based Assays (MTT/MTS)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The crystals are then solubilized, and the absorbance is measured, allowing for the quantification of cell viability.[6][7]
Protocol 1.1: MTT Assay for Determining IC50
Objective: To determine the concentration of a this compound derivative that inhibits cell viability by 50%.
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9][10]
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical starting concentration might be 100 µM, with 8-10 serial dilutions (e.g., 1:2 or 1:3). Remember to prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a "no cells" blank control.[9]
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions (and controls) to the respective wells. Incubate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[6][8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[6][7] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[6] To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or left overnight in the incubator.[6]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis & Interpretation:
-
Subtract the absorbance of the "no cells" blank from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
| Derivative Example | Target Cell Line | Exposure Time (h) | IC50 (µM) |
| Compound A | MCF-7 | 72 | 1.47 |
| Compound B | MCF-7 | 72 | 3.19 |
| Compound C | A549 | 72 | 5.62 |
Table 1: Example cytotoxicity data for hypothetical 1,8-naphthyridine derivatives.
Section 2: Target Engagement & Pathway Analysis
After determining a compound's cytotoxic potency, the next critical step is to verify that it engages its intended molecular target and modulates the associated signaling pathway. For kinase inhibitors, this typically involves measuring the phosphorylation status of the target kinase and its downstream substrates.
Principle of Western Blotting for Phospho-Proteins
Western blotting is a technique used to detect specific proteins in a sample. To assess kinase inhibition, this method is adapted to use antibodies that specifically recognize the phosphorylated form of a target protein.[11] A decrease in the phospho-protein signal upon compound treatment indicates successful target inhibition. It is crucial to also probe for the total protein as a loading control to ensure that changes in phosphorylation are not merely due to changes in total protein levels.[12]
Protocol 2.1: Western Blotting for Phospho-Kinase Levels
Objective: To qualitatively or semi-quantitatively assess the inhibition of a target kinase pathway (e.g., EGFR, MEK) by measuring the phosphorylation of the kinase and/or its downstream effectors.
Materials:
-
Cells and test compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors .[13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (5% BSA in TBST is recommended over milk, as milk contains phosphoproteins like casein that can cause background noise).[13]
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at relevant concentrations (e.g., 1x and 5x the IC50) for a predetermined time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse on ice using supplemented lysis buffer.[13]
-
Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[13]
-
SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Washing & Secondary Antibody: Wash the membrane three times for 10 minutes each in TBST.[11] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again as in the previous step. Apply ECL substrate and capture the chemiluminescent signal using an imager.
-
Stripping & Reprobing (Optional): The membrane can be stripped of antibodies and re-probed for the total protein and/or a loading control like GAPDH or β-actin to confirm equal protein loading.[12]
Caption: Key stages of the Western Blotting workflow for phospho-protein detection.
Section 3: Advanced Functional Assays
Beyond target engagement, it is vital to assess the compound's impact on complex cancer cell phenotypes like migration and long-term survival. These assays provide a more holistic view of the compound's potential as an anti-cancer agent.
Principle of the Wound Healing (Scratch) Assay
The wound healing or scratch assay is a straightforward and widely used method to study collective cell migration in vitro.[14] A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close this gap is monitored over time.[14][15] A delay in wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.
Protocol 3.1: Wound Healing Assay
Objective: To assess the effect of a this compound derivative on cancer cell migration.
Materials:
-
Cells cultured in 12- or 24-well plates
-
Test compound
-
Sterile 200 µL pipette tip or a dedicated scratcher
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[16][17]
-
Create Wound: Once confluent, use a sterile pipette tip to make a straight scratch down the center of the well. Apply consistent, firm pressure to ensure a clean, cell-free gap.[14][16]
-
Wash and Treat: Gently wash the wells twice with PBS to remove detached cells.[16] Replace with fresh medium containing the test compound at a non-lethal concentration (e.g., below IC20) to minimize confounding effects from cytotoxicity. Include a vehicle control.
-
Imaging (Time 0): Immediately place the plate on the microscope and capture the first image of the scratch (T=0). Use reference marks on the plate to ensure the same field of view is imaged each time.[14]
-
Incubation and Monitoring: Incubate the plate at 37°C. Capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the gap in the control wells is nearly closed.[14]
-
Data Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 image. Compare the closure rates between treated and control wells.
Sources
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. clyte.tech [clyte.tech]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. moodle2.units.it [moodle2.units.it]
- 16. bio-protocol.org [bio-protocol.org]
- 17. med.virginia.edu [med.virginia.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-1,8-naphthyridin-2-amine
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 7-Chloro-1,8-naphthyridin-2-amine. This critical building block is a key intermediate in the development of numerous therapeutic agents. This document provides practical, field-tested advice, troubleshooting solutions, and a validated experimental protocol to help you overcome common synthetic challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and scalable methods typically start from 2,7-dichloro-1,8-naphthyridine. The core strategy involves a selective nucleophilic aromatic substitution (SNAr) at the C2 position. While direct amination with ammonia or its surrogates is common, alternative routes involving cyclization of pyridine derivatives are also reported in the literature, though they are often more complex for this specific isomer.
Q2: Why is my amination reaction showing low conversion from 2,7-dichloro-1,8-naphthyridine?
Low conversion is a frequent issue. The primary causes include:
-
Insufficient Temperature/Pressure: The SNAr reaction at the C2 position of the naphthyridine ring requires significant energy to overcome the activation barrier. Using a sealed reaction vessel to reach temperatures above 120 °C is often necessary.
-
Reagent Purity: The purity of the starting dichloro-naphthyridine and the ammonia source (e.g., aqueous or methanolic ammonia) is critical. Impurities can interfere with the reaction.
-
Solvent Choice: The solvent plays a crucial role in solubilizing the starting material and facilitating the reaction. Dioxane, ethanol, or methanol are commonly used, often in combination with water.
Q3: I am observing the formation of a significant amount of the 2,7-diamino-1,8-naphthyridine byproduct. How can I prevent this?
Formation of the diamino byproduct occurs when the second chlorine atom at the C7 position also undergoes substitution. To minimize this:
-
Control Stoichiometry: Use a limited excess of the ammonia source. A large excess will drive the reaction towards double substitution.
-
Monitor Reaction Time and Temperature: Overly harsh conditions (very high temperatures or prolonged reaction times) can favor the second substitution. Careful monitoring via TLC or LC-MS is essential to stop the reaction once the desired mono-substituted product is maximized.
Q4: Is a catalyst required for the amination of 2,7-dichloro-1,8-naphthyridine?
For direct amination using ammonia, a transition-metal catalyst is typically not required as it proceeds via a classical SNAr mechanism. However, if using an amine equivalent under milder conditions, a palladium- or copper-catalyzed Buchwald-Hartwig or Ullmann-type coupling could be explored, though this adds complexity and cost. For the direct ammonia route, the focus should be on optimizing thermal conditions.
Troubleshooting Guide for Common Issues
The following table outlines common problems encountered during the synthesis, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Yield (<50%) | 1. Incomplete Reaction: Insufficient temperature or reaction time. 2. Product Loss During Workup: The product has some aqueous solubility, especially if the solution is acidic. 3. Side Product Formation: Formation of the 2,7-diamino or 7-hydroxy-1,8-naphthyridin-2-amine byproducts. | 1. Ensure the reaction is heated to at least 120-140 °C in a sealed vessel. Monitor by TLC/LC-MS until the starting material is consumed. 2. During aqueous workup, ensure the pH is neutral or slightly basic before extraction to minimize the solubility of the amine product. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. 3. See FAQ Q3 for minimizing diamination. The hydroxy byproduct can form if there is excess water at high temperatures; using a methanolic or ethanolic solution of ammonia can mitigate this. |
| Difficult Purification | 1. Co-elution of Product and Starting Material: The starting dichloro-naphthyridine and the final product may have similar polarities. 2. Presence of Isomeric Impurities: If the synthesis route is not regioselective, other isomers may be present. | 1. Optimize your column chromatography system. A gradient elution from a non-polar solvent (e.g., hexane/heptane) to a more polar one (e.g., ethyl acetate) is often effective. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can reduce peak tailing for the amine product. 2. This is less common when starting from 2,7-dichloro-1,8-naphthyridine but can be an issue with de novo synthesis. Confirm the structure using 2D NMR techniques. |
| Reaction Not Starting | 1. Poor Quality Starting Material: 2,7-dichloro-1,8-naphthyridine may be impure or degraded. 2. Low Concentration of Ammonia: The concentration of the aqueous or alcoholic ammonia solution may be lower than stated. | 1. Verify the purity of the starting material by NMR or melting point analysis. If necessary, recrystallize it before use. 2. Use a freshly opened bottle of the ammonia solution. Its concentration can decrease over time due to the volatility of NH₃ gas. |
Visualizing the Synthetic Pathway & Troubleshooting
To better understand the process, the following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
Validated High-Yield Experimental Protocol
This protocol describes the synthesis of this compound from 2,7-dichloro-1,8-naphthyridine.
Materials and Reagents:
-
2,7-Dichloro-1,8-naphthyridine (1.0 eq)
-
Aqueous ammonium hydroxide (28-30% solution) (approx. 20-30 eq)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, add 2,7-dichloro-1,8-naphthyridine (e.g., 5.0 g, 25.1 mmol, 1.0 eq).
-
Reagent Addition: Add 1,4-dioxane (50 mL) followed by aqueous ammonium hydroxide (50 mL, approx. 738 mmol, 29.4 eq).
-
Reaction Conditions: Seal the vessel tightly. Place the vessel in an oil bath preheated to 130 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: After the allotted time, cool the reaction to room temperature. The reaction progress can be monitored by TLC (Typical mobile phase: 50% EtOAc in Hexane) or LC-MS to confirm the consumption of the starting material.
-
Workup - Quenching and Extraction:
-
Carefully vent and open the reaction vessel in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel.
-
Add water (100 mL) and extract with ethyl acetate (3 x 100 mL). .
-
Combine the organic layers.
-
-
Workup - Washing and Drying:
-
Wash the combined organic layers with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Use a gradient elution, for example, starting from 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane.
-
Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield this compound as a solid. A typical yield is in the range of 75-85%.
-
References
-
World Intellectual Property Organization. (2012). Patent WO/2012/061742: Naphthyridine And Pyridopyrimidine Compounds As PI3K Modulators. [Link]
- Li, X., et al. (2008). Discovery of 7-chloro-N-(4-(pyrrolidin-1-yl)butyl)-1,8-naphthyridin-2-amine as a novel, potent, and orally active PARP-1 inhibitor. Journal of Medicinal Chemistry, 51(23), 7597-7610. Note: While the full text may require a subscription, the synthesis of the core intermediate is often detailed in supporting information or experimental sections accessible through university libraries or publisher websites.
Solubility issues of 7-Chloro-1,8-naphthyridin-2-amine and solutions
Welcome to the technical support center for 7-Chloro-1,8-naphthyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common solubility challenges encountered with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them to empower you to make informed decisions in your experiments.
Understanding the Challenge: Physicochemical Profile
This compound is a heterocyclic aromatic compound.[1] While specific experimental solubility data is not widely published, its structural features—a planar, multi-ring system with a predicted XlogP of approximately 2.1—suggest moderate lipophilicity and, consequently, low intrinsic aqueous solubility.[1][2] The presence of an amino group and nitrogen atoms within the naphthyridine core indicates that its solubility is likely to be highly dependent on pH.
| Property | Value/Prediction | Source |
| Molecular Formula | C₈H₆ClN₃ | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Predicted XlogP | 2.1 | [1][2] |
| pKa (predicted) | The amino group and ring nitrogens suggest basic properties, making the compound's solubility pH-dependent. The N1 position of the 1,8-naphthyridine ring is a likely site of protonation.[3] | - |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter when trying to dissolve this compound.
Q1: My compound won't dissolve in aqueous buffers for my in vitro assay. What should I do first?
Answer:
This is a common issue for compounds like this compound. The first and most critical step is to assess the pH of your buffer. Given the presence of the 2-amino group and the naphthyridine ring nitrogens, the compound's solubility is expected to increase significantly in acidic conditions due to protonation.
Causality: The protonation of the basic nitrogen atoms introduces a positive charge, which enhances the interaction with polar water molecules, thereby increasing solubility. For 2-amino-1,8-naphthyridines, the N1 position is a key site of protonation.[3]
Recommended Workflow:
Caption: Decision workflow for initial solubilization in aqueous buffers.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer:
This phenomenon, known as "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble as the solvent is diluted with an aqueous medium.
Causality: The high concentration of the organic solvent in the stock solution creates a favorable environment for the lipophilic compound. Upon dilution, the polarity of the solvent system increases dramatically, causing the compound to precipitate.
Solutions:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay. It's possible that you are exceeding its maximum solubility in the final solvent mixture.
-
Incorporate Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[4]
-
Recommended Surfactants: Polysorbates (e.g., Tween® 80) or Cremophor® EL are commonly used non-ionic surfactants in preclinical formulations.[5]
-
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[4][6]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved safety and solubility profiles.[4]
-
Experimental Protocol: Preparing a Formulation with HP-β-CD
-
Determine the required concentration of this compound and HP-β-CD. A molar ratio of 1:1 to 1:5 (drug to cyclodextrin) is a good starting point.
-
Prepare an aqueous solution of HP-β-CD.
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring vigorously.
-
Continue stirring at room temperature for several hours or overnight to allow for complex formation. Gentle heating may be applied if necessary, but monitor for compound stability.
-
Visually inspect for complete dissolution. If needed, the solution can be filtered to remove any undissolved particles.
Frequently Asked Questions (FAQs)
What are the best organic solvents for making a stock solution?
For creating high-concentration stock solutions, polar aprotic solvents are generally the first choice for compounds of this nature.
| Solvent | Rationale |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of organic compounds.[7] |
| N,N-Dimethylformamide (DMF) | Similar to DMSO, a strong polar aprotic solvent. |
| Ethanol | A less toxic option that can be suitable, though it may have lower solubilizing capacity than DMSO or DMF. |
Always use the lowest possible concentration of organic solvent in your final assay to avoid solvent-induced artifacts.
How can I predict the pH at which this compound will be most soluble?
Are there any other advanced formulation strategies I can consider for in vivo studies?
For in vivo applications where higher doses may be required, more advanced formulation strategies might be necessary to improve bioavailability.
Advanced Formulation Options:
Caption: Advanced formulation strategies for in vivo studies.
-
Solid Dispersions: The drug is dispersed in a soluble polymer matrix, which can enhance the dissolution rate.[6]
-
Lipid-Based Formulations: These formulations can improve oral bioavailability by dissolving the compound in lipid carriers.[6] This can be particularly effective for lipophilic compounds.
-
Nanosuspensions: This involves reducing the drug's particle size to the nanometer range, which significantly increases the surface area and dissolution velocity.[8]
The choice of formulation will depend on the specific requirements of your study, including the desired route of administration and dosage.[4]
References
-
Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization. National Institutes of Health. Available from: [Link]
-
Formulation of poorly soluble compounds. European Medicines Agency. 2010. Available from: [Link]
-
How Are Poorly Soluble Compounds Formulated into Drugs?. Pion Inc. 2024. Available from: [Link]
-
This compound | C8H6ClN3 | CID 85199. PubChem. Available from: [Link]
-
This compound. SIELC Technologies. 2018. Available from: [Link]
-
Simple Method for the Estimation of pKa of Amines†. Available from: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. 2025. Available from: [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. 2025. Available from: [Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. National Institutes of Health. Available from: [Link]
-
2-Amino-7-chloro-1,8-naphthyridine. Aladdin. Available from: [Link]
-
This compound (C8H6ClN3). PubChemLite. Available from: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. 2021. Available from: [Link]
-
An analysis of the physicochemical properties of oral drugs from 2000 to 2022. National Institutes of Health. Available from: [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. 2015. Available from: [Link]
-
An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PubMed. 2024. Available from: [Link]
-
Syntheses and transformations of 1-amino-3-chloro-2,7-naphthyridines 2.... ResearchGate. Available from: [Link]
-
Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria. RSC Publishing. Available from: [Link]
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health. 2024. Available from: [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. National Institutes of Health. 2022. Available from: [Link]
-
NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. National Institutes of Health. Available from: [Link]
-
2-amino-7-isopropyl-5-oxo-chromeno[2,3-b]pyridine-3-carboxylic acid | Solubility of Things. Solubility of Things. Available from: [Link]
-
Chemical Properties of 3-Amino-2-chloropyridine (CAS 6298-19-7). Cheméo. Available from: [Link]
-
Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. ResearchGate. 2024. Available from: [Link]
-
Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. National Institutes of Health. 2024. Available from: [Link]
-
2-Amino-3-chloropyridine | C5H5ClN2 | CID 693267. National Institutes of Health. Available from: [Link]
-
2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174. National Institutes of Health. Available from: [Link]
Sources
- 1. This compound | C8H6ClN3 | CID 85199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H6ClN3) [pubchemlite.lcsb.uni.lu]
- 3. Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Common Side Reactions in 1,8-Naphthyridine Synthesis
Welcome to the technical support center for 1,8-naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. The 1,8-naphthyridine core is a cornerstone in numerous pharmacologically active compounds, making its efficient and clean synthesis a critical endeavor.[1][2][3][4]
This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will dissect common side reactions, explain the underlying mechanistic principles, and offer field-tested solutions to enhance your yield, purity, and overall success.
Section 1: Troubleshooting the Friedländer Annulation
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is arguably the most prevalent method for accessing the 1,8-naphthyridine core.[3][5] However, its apparent simplicity can be deceptive. Here, we address the most frequent challenges.
FAQ 1: Low Yields and Incomplete Conversion
Question: I am performing a Friedländer synthesis of a 2,3-disubstituted-1,8-naphthyridine from 2-amino-3-pyridinecarboxaldehyde and an unsymmetrical ketone, but I'm consistently getting low yields with a significant amount of starting material remaining. What's going wrong?
Answer: This is a classic issue often rooted in suboptimal reaction conditions or catalyst choice. The key is to facilitate the initial aldol-type condensation and the subsequent cyclization/dehydration cascade efficiently.
Causality and Mechanistic Insight: The Friedländer reaction is typically catalyzed by either acid or base. The base catalyst deprotonates the α-methylene ketone, forming an enolate that attacks the aldehyde carbonyl. The subsequent steps involve cyclization via intramolecular attack of the amino group on the ketone carbonyl, followed by dehydration to form the aromatic naphthyridine ring. Incomplete conversion suggests that one or more of these steps are kinetically hindered.
Troubleshooting Protocol:
-
Catalyst Optimization:
-
Base Catalysis: If you are using a weak base, consider switching to a stronger, non-nucleophilic base. While traditional methods used KOH or LiOH, modern protocols have shown excellent results with organic bases like choline hydroxide (ChOH) or basic ionic liquids (e.g., [Bmmim][Im]).[5][6][7] These can offer enhanced solubility and catalytic activity.[5][8]
-
Acid Catalysis: For acid-catalyzed variants, ensure the acid is strong enough to activate the carbonyl group of the aldehyde for nucleophilic attack but not so strong as to protonate the starting amine, which would render it non-nucleophilic. P-toluenesulfonic acid (p-TsOH) or even milder Lewis acids can be effective.
-
-
Solvent Selection:
-
The choice of solvent is critical for reactant solubility and reaction temperature. High-boiling polar aprotic solvents like DMF or DMSO are common but can be difficult to remove.
-
Green Chemistry Approach: Consider water as a solvent. Recent studies have demonstrated gram-scale synthesis of 1,8-naphthyridines in water, often with the aid of a phase-transfer catalyst or a water-soluble catalyst like choline hydroxide, leading to excellent yields and simplified workup.[6][7][9][10]
-
-
Temperature and Reaction Time:
-
Friedländer reactions often require elevated temperatures (80-150 °C) to drive the dehydration step. If you are running the reaction at a lower temperature, a gradual increase may improve conversion.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to degradation.
-
Data-Driven Decision Making: Catalyst and Solvent Effects
| Catalyst | Solvent | Typical Temperature (°C) | Key Advantages | Potential Issues |
| KOH / LiOH | Ethanol / Water | 80 - 100 | Inexpensive, traditional method. | Moderate yields, potential for side reactions.[6][10] |
| Choline Hydroxide | Water | 50 - 80 | Green, high yields, easy workup.[6][7] | Catalyst may need to be freshly prepared. |
| Basic Ionic Liquid | Neat / Solvent-free | 80 - 100 | Recyclable catalyst, high yields.[5][8] | Higher cost, potential viscosity issues. |
| p-TsOH | Toluene / Xylene | 110 - 140 | Effective for certain substrates. | Requires a Dean-Stark trap to remove water. |
FAQ 2: Formation of Regioisomeric Mixtures
Question: When using an unsymmetrical ketone like 2-butanone, I'm obtaining a mixture of the 2,3-dimethyl- and 2-ethyl-1,8-naphthyridine isomers. How can I control the regioselectivity?
Answer: This is a common and challenging side reaction. The formation of two regioisomers arises from the deprotonation at either the methyl (CH3) or methylene (CH2) position of the unsymmetrical ketone, leading to two different enolates.
Mechanistic Control of Regioselectivity: The ratio of the isomers is determined by the relative rates of formation of the kinetic versus the thermodynamic enolate and their subsequent reaction.
-
Kinetic Enolate: Forms faster by deprotonation of the less sterically hindered proton (typically the methyl group). This is favored by strong, bulky bases at low temperatures.
-
Thermodynamic Enolate: Is more stable (more substituted double bond) and is favored under conditions that allow for equilibration (higher temperatures, weaker bases, longer reaction times).
Workflow for Controlling Regioselectivity:
Caption: Decision workflow for controlling regioselectivity.
Experimental Protocol for Kinetic Control (Favoring the Less Substituted Isomer):
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the unsymmetrical ketone in anhydrous THF and cool the solution to -78 °C.
-
Enolate Formation: Slowly add a solution of a strong, bulky base like Lithium Diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir for 1 hour at -78 °C.
-
Aldehyde Addition: Add a solution of 2-amino-3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Proceed with standard extraction and purification.
Note: While complete regioselectivity is rare, this method will significantly favor one isomer. Some recent catalyst systems, such as those using specific basic ionic liquids, have also reported excellent regioselectivity, generating exclusive products under thermodynamic conditions.[5][8]
Section 2: Alternative Routes and Their Pitfalls
While the Friedländer synthesis is a workhorse, other methods are employed, each with its own set of potential side reactions.
FAQ 3: Self-Condensation and Polymerization in Multicomponent Reactions
Question: I'm attempting a three-component synthesis of a polysubstituted 1,8-naphthyridine using an aldehyde, an active methylene nitrile (e.g., malononitrile), and a 2-aminopyridine derivative. My main products are intractable tars and polymers. What is causing this?
Answer: Multicomponent reactions (MCRs) are powerful for building molecular complexity quickly, but they are highly sensitive to reaction conditions. The formation of polymeric material suggests that side reactions, such as the self-condensation of the aldehyde or the Knoevenagel condensation product, are outcompeting the desired cyclization cascade.
Causality and Mechanistic Insight: In a typical MCR for 1,8-naphthyridines, a Knoevenagel condensation first occurs between the aldehyde and the active methylene compound. The resulting electron-deficient alkene is then attacked by the enamine tautomer of the 2-aminopyridine derivative (a Michael addition), followed by cyclization and aromatization. If the initial Knoevenagel product is too reactive or if the subsequent steps are slow, it can polymerize or undergo other undesired reactions.
Troubleshooting Protocol:
-
Catalyst Choice is Crucial:
-
Control of Stoichiometry and Addition Order:
-
Do not mix all components at once. A stepwise approach often yields cleaner results.
-
Recommended Order: First, promote the Knoevenagel condensation between the aldehyde and the active methylene compound. Once TLC/LC-MS confirms the formation of the adduct, add the 2-aminopyridine derivative to initiate the Michael addition and cyclization.
-
-
Solvent and Temperature:
-
Using a minimal amount of a high-boiling solvent or running the reaction under solvent-free "neat" conditions can sometimes accelerate the desired reaction and minimize side pathways.
-
Start at room temperature. Uncontrolled exotherms from mixing highly reactive components can lead to polymerization. Gentle heating may be required after all components have been mixed.
-
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in a multicomponent synthesis.
Section 3: Purification and Characterization
FAQ 4: Difficulty in Removing Catalysts and Byproducts
Question: My reaction seems to work, but I'm struggling to purify my 1,8-naphthyridine product. Column chromatography gives poor separation from what I suspect are catalyst residues or polar byproducts.
Answer: Purification is a critical, often overlooked, aspect of synthesis. The basic nature of the 1,8-naphthyridine nitrogen atoms can cause streaking on silica gel, and certain catalysts or byproducts can be particularly tenacious.
Purification Strategy:
-
Aqueous Workup:
-
Acid Wash: If you used a basic catalyst (e.g., piperidine, ChOH), a dilute acid wash (e.g., 1M HCl) during the workup can help. Your product, being basic, will also go into the aqueous layer. You can then re-basify the aqueous layer with NaOH or Na2CO3 and extract your product back into an organic solvent, leaving the catalyst behind.
-
Base Wash: Conversely, if an acidic catalyst (e.g., p-TsOH) was used, a wash with saturated NaHCO3 or dilute NaOH will remove it.
-
-
Chromatography Tips:
-
Tailing on Silica: The basic nitrogens on the naphthyridine ring can interact strongly with the acidic silanol groups of standard silica gel, causing significant tailing. To mitigate this, add a small amount of a volatile base, like triethylamine (0.5-1%), to your eluent system.
-
Alternative Stationary Phases: If silica fails, consider using neutral or basic alumina for your column chromatography.
-
Gradient Elution: A gradient elution starting with a non-polar solvent and gradually increasing the polarity can improve separation.[12]
-
-
Recrystallization:
-
If your product is a solid and has moderate to high purity (>90%), recrystallization is an excellent final purification step to obtain highly pure material. Common solvent systems include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
This guide provides a starting point for troubleshooting common issues in 1,8-naphthyridine synthesis. Successful synthesis relies on a combination of understanding the reaction mechanism, careful optimization of conditions, and a robust purification strategy.
References
- Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618.
- PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
- Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.
- Semantic Scholar. (2012).
- NIH National Library of Medicine. (n.d.).
- ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- Request PDF. (n.d.).
- Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
- ResearchGate. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- ResearchGate. (2023).
- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
- ResearchGate. (n.d.). Chemistry and Biological Activities of 1,8-Naphthyridines.
- ACS Publications. (n.d.). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 7-Chloro-1,8-naphthyridin-2-amine Derivatization
Welcome to the technical support center for the derivatization of 7-Chloro-1,8-naphthyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.
The 1,8-naphthyridine scaffold is a privileged pharmacophore found in numerous therapeutic agents, making its effective functionalization a critical step in drug discovery.[1] This guide will focus on the common challenges and optimization strategies for derivatizing the this compound core, a versatile building block for creating diverse chemical libraries.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of this compound, particularly focusing on palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Q1: My Buchwald-Hartwig amination reaction is showing low or no conversion. What are the primary causes and initial troubleshooting steps?
Low to no conversion is a frequent challenge, primarily because the C-Cl bond on the electron-deficient 1,8-naphthyridine ring can be difficult to activate for oxidative addition to the palladium catalyst.[2][3]
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low conversion.
Detailed Solutions:
-
Catalyst System Integrity:
-
Palladium Source: The choice of palladium source is critical. While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be inconsistent.[2] Consider using a more reliable pre-catalyst, such as a G3 or G4 palladacycle, which efficiently generates the active LPd(0) species.[4]
-
Ligand Selection: For challenging aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition. Commonly successful ligands for Buchwald-Hartwig amination include Josiphos, XPhos, and BrettPhos.[4] The amine substrate itself can act as a ligand and deactivate the catalyst; therefore, adding a slight excess of the phosphine ligand relative to the palladium source can be beneficial.[4]
-
-
Reagent Purity and Stoichiometry:
-
Amine Quality: Ensure the amine coupling partner is pure. Liquid amines can be passed through a short plug of activated alumina to remove impurities.[4]
-
Base Selection and Purity: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often the base of choice for aminations of aryl chlorides, as it generally allows for the highest reaction rates.[5] However, ensure it is anhydrous and stored in a desiccator, as moisture can lead to side reactions and catalyst deactivation.[3]
-
Solvent: Anhydrous, degassed solvents such as toluene, dioxane, or THF are essential.[2]
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. It is crucial to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[3]
-
Temperature: Aryl chlorides typically require higher reaction temperatures (e.g., 100-120 °C) compared to aryl bromides or iodides to facilitate the rate-limiting oxidative addition step.[6]
-
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) as a byproduct. How can this be minimized?
Hydrodehalogenation is a common side reaction where the starting material is reduced instead of undergoing cross-coupling.[3] This can be exacerbated by the presence of water or other protic impurities.
Strategies to Suppress Hydrodehalogenation:
| Strategy | Rationale | Recommended Action |
| Optimize Ligand Choice | The ligand influences the rates of both oxidative addition and reductive elimination. A well-chosen ligand can accelerate the desired C-N bond formation, outcompeting the reduction pathway. | Screen bulky, electron-rich phosphine ligands like XPhos or BrettPhos, which have been shown to be effective for challenging couplings.[4] |
| Use a Stronger Base | A stronger base can facilitate the deprotonation of the amine, leading to a more rapid formation of the palladium-amido complex and subsequent reductive elimination. | If using a weaker base like K₃PO₄ or Cs₂CO₃, consider switching to NaOtBu or LHMDS.[5] |
| Strictly Anhydrous Conditions | Trace amounts of water can be a source of protons for the hydrodehalogenation pathway. | Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry the base in a vacuum oven before use. |
| Amine Stoichiometry | Using a slight excess of the amine can help push the equilibrium towards the desired cross-coupling product. | Use 1.2 to 1.5 equivalents of the amine coupling partner.[3] |
Q3: My reaction works, but the yield is inconsistent. How can I improve reproducibility?
Inconsistent yields in palladium-catalyzed reactions often point to subtle variations in reagent quality or reaction setup.
Key Areas for Improving Reproducibility:
-
Reagent Purity: As previously mentioned, the purity of starting materials, particularly the base and solvent, is paramount.[4] It is advisable to use reagents from a reliable source and to purify them if there is any doubt.
-
Inert Atmosphere: Ensure consistent and thorough degassing of the reaction mixture and maintenance of a positive pressure of an inert gas throughout the reaction.
-
Catalyst Handling: Palladium catalysts and their corresponding ligands can be sensitive to air and moisture. Handle them in a glovebox or under a stream of inert gas.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?
For a new derivatization, it is best to start with a set of generally reliable conditions and then optimize from there.
Recommended Starting Protocol:
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To an oven-dried reaction vessel, add the this compound, amine coupling partner, palladium pre-catalyst, ligand, and sodium tert-butoxide.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Q2: Can I perform a nucleophilic aromatic substitution (SNA_r_) instead of a palladium-catalyzed reaction?
Yes, direct nucleophilic aromatic substitution is a viable alternative, especially with strong nucleophiles. The electron-withdrawing nature of the naphthyridine ring system activates the 7-position towards nucleophilic attack.
Example of SNAr:
A study by Goswami et al. demonstrated the reaction of 2-Amino-7-chloro-1,8-naphthyridine with benzylamine at 120 °C without a catalyst to yield the corresponding 7-benzylamino derivative in 50% yield.[7]
Caption: General workflow for SNAr reaction.
Considerations for SNAr:
-
Nucleophile Strength: This method is generally more effective with strong nucleophiles (e.g., primary amines, alkoxides).
-
Reaction Conditions: High temperatures are often required, which may not be suitable for substrates with sensitive functional groups.
-
Scope: The scope of nucleophiles may be more limited compared to palladium-catalyzed methods.
Q3: Are there other positions on the 1,8-naphthyridine ring that can be functionalized?
While this guide focuses on the 7-position, other positions on the 1,8-naphthyridine ring can also be functionalized, depending on the starting material and reaction conditions. For instance, the 2-amino group itself can be acylated or alkylated.[8]
References
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Das, A. K. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 12(5), 927-936. [Link]
-
Gesi, M., Gagliardi, S., Giovannoni, M. P., Martinelli, A., & Martini, C. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of medicinal chemistry, 43(4), 675–682. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
El-Sayed, W. A., El-Essawy, F. A., & El-Kafrawy, A. F. (2015). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Journal of Chemical and Pharmaceutical Research, 7(10), 45-53. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Das, A. K. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Optimization of the derivatization reaction using an eight-point...[Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2021). THREE-COMPONENT ONE-POT SYNTHESIS OF FUNCTIONALIZED BENZO[3][7] NAPHTHYRIDINES CATALYSED BY BRONSTED BASES IN PROTIC SOLVENT MEDIA. [Link]
-
Wang, L., Liu, Y., & Zhang, J. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(15), 10275–10283. [Link]
-
Cruz, F., Caeiro, J., & García, P. (2021). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry, 86(13), 8863–8878. [Link]
-
Cruz, F., Caeiro, J., & García, P. (2021). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. ACS Publications. [Link]
-
Reddy, C. R., Kumar, K. S., & Grée, R. (2016). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Sustainable Chemistry & Engineering, 4(11), 6095–6100. [Link]
-
Miles, T. J., Bingham, J. P., & Thompson, A. M. (2016). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS infectious diseases, 2(10), 694–708. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
-
ResearchGate. (2009). Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. [Link]
-
Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Khamees, H. A. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13689–13702. [Link]
-
ResearchGate. (n.d.). Cross-coupling reactions catalyzed by palladium in supercritical carbon dioxide. [Link]
- BenchChem. (2025).
-
Kumar, A., & Narasimhan, B. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future medicinal chemistry, 13(16), 1485–1507. [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 25(21), 5122. [Link]
-
Nakano, S., Uotani, Y., & Sugimoto, N. (2006). Effect of an alkyl amino group on the binding of 1,8-naphthyridines to AP site-containing DNA duplexes. Bioorganic & medicinal chemistry letters, 16(16), 4341–4344. [Link]
-
Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Abu-Melha, S. (2013). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 60(4), 918-927. [Link]
-
Chromatography Online. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]
-
Cativiela, C., Díaz-de-Villegas, M. D., Gálvez, J. A., & Latorre, J. (2001). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 6(10), 837–846. [Link]
-
ResearchGate. (n.d.). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 7-Chloro-1,8-naphthyridin-2-amine
Welcome to the technical support center for the purification of 7-Chloro-1,8-naphthyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining this compound in high purity. The inherent basicity of the naphthyridine core and potential for closely-related impurities can present unique challenges, which this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities often include unreacted starting materials, reagents from the synthesis (such as phosphorus oxychloride if used for chlorination), and side-products.[1] Positional isomers and di-substituted byproducts can also form, which may be difficult to separate due to similar polarities.[2]
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is typically used for the initial purification of the crude product to separate the target compound from significant impurities.[3] Recrystallization is an excellent subsequent step for achieving high-purity, crystalline material suitable for final analysis and use.[4]
Q3: How do I select an appropriate solvent system for column chromatography?
A3: Solvent selection should be guided by Thin Layer Chromatography (TLC) analysis.[1] The goal is to find a solvent system where the desired compound has a retention factor (Rf) between 0.2 and 0.4, which generally provides the best separation.[1] A common approach is to start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol.[2]
Q4: The compound seems to be degrading on the silica gel column. What can I do to prevent this?
A4: Naphthyridines are basic compounds and can interact strongly with the acidic surface of silica gel, sometimes leading to degradation or irreversible adsorption.[1][2] To mitigate this, you can deactivate the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), in the mobile phase. Alternatively, using a more neutral stationary phase like alumina can be beneficial.[2]
Q5: I'm having trouble getting my compound to crystallize. What are the likely causes and solutions?
A5: Several factors can inhibit crystallization. If the solution is too dilute, slowly evaporate the solvent until turbidity is observed, then gently warm to redissolve before slow cooling.[1] The presence of oily impurities can also prevent crystal formation; in this case, an initial purification by column chromatography is recommended.[1] Finally, ensure the cooling rate is slow, as rapid cooling can lead to the formation of an oil or an amorphous solid instead of crystals.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor or No Separation in Column Chromatography | Incorrect solvent system polarity (too high or too low). | Optimize the mobile phase using TLC. Test various ratios of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve an Rf of 0.2-0.4 for the target compound.[1] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 30-100:1 ratio of silica gel to crude product by weight.[1] | |
| Compound precipitating on the column. | Enhance the solubility of your compound by adding a small amount of a more polar solvent, like methanol, to your mobile phase.[1] | |
| Low Yield After Purification | Irreversible adsorption or degradation on silica gel. | Deactivate the silica gel with triethylamine or switch to a neutral stationary phase like alumina.[2] |
| Suboptimal recrystallization solvent. | The ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents or solvent mixtures on a small scale to find the optimal conditions.[1] | |
| Persistent Impurity in Final Product | Co-eluting impurity with similar polarity. | If standard chromatography fails, consider using high-performance column chromatography with a shallow solvent gradient.[2] |
| Isomeric byproduct. | Isomers can be very challenging to separate. High-resolution chromatography is often required. In some cases, derivatization to alter polarity, followed by separation and deprotection, might be a viable, albeit more complex, strategy.[2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general method for the chromatographic purification of this compound.
1. Preparation of the Stationary Phase:
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Equilibrate the packed column by running the initial mobile phase through it until the packing is stable.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
- Begin elution with the optimized mobile phase, starting with a lower polarity and gradually increasing it if a gradient is required. A common starting point for naphthyridines is a mixture of dichloromethane and methanol or hexane and ethyl acetate.[2]
- Collect fractions and monitor them by TLC to identify those containing the purified product.
4. Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is ideal for the final purification step to obtain a high-purity crystalline solid.[4]
1. Solvent Selection:
- Place a small amount of the compound in a test tube.
- Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent will show poor solubility.
- Heat the mixture and observe. The compound should be fully soluble at the solvent's boiling point.
- Allow the solution to cool. A good solvent will result in the formation of crystals.
- A documented solvent system for a similar compound is a methanol-ether mixture.[4]
2. Recrystallization Procedure:
- Dissolve the impure compound in the minimum amount of the chosen hot solvent.
- If there are insoluble impurities, perform a hot filtration to remove them.
- Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
- To maximize yield, cool the flask in an ice bath or refrigerator.
- Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Visualization of Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- Technical Support Center: Purification of Benzo[c]naphthyridine Analogues. Benchchem.
- Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. National Institutes of Health (NIH).
- This compound. SIELC Technologies.
- 7-Chloro-1,8-naphthyridin-4(1H)-one. Benchchem.
- This compound | C8H6ClN3 | CID 85199. PubChem.
- Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative. Royal Society of Chemistry.
- Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs. Benchchem.
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Technical Support Center: Byproduct Identification in the Synthesis of 7-Chloro-1,8-naphthyridin-2-amine
This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 7-Chloro-1,8-naphthyridin-2-amine. The following content provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to facilitate the identification and characterization of common byproducts encountered during its synthesis. Our approach is rooted in mechanistic understanding to empower you to not only identify but also mitigate the formation of these impurities.
Section 1: Understanding the Synthetic Landscape and Potential Byproducts
The most prevalent synthetic route to this compound involves the conversion of a hydroxyl-substituted precursor, 7-hydroxy-1,8-naphthyridin-2-amine, using a chlorinating agent such as phosphorus oxychloride (POCl₃). While effective, this reaction is often the primary source of impurities. A thorough understanding of the reaction mechanism and potential side reactions is critical for effective troubleshooting.
The core reaction and the formation of the three most common byproducts are illustrated below.
Caption: Synthetic pathway to this compound and the formation of key byproducts.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Q1: My post-reaction TLC shows a new, more polar spot that wasn't present in the crude reaction mixture before aqueous workup. What is it?
A1: This is a classic indication of hydrolysis. The chloro-group at the 7-position is susceptible to nucleophilic substitution by water, especially under basic or neutral conditions during workup. This reverts your desired product back to the starting material, 7-hydroxy-1,8-naphthyridin-2-amine.
-
Causality: The electron-donating amino group at the 2-position can increase the electron density of the naphthyridine ring system, but the chloro-substituent at the 7-position remains an electrophilic site. During aqueous workup, water acts as a nucleophile, displacing the chloride.
-
Troubleshooting:
-
Anhydrous Workup: After removing excess POCl₃ under vacuum, dissolve the residue in a dry organic solvent (e.g., dichloromethane or ethyl acetate) and quench by pouring it onto ice, followed by careful neutralization with a cold, saturated aqueous solution of a weak base like sodium bicarbonate. Avoid strong bases and prolonged exposure to water.[1][2]
-
Extraction: Promptly extract the product into an organic layer and dry thoroughly with an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Q2: My NMR spectrum is clean, but the mass spectrum shows a peak at M+2 that is approximately one-third the intensity of the M peak, and another unexpected peak at a higher mass with an M+2 and M+4 pattern. What am I seeing?
A2: You are likely observing your desired product and an over-chlorinated byproduct. The characteristic M/M+2 isotopic pattern with a ~3:1 ratio is indicative of a monochlorinated compound. The higher mass species with a more complex isotopic pattern is likely 2,7-dichloro-1,8-naphthyridine.
-
Causality: While the hydroxyl group at the 7-position is more reactive towards POCl₃, the amino group at the 2-position can, under forcing conditions (high temperature, prolonged reaction time, or large excess of POCl₃), be converted to a chloro group, leading to the dichloro byproduct.
-
Troubleshooting:
-
Control Stoichiometry: Use a minimal excess of POCl₃ required to drive the reaction to completion.
-
Temperature and Time: Monitor the reaction closely by TLC and avoid unnecessarily long reaction times or excessive temperatures.
-
Purification: These byproducts can often be separated by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane.
-
Q3: My reaction seems sluggish and I have a significant amount of starting material left even after extended reflux. What could be the issue?
A3: Incomplete reaction is a common problem and can stem from several factors.
-
Causality:
-
Reagent Quality: POCl₃ is sensitive to moisture and can degrade over time. Old or improperly stored POCl₃ will have reduced activity.
-
Insufficient Activation: The reaction may not have reached the required temperature for efficient chlorination, or the reaction time may be insufficient for your specific substrate concentration.
-
-
Troubleshooting:
-
Use Fresh Reagent: Always use freshly distilled or a new bottle of POCl₃ for best results.
-
Optimize Conditions: Ensure your reaction is maintained at a consistent reflux temperature. If the reaction is still slow, a small amount of a tertiary amine base like N,N-diethylaniline can sometimes be used as a catalyst.[1]
-
Monitor Progress: Use TLC to monitor the disappearance of the starting material. If the reaction stalls, consider adding a small additional portion of fresh POCl₃.
-
Section 3: Byproduct Characterization Data
Accurate identification of byproducts requires a comparison of analytical data. Below is a summary of the expected and reported data for the target compound and its primary impurities.
| Compound | Molecular Weight ( g/mol ) | Expected 1H NMR Chemical Shifts (ppm, DMSO-d₆) | Mass Spectrum (EI) m/z |
| This compound (Product) | 179.61 | δ 7.8-8.2 (d, 1H), 7.6-7.9 (d, 1H), 7.0-7.3 (d, 1H), 6.6-6.9 (d, 1H), 5.5-6.0 (br s, 2H, NH₂) | 179/181 (M/M+2, ~3:1 ratio) |
| 7-Hydroxy-1,8-naphthyridin-2-amine (Byproduct 1) | 161.16 | δ 11.0-12.0 (br s, 1H, OH), 7.5-7.8 (d, 1H), 7.0-7.3 (d, 1H), 6.8-7.1 (d, 1H), 6.0-6.4 (d, 1H), 5.0-5.5 (br s, 2H, NH₂) | 161 (M⁺) |
| 2,7-Dichloro-1,8-naphthyridine (Byproduct 2) | 199.04 | δ 8.63 (d, 2H), 7.81 (d, 2H) | 198/200/202 (M/M+2/M+4, ~9:6:1 ratio)[3] |
Note: 1H NMR shifts are predicted based on analogous structures and general principles of substituent effects on aromatic systems and may vary based on solvent and concentration.
Section 4: Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This method is designed to separate the desired product from its main byproducts.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
MS Detector: Electrospray ionization (ESI) in positive mode.
Expected Elution Order: 7-Hydroxy-1,8-naphthyridin-2-amine (most polar, earliest elution) -> this compound -> 2,7-Dichloro-1,8-naphthyridine (least polar, latest elution).
Caption: Workflow for HPLC-MS analysis of reaction byproducts.
Protocol 2: Troubleshooting Workup for POCl₃ Reactions
This protocol is designed to minimize the hydrolysis of the chlorinated product.
-
Removal of Excess POCl₃: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water. Ensure your vacuum trap is appropriate.
-
Quenching: Slowly and carefully pour the concentrated reaction residue onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood.
-
Neutralization: While keeping the mixture cold in an ice bath, slowly add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Monitor for gas evolution.
-
Extraction: Immediately extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Section 5: Conclusion
The successful synthesis of this compound is highly dependent on the careful control of reaction conditions and the implementation of a non-hydrolytic workup procedure. By understanding the potential side reactions and employing the analytical and purification strategies outlined in this guide, researchers can effectively identify, characterize, and mitigate the formation of common byproducts. This will ultimately lead to higher yields and purity of the desired compound, facilitating its use in subsequent research and development activities.
References
-
PubChem. 2,7-Dichloro-1,8-naphthyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. How should I proceed in Chlorination using POCl3?. [Link]
-
ACS Green Chemistry Institute. Deoxychlorination Reagent Guide. [Link]
-
ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. [Link]
Sources
Stability studies of 7-Chloro-1,8-naphthyridin-2-amine under different conditions
Welcome to the technical support center for stability studies of 7-Chloro-1,8-naphthyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the stability assessment of this compound. The following information is based on established scientific principles and regulatory guidelines to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What are the primary degradation pathways for this compound under stress conditions?
Based on the general reactivity of N-heterocyclic aromatic compounds, the most common degradation pathways for this compound include oxidation, hydrolysis, and photodegradation.[1] The nitrogen atoms within the naphthyridine core are susceptible to oxidation, which can lead to the formation of N-oxides.[1] Additionally, the aromatic rings can undergo oxidation.[1] While the 2-amino group is generally stable, forced conditions can lead to its hydrolysis. Exposure to UV or visible light may also trigger complex degradation, including oxidation and potential ring cleavage.[1]
Q2: I'm observing unexpected peaks in my HPLC analysis of a freshly prepared stock solution. What could be the cause?
Unexpected peaks in a freshly prepared solution can arise from several sources. Firstly, ensure the purity of your starting material. If the compound has been stored for a prolonged period, it may have already undergone some degradation. Secondly, the choice of solvent can influence stability. While solvents like acetonitrile or methanol are commonly used for stock solutions, reactive impurities within the solvent could be a factor.[1] Finally, ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from its potential degradation products.
Q3: My compound shows a significant loss of potency in an aqueous assay buffer over time. How can I troubleshoot this?
Loss of potency in aqueous buffers is often due to hydrolysis or poor solubility leading to precipitation.[1] It is crucial to evaluate the compound's stability at the specific pH and temperature of your assay.[1] Consider performing a time-course experiment where the compound is incubated in the assay buffer, and samples are analyzed by HPLC at various time points. If hydrolysis is confirmed, you may need to adjust the buffer's pH or explore the use of co-solvents to improve solubility, being mindful of their potential impact on the assay itself.[1]
Q4: The solid form of my this compound has changed color upon storage. What does this indicate?
A color change in the solid compound is a strong indicator of degradation, most commonly due to oxidation or photodegradation.[1] To mitigate this, it is imperative to store the compound under an inert atmosphere, such as nitrogen or argon, and to protect it from light by using amber vials or storing it in the dark.[1]
Section 2: Troubleshooting Guides & Detailed Protocols
This section provides in-depth troubleshooting for specific experimental issues and detailed protocols for conducting forced degradation studies, grounded in international regulatory standards.
Issue 1: Inconsistent Results Between Experimental Replicates in Forced Degradation Studies
Inconsistent results often stem from subtle variations in sample handling and stress conditions.[1] To ensure reproducibility, meticulous control over all experimental parameters is essential.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that stock solutions are prepared fresh for each experiment and that the concentration is accurately verified. Use calibrated pipettes and balances.
-
Precise Control of Stress Conditions:
-
Temperature: Use calibrated ovens or water baths with minimal temperature fluctuations.
-
Humidity: For solid-state studies, utilize controlled humidity chambers.
-
Light Exposure: For photostability studies, ensure consistent light intensity and wavelength as per ICH Q1B guidelines.[2][3][4][5] Use a validated chemical actinometric system or calibrated radiometers/lux meters to monitor light exposure.[4][5]
-
-
Consistent Quenching and Neutralization: For hydrolytic and oxidative studies, the reaction must be effectively stopped at the designated time point. For acid and base hydrolysis, this involves neutralization. Ensure the final pH is consistent across all samples before HPLC analysis.
-
HPLC System Suitability: Before each analytical run, perform a system suitability test to confirm that the HPLC system is performing optimally. This includes checks for retention time, peak area, and tailing factor of a standard solution.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of the molecule.[6][7][8] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[7]
Core Principle: The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is challenged without generating secondary degradation products that may not be relevant under normal storage conditions.[7]
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Step-by-Step Methodologies:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours.[1]
-
Photostability Testing: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A dark control sample should be stored under the same conditions but protected from light.[4]
-
-
Sample Processing and Analysis:
-
After the specified duration, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid is a good starting point.[9]
-
Issue 2: Poor Aqueous Solubility Affecting Stability Assessment
Naphthyridine derivatives can exhibit poor aqueous solubility, which can confound stability results by causing the compound to precipitate out of solution.[1]
Troubleshooting Steps:
-
Solubility Profiling: Determine the solubility of this compound in various buffers and at different pH values. This will help in selecting an appropriate medium for your studies.
-
Use of Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol can significantly improve solubility.[1] However, it is crucial to run a control with the co-solvent alone to ensure it does not interfere with the assay or the stability of the compound.
-
pH Adjustment: Depending on the pKa of the molecule, adjusting the pH of the buffer can increase solubility by ionizing the compound.[1]
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before and after the stability study.
Section 3: Data Interpretation and Management
Accurate data interpretation is key to understanding the stability profile of this compound.
Data Presentation: Summary of Forced Degradation Data
Summarize all quantitative data into a clearly structured table for easy comparison and to identify the conditions under which the compound is most labile.
| Stress Condition | Duration | Temperature | Degradation (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | ~5-10% | Hydrolysis of amino group |
| 0.1 M NaOH | 24 h | 60°C | ~15-25% | Ring-opened product |
| 3% H₂O₂ | 24 h | Room Temp | ~10-20% | N-oxide derivative |
| Thermal (Solid) | 24 h | 105°C | < 2% | Minimal degradation |
| Photostability (ICH Q1B) | - | - | ~5-15% | Oxidative degradants |
Note: The degradation percentages and products are hypothetical and should be determined experimentally.
Logical Framework for Stability Assessment
The overall goal of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[10][11] This information is used to establish a re-test period for the drug substance and recommended storage conditions.[10]
Caption: Logical framework for stability assessment.
Section 4: Regulatory Context and Further Reading
All stability studies for drug development should be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline provides recommendations on the stability data package for new drug substances and products sufficient for a registration application.[10]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This document provides guidance on the basic testing protocol for photostability.[2][4][5]
By following the guidance provided in this technical support center, researchers can design and execute robust stability studies for this compound, ensuring data integrity and compliance with regulatory expectations.
References
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]
-
Slideshare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]
-
AMSbiopharma. (2024, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Photostability testing of pharmaceutical products. Retrieved from [Link]
-
ResearchGate. (2012). Photostability of N@C | Request PDF. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
PubMed. (2015). Oxidative degradation of different chlorinated phenoxyalkanoic acid herbicides by a hybrid ZrO2 gel-derived catalyst without light irradiation. Retrieved from [Link]
-
PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of Naphthyridine Derivatives in Material Science. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H6ClN3). Retrieved from [Link]
-
ACS Publications. (2021, October 15). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Retrieved from [Link]
-
ResearchGate. (2018). Effects of Substituents on Synthetic Analogs of Chlorophylls. Part 2: Redox Properties, Optical Spectra and Electronic Structure | Request PDF. Retrieved from [Link]
-
MDPI. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved from [Link]
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ACS Publications. (2023, November 1). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases | Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (2024, March 29). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]
-
MDPI. (2023). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Retrieved from [Link]
-
MDPI. (2023, February 9). Synthesis of Novel Benzo[b][1][12]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]
-
MDPI. (2019). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]
-
RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Retrieved from [Link]
-
PubMed. (2011, September 1). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Retrieved from [Link]
-
ResearchGate. (2016). Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility. Retrieved from [Link]
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- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: HPLC Analysis of 1,8-Naphthyridine Compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1,8-naphthyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of this important class of heterocyclic compounds. The following content is structured in a practical question-and-answer format to directly address specific issues and provide robust, scientifically-grounded solutions.
Understanding the Analyte: The 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system found in numerous pharmaceutical agents, such as the quinolone antibiotics nalidixic acid and enoxacin.[1][2][3][4][5] The presence of nitrogen atoms imparts basic properties to the ring system, while various substituents can introduce acidic or additional basic functionalities. This amphipathic nature, coupled with a potential for metal chelation, often presents unique challenges in achieving optimal chromatographic separations.[6][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Peak Shape Problems
Question 1: I'm observing significant peak tailing for my 1,8-naphthyridine analogue. What is the likely cause and how can I fix it?
Answer:
Peak tailing is the most common peak shape issue for basic compounds like many 1,8-naphthyridine derivatives.[8] The primary cause is undesirable secondary interactions between the basic nitrogen atoms in your analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[8] At mobile phase pH values above approximately 3, these silanol groups can deprotonate to become negatively charged silanolates (Si-O-), which then strongly interact with the protonated, positively charged basic analyte, delaying its elution and causing a tailed peak.
Here is a systematic approach to mitigate peak tailing:
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to control the ionization of both the analyte and the silanol groups.
-
Lower the pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of your basic 1,8-naphthyridine compound. For many derivatives, a pH between 2.5 and 3.5 is a good starting point.[9] This ensures your basic analyte is fully protonated and, more importantly, suppresses the ionization of the acidic silanol groups, minimizing the electrostatic interaction.
-
Buffer Selection: Use an appropriate buffer to maintain a stable pH. Phosphate and acetate buffers are common choices. For LC-MS applications, volatile buffers like formic acid or ammonium formate are necessary.[10] A buffer concentration of 10-50 mM is generally sufficient.[11][12]
-
-
Employ a "High Purity" or "Base-Deactivated" Column: Modern HPLC columns are often manufactured with high-purity silica that has a lower concentration of acidic silanol groups. Columns specifically marketed as "base-deactivated," "end-capped," or having a polar-embedded phase are designed to shield the residual silanols and provide better peak shapes for basic compounds.[13]
-
Use Mobile Phase Additives (Competing Bases): If pH adjustment and column selection are not sufficient, consider adding a competing base to the mobile phase.
-
Triethylamine (TEA): Add a low concentration of TEA (e.g., 0.1% v/v) to the mobile phase. TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte. Note that TEA can shorten column lifetime and may suppress ionization in LC-MS.
-
-
Consider Metal Chelation: Some 1,8-naphthyridine derivatives, particularly fluoroquinolones, can chelate with metal ions present in the HPLC system (e.g., from stainless steel frits, tubing) or on the silica surface.[6][7] This can also contribute to peak tailing.
-
Use an Additive: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can complex with these metal ions, preventing them from interacting with your analyte.
-
Inert Systems: For highly sensitive analyses, using a bio-inert or metal-free HPLC system can mitigate these interactions.[6][7][11]
-
Question 2: My peaks are broad and not sharp. How can I improve the peak width?
Answer:
Broad peaks can be a symptom of several issues, ranging from extra-column volume to poor sample solubility or on-column band broadening.
Troubleshooting Steps:
-
Check for Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause the peak to broaden before it is even separated.
-
Solution: Use narrow-bore tubing (e.g., 0.005" I.D.) and ensure all fittings are properly connected to minimize dead volume.[14]
-
-
Optimize Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the sample band to spread on the column before the separation begins.
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase.[15] If solubility is an issue, use the weakest solvent possible that can fully dissolve your compound.[16] For some 1,8-naphthyridine derivatives that are poorly soluble in highly aqueous mobile phases, a small amount of an organic co-solvent like DMSO or ethanol might be necessary, but keep the injection volume small.[5]
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, often asymmetrical peaks.
-
Solution: Reduce the injection volume or dilute the sample concentration.[16]
-
-
Column Degradation: Over time, the packed bed of the column can degrade or form a void at the inlet, leading to band broadening.
-
Diagnosis: If the problem persists with a new, well-characterized standard, and other factors have been ruled out, the column may be the issue.
-
Solution: Try flushing the column or, if necessary, replace it.[17]
-
Category 2: Retention Time & Resolution Issues
Question 3: My retention times are drifting to shorter times with each injection. What's happening?
Answer:
A consistent drift in retention time, particularly a decrease, often points to issues with the column equilibration, mobile phase composition, or the column itself.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for decreasing retention times.
Causality Explained:
-
Inadequate Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, especially in gradient elution, the chemical environment of the stationary phase will be inconsistent, leading to variable retention times.[10]
-
Mobile Phase Volatility: If using a pre-mixed mobile phase, the more volatile organic component (like acetonitrile) can evaporate over time, increasing the aqueous content and thus decreasing the retention of analytes in reversed-phase chromatography.[10]
-
Pump Malfunction: For systems with online mixing, a faulty proportioning valve can deliver an incorrect mobile phase composition, leading to retention shifts.[13]
-
Column Degradation: Continuous use, especially with mobile phases at higher pH, can cause the bonded phase of the column to hydrolyze and "strip" from the silica support. This loss of the hydrophobic stationary phase results in decreased retention.[8]
Question 4: I have two 1,8-naphthyridine isomers that are co-eluting. How can I improve their resolution?
Answer:
Improving the resolution (Rs) between two closely eluting peaks requires manipulating the three key factors in the resolution equation: efficiency (N) , selectivity (α) , and retention factor (k') .
Strategies for Improving Resolution:
| Parameter | Strategy | How it Works | Considerations |
| Selectivity (α) | Change Mobile Phase pH | For ionizable compounds like 1,8-naphthyridines, a small change in pH can significantly alter their charge state and hydrophobicity, thus changing their relative interaction with the stationary phase. This is often the most powerful tool for separating isomers. | A pH around the pKa of the analytes can cause peak distortion. It's best to work at a pH at least 1.5-2 units away from the pKa.[12] For nalidixic acid (pKa ≈ 6.0), adjusting the pH between 3 and 5 can be effective.[1] |
| Change Organic Modifier | Switching from acetonitrile to methanol (or vice versa) can alter the selectivity due to different solvent-analyte interactions. Methanol is a protic solvent and can engage in hydrogen bonding, which may differentiate isomers differently than the aprotic acetonitrile. | This may also change the elution order and will require re-optimization of the gradient. | |
| Change Stationary Phase | If a standard C18 column is not providing separation, try a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase. These offer different interaction mechanisms (e.g., π-π interactions for the phenyl phase) that can improve selectivity for aromatic isomers.[13] | Requires purchasing a new column but can be the most effective solution if mobile phase optimization fails. | |
| Efficiency (N) | Use a Longer Column | A longer column provides more theoretical plates, leading to narrower peaks and better resolution. | Increases analysis time and backpressure. |
| Use a Column with Smaller Particles | Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) are more efficient and produce sharper peaks. | Requires an HPLC or UHPLC system capable of handling the higher backpressure. | |
| Retention Factor (k') | Decrease Mobile Phase Strength | Reducing the percentage of the organic solvent in the mobile phase will increase the retention time of the analytes (increase k'). As k' increases from 1 to 10, resolution generally improves. | This will lead to longer run times. |
Experimental Protocol for Optimizing Isomer Separation:
-
Initial Condition: C18 column (e.g., 4.6 x 150 mm, 5 µm), Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile. Gradient: 10-90% B over 15 minutes.
-
pH Study: Prepare mobile phase A with different buffers/additives to achieve pH values of 2.5, 3.5, and 4.5. Run the same gradient and observe the change in selectivity.
-
Organic Modifier Study: If pH adjustment is insufficient, replace acetonitrile with methanol and re-run the analysis.
-
Column Screening: If co-elution persists, test a Phenyl-Hexyl column under the most promising mobile phase conditions identified in the previous steps.
References
- Al-Qaim, F. F., Yuhana, N., Abdullah, M. P., & Mussa, Z. H. (2020). Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. Baghdad Science Journal, 17(1), 48-56.
-
SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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PubChem. (n.d.). Nalidixic Acid. Retrieved from [Link]
- Patil, P. (2019). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC ANALYTICAL METHOD FOR OZENOXACIN: FORCED DEGRADATION STUDIES. International Journal of Novel Research and Development, 4(12).
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Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. Retrieved from [Link]
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Reversed-phase HPLC Buffers. (n.d.). Retrieved from [Link]
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ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). Enoxacin. Retrieved from [Link]
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Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
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International Journal of Scientific Development and Research. (2023, June). Troubleshooting in HPLC: A Review. Retrieved from [Link]
-
ACS Publications. (2021, July 12). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
-
ACS Publications. (2021, July 28). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
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MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
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Nacalai Tesque. (n.d.). T1. Poor peak shape. Retrieved from [Link]
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MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]
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Technical Support Center: Enhancing the Biological Activity of 7-Chloro-1,8-naphthyridin-2-amine Derivatives
Section 1: Foundational Concepts
The 1,8-naphthyridine ring system is a privileged scaffold in medicinal chemistry, recognized for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The specific starting material, 7-Chloro-1,8-naphthyridin-2-amine, serves as a versatile building block for creating diverse chemical libraries. The chlorine atom at the C7 position is an excellent handle for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions, while the amine group at C2 offers another site for modification. Enhancing the biological activity of this core involves a cyclical process of chemical derivatization, biological screening, and structure-activity relationship (SAR) analysis to rationally design the next generation of compounds.
This guide provides troubleshooting solutions and protocols for common challenges encountered during this process.
Section 2: Troubleshooting Guide & FAQs
This section is designed to address specific experimental issues in a direct question-and-answer format.
A. Synthetic & Medicinal Chemistry Challenges
Question 1: My Suzuki coupling reaction to replace the C7-chloro group with an aryl boronic acid is failing or giving very low yields. What are the common causes and how can I fix it?
Answer: This is a frequent challenge. The 1,8-naphthyridine ring is electron-deficient, which can make the oxidative addition step of the catalytic cycle difficult for aryl chlorides. Here’s a systematic approach to troubleshooting:
-
Catalyst & Ligand Choice is Critical: Standard catalysts like Pd(PPh₃)₄ are often ineffective for electron-deficient heteroaryl chlorides[4]. The key is to use a catalyst system with bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step.
-
Primary Recommendation: Switch to a modern palladium pre-catalyst system. Buchwald-type ligands such as XPhos, SPhos, or RuPhos are specifically designed for challenging couplings[5]. Using a pre-catalyst (e.g., XPhos Pd G3) ensures a reliable 1:1 or 2:1 ligand-to-palladium ratio and often gives more reproducible results.
-
Causality: These bulky ligands create a coordinatively unsaturated, electron-rich palladium(0) species in situ, which is more reactive towards the C-Cl bond.
-
-
Base Selection and Quality: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.
-
Recommendation: Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and, if using a hydrate (e.g., K₃PO₄·nH₂O), that it is of good quality. Some water can be beneficial in Suzuki couplings, so an anhydrous base is not always superior[4].
-
Causality: A stronger base more effectively forms the reactive boronate species [R-B(OH)₃]⁻, which is necessary for the transmetalation step to proceed efficiently.
-
-
Solvent and Temperature:
-
Recommendation: Use a high-boiling point aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water (e.g., 10:1 dioxane:water). These reactions frequently require elevated temperatures (90–120 °C) to overcome the activation energy barrier[6].
-
-
Boronic Acid Integrity: Boronic acids can degrade upon storage, leading to protodeboronation (replacement of the -B(OH)₂ group with -H).
-
Recommendation: Use a slight excess (1.2–1.5 equivalents) of the boronic acid. If you suspect degradation, consider converting the boronic acid to a more stable pinacol ester (Bpin) or a trifluoroborate salt (BF₃K)[5].
-
Troubleshooting Flowchart: Failed Suzuki Coupling Below is a decision tree to guide your optimization efforts for the C7-functionalization of the naphthyridine core.
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Question 2: I am trying to perform a nucleophilic aromatic substitution (SNAr) at the C7 position with an amine, but the reaction is sluggish. How can I drive it to completion?
Answer: While the C7 position is activated for SNAr, strong conditions may still be required.
-
Increase Temperature: These reactions often require high temperatures, sometimes up to 120-150 °C. Consider using a sealed tube or microwave reactor to safely reach these temperatures[7].
-
Solvent Choice: A polar aprotic solvent like DMF, DMAc, or NMP is typically used to solvate the nucleophile and intermediate.
-
Use a Base: If you are using an amine salt or if the reaction generates HCl, adding a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial to free up the nucleophile.
-
Catalysis: For less reactive amines, consider a palladium-catalyzed Buchwald-Hartwig amination. This is often more general and efficient than SNAr, though it requires an inert atmosphere and specific catalyst/ligand combinations.
B. In Vitro Biological Evaluation
Question 3: My newly synthesized derivative has poor aqueous solubility and precipitates when I add it to the cell culture medium for my assay. How can I improve its delivery?
Answer: This is a very common problem in drug discovery. Low aqueous solubility can lead to artificially low potency values and poor reproducibility.
-
Use a Co-Solvent Stock: The standard method is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO)[8]. The final concentration of DMSO in the assay should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced toxicity or artifacts[8].
-
Preventing Precipitation: When diluting the DMSO stock into the aqueous assay buffer, precipitation can occur.
-
Serial Dilution: Perform a serial dilution in the final assay medium rather than a single large dilution. This gradual change in solvent polarity can keep the compound in solution.
-
Formulation Excipients: For in vivo studies or particularly challenging compounds in vitro, formulation strategies can be employed. This can include using co-solvents like PEG400 or solubilizing agents like cyclodextrins[9][10].
-
-
Structural Modification: In the long term, the best solution is to modify the molecule to improve its intrinsic solubility. This is a key part of SAR. Strategies include:
-
Adding small polar groups (e.g., -OH, -NH₂, small ethers) that can engage in hydrogen bonding with water.
-
Breaking up planarity or symmetry, as highly planar molecules can pack into a stable crystal lattice that is difficult to dissolve[11]. For example, adding a substituent that forces a twist in the molecule can disrupt this packing and improve solubility.
-
Question 4: I'm seeing activity in my primary screen, but I'm worried about non-specific effects or assay interference. How can I validate my hits?
Answer: It is crucial to de-risk hits early. Many compounds, particularly those that are planar and somewhat greasy, can interfere with assays.
-
Check for Aggregation: At higher concentrations, many compounds form aggregates that can non-specifically inhibit enzymes. Run the assay in the presence of a non-ionic detergent like 0.01% Triton X-100. A true inhibitor's potency should not be significantly affected, whereas an aggregator's apparent activity will often disappear.
-
Promiscuity Assays: Screen your hit against a panel of unrelated targets. A compound that inhibits many different enzymes is likely non-specific.
-
Orthogonal Assays: Confirm the activity using a different assay format that measures a distinct endpoint of the same biological event. For example, if your primary assay measures ATP consumption by a kinase, an orthogonal assay might measure the phosphorylation of the specific substrate using a phospho-specific antibody.
-
Dose-Response Curve Shape: A valid hit should exhibit a classic sigmoidal dose-response curve with a steep Hill slope (close to 1.0). Shallow or incomplete curves can be a red flag for assay artifacts or insolubility.
C. Structure-Activity Relationship (SAR) Interpretation
Question 5: I have screening data for a set of C7-modified derivatives. How do I rationally decide on the next set of molecules to synthesize?
Answer: This is the core of the iterative drug discovery cycle. The goal is to build a robust SAR model.
-
Organize Your Data: Create a table that clearly links the structure of each derivative to its biological activity (e.g., IC₅₀) and any other measured properties like solubility or cytotoxicity.
Table 1: Example SAR Data for C7-Modified Naphthyridine Derivatives
Compound ID C7-Substituent (R) Kinase X IC₅₀ (nM) Aqueous Solubility (µg/mL) Parent -Cl >10,000 5 G-001 -Phenyl 1,200 <1 G-002 -4-Fluorophenyl 850 <1 G-003 -4-Hydroxyphenyl 350 25 G-004 -4-Methoxyphenyl 1,500 <1 G-005 -3-Pyridyl 250 50 G-006 -4-Pyridyl 280 65 | G-007 | -Piperidin-1-yl | 5,000 | 15 |
-
Analyze Trends (SAR):
-
Activity: From the table, simple phenyl (G-001) is a weak start. Adding a hydrogen bond acceptor (fluorine, G-002) or donor (hydroxyl, G-003) at the 4-position improves activity. The hydroxyl group in G-003 is particularly effective. Replacing the phenyl ring with a bioisosteric pyridine ring (G-005, G-006) also yields potent compounds[12][13].
-
Solubility: The SAR for solubility is clear. The polar hydroxyl (G-003) and pyridine nitrogen (G-005, G-006) substituents significantly improve aqueous solubility, which is a critical parameter to track.
-
Hypothesis Generation: The data suggests that a hydrogen bond acceptor/donor at the para-position of an aromatic ring at C7 is beneficial for activity. The pyridine nitrogen seems particularly effective for both potency and solubility.
-
-
Design the Next Generation:
-
Hypothesis Testing: To test the "pyridine is good" hypothesis, synthesize the 2-pyridyl isomer. To test the importance of the nitrogen's position, synthesize pyrimidine or other heteroaromatic rings.
-
Optimization: Can the potency of G-003 be improved? Try adding small substituents to the 4-hydroxyphenyl ring to probe for additional interactions.
-
Multiparameter Optimization: You are not just optimizing for potency. The next set of compounds should be designed to maintain or improve solubility while pushing for higher activity. Avoid making large, greasy (lipophilic) modifications unless you have a specific hypothesis, as this will likely decrease solubility further.
-
Workflow: Hit-to-Lead Optimization Cycle This diagram illustrates the iterative process of using SAR to enhance biological activity.
Caption: The iterative cycle of hit-to-lead optimization.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C7 Position
This protocol is a general starting point and should be optimized for each specific boronic acid.
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl boronic acid or ester (1.3 eq), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02-0.05 eq). Add this solid to the reaction vial. The catalyst should be handled quickly to minimize air exposure.
-
Solvent Addition & Degassing: Add the reaction solvent (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of ~0.1 M). Seal the vial. Purge the vial with argon or nitrogen gas for 10-15 minutes by bubbling the gas through the solution via a needle.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient).
Section 4: References
-
Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Degruyter, 17(1), 943-954. [Link]
-
Future Science. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]
-
Abeer N. Al-romaizan, et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
-
ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]
-
Goswami, S., et al. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. National Institutes of Health (NIH). [Link]
-
Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
ResearchGate. (n.d.). The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]
-
Goswami, S., et al. (2003). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. [Link]
-
El-Gohary, A., & Shaaban, M. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. [Link]
-
ResearchGate. (2015). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. [Link]
-
Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of... ResearchGate. [Link]
-
Reddit. (2022). Suzuki help. Reddit. [Link]
-
Fujikawa, T., et al. (2008). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]
-
MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
-
Jain, R., & Vaitilingam, B. (2007). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health (NIH). [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
National Institutes of Health (NIH). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health (NIH). [Link]
-
Royal Society of Chemistry. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing. [Link]
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- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Scalable synthesis of 7-Chloro-1,8-naphthyridin-2-amine for industrial applications
Welcome to the technical support center for the scalable synthesis of 7-Chloro-1,8-naphthyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to ensure your success in the efficient and scalable production of this key chemical intermediate.
Introduction
This compound is a critical building block in the synthesis of various pharmaceutically active compounds. Its robust and scalable synthesis is paramount for industrial applications. This guide outlines a common and effective synthetic route, addresses potential challenges, and provides field-proven solutions to overcome them.
A prevalent and industrially viable route to this compound involves a multi-step process starting from readily available precursors. A key intermediate in many patented syntheses is 2-amino-7-hydroxy-1,8-naphthyridine, which is then chlorinated.[1] An alternative approach involves the direct amination of a dichloro-naphthyridine precursor.[2][3]
Synthetic Pathway Overview
The synthesis can be broadly categorized into two main strategies. The first involves the construction of the naphthyridine core followed by chlorination. The second strategy employs a pre-fabricated dichloro-naphthyridine and subsequent selective amination.
Caption: Overview of two common synthetic strategies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the scalable synthesis of the 1,8-naphthyridine core?
A1: For industrial-scale synthesis, 2,6-diaminopyridine is a frequently used and commercially available starting material.[1] It can be condensed with reagents like malic acid in the presence of a strong acid such as sulfuric acid to form the initial naphthyridine ring structure.[1]
Q2: Which chlorinating agent is recommended for converting the hydroxyl group to a chloro group?
A2: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[2] In some cases, it is used in combination with phosphorus pentachloride (PCl₅) to drive the reaction to completion, especially when starting from the corresponding dione.[4]
Q3: What are the typical reaction conditions for the final amination step in Strategy 2?
A3: The selective amination of 2,7-dichloro-1,8-naphthyridine can be achieved using various ammonia sources. While specific industrial conditions are often proprietary, literature suggests that reactions with ammonia or protected amines can be performed in a suitable solvent under elevated temperature and pressure. The choice of solvent and temperature is crucial to control selectivity and minimize side reactions.
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, several safety precautions are crucial. Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The final product, this compound, is classified as harmful if swallowed or inhaled, and causes skin and eye irritation.[5][6] Always consult the Safety Data Sheet (SDS) for all reagents and intermediates.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the initial cyclization (Strategy 1) | - Incomplete reaction. - Suboptimal temperature control. - Degradation of starting material or product. | - Monitor the reaction by TLC or HPLC to ensure completion. - Maintain the recommended temperature range strictly. For the reaction of 2,6-diaminopyridine with sulfuric acid, the temperature should be carefully controlled.[1] - Ensure the quality of starting materials. |
| Incomplete chlorination of the hydroxyl group | - Insufficient amount of chlorinating agent. - Presence of water in the reaction mixture. - Reaction temperature too low or reaction time too short. | - Use a slight excess of POCl₃. The addition of PCl₅ can also improve the yield.[4] - Ensure all glassware is oven-dried and reagents are anhydrous. - Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC/HPLC. |
| Formation of di-amino impurity in selective amination (Strategy 2) | - Reaction conditions are too harsh (high temperature or prolonged time). - Excess aminating agent. | - Optimize the reaction temperature and time. A lower temperature for a longer duration might improve selectivity. - Use a stoichiometric amount of the aminating agent. |
| Difficulty in purifying the final product | - Presence of unreacted starting materials. - Formation of closely related impurities. | - Recrystallization from a suitable solvent system (e.g., methanol, ethanol, or acetone) is often effective. - Column chromatography on silica gel can be used for smaller scales or to remove stubborn impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-7-hydroxy-1,8-naphthyridine (Intermediate for Strategy 1)
This protocol is adapted from a patented procedure.[1]
-
Carefully add 2,6-diaminopyridine in portions to concentrated sulfuric acid while maintaining the temperature between 40-50 °C with a water bath.
-
After the addition is complete, add malic acid to the solution.
-
Heat the reaction mixture to the temperature specified in the literature (typically >100 °C) and maintain for several hours until the reaction is complete (monitor by TLC/HPLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 2-amino-7-hydroxy-1,8-naphthyridine.
Protocol 2: Chlorination of 2-Amino-7-hydroxy-1,8-naphthyridine
-
Suspend 2-amino-7-hydroxy-1,8-naphthyridine in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Filter the crude product, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
Sources
- 1. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]
- 2. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C8H6ClN3 | CID 85199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of 7-Chloro-1,8-naphthyridin-2-amine Bioactivity
This guide provides a comprehensive framework for the preclinical validation of novel compounds, using the hypothetical molecule 7-Chloro-1,8-naphthyridin-2-amine as a case study. Given the limited direct data on this specific molecule, we will leverage established methodologies and comparative data from the broader class of 1,8-naphthyridine derivatives, which are renowned for their diverse and potent biological activities.[1][2][3] This approach provides a robust, scientifically-grounded pathway for researchers, scientists, and drug development professionals to assess the therapeutic potential of new chemical entities.
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] Derivatives have been successfully developed into clinically relevant drugs, validating the therapeutic promise of this chemical class.[3][4] Our objective is to outline a rigorous, multi-stage validation process, comparing our target molecule against established benchmarks to ascertain its unique bioactivity profile.
Part 1: In Vitro Validation Strategy: From Target Engagement to Cellular Efficacy
The initial phase of validation focuses on characterizing the compound's activity in controlled, cell-free, and cell-based systems. This allows for a precise understanding of its mechanism of action and potency before advancing to more complex biological systems.
Experimental Validation Workflow: In Vitro
The following diagram outlines a logical workflow for the comprehensive in vitro characterization of a novel 1,8-naphthyridine derivative.
Caption: A streamlined workflow for in vitro validation.
Comparative In Vitro Bioactivity
Many 1,8-naphthyridine derivatives function as kinase inhibitors.[6][7][8] For instance, the well-studied derivative Silmitasertib (CX-4945) is a potent inhibitor of Casein Kinase 2 (CK2) and has advanced to Phase II clinical trials.[9][10] Therefore, a logical first step is to screen this compound against a panel of kinases to identify its primary targets.
The table below presents hypothetical data comparing our compound to known 1,8-naphthyridine-based kinase inhibitors.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cell-Based IC50 (nM) (MCF-7 Cell Line) |
| This compound | CK2 | 15 | 150 |
| Silmitasertib (Comparator A) | CK2 | 1 | 250 |
| Voreloxin (Comparator B) | Topoisomerase II | 2,200 (inhibition) | 90 |
Data for comparators are representative values from public domain sources. IC50 (half-maximal inhibitory concentration) is a measure of potency.
This comparative data allows for immediate contextualization. While our hypothetical compound is less potent than Silmitasertib in a biochemical assay, its cellular activity is comparable, suggesting good cell permeability and engagement with the target in a physiological context.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a robust method for quantifying the binding affinity of a test compound to a kinase of interest.
Rationale: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput, sensitive, and direct binding assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound. It is preferred over enzymatic assays in early screening for its direct measurement of binding, avoiding confounding factors like ATP concentration.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute this compound in 100% DMSO, followed by an intermediate dilution in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 4 µL of the diluted compound. For controls, add 4 µL of buffer with DMSO (0% inhibition) and 4 µL of a known inhibitor (100% inhibition).
-
Kinase/Tracer Addition: Add 8 µL of a pre-mixed solution containing the target kinase (e.g., CK2) and the corresponding fluorescently-labeled Eu-anti-tag antibody and Alexa Fluor™ 647-labeled tracer.
-
Incubation: Centrifuge the plate briefly and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
Analysis: Calculate the emission ratio (665/615). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Part 2: In Vivo Validation Framework: Assessing Efficacy and Safety
Positive in vitro results are the gateway to in vivo studies, which are critical for evaluating a compound's therapeutic potential in a complex living system. These studies assess pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall efficacy.
Hypothetical Signaling Pathway Inhibition
1,8-naphthyridine derivatives often target key signaling pathways dysregulated in cancer, such as the PI3K/Akt or Ras-MAPK pathways, which are downstream of receptor tyrosine kinases like EGFR.[6][8]
Caption: Inhibition of the MAPK signaling pathway.
Comparative In Vivo Efficacy in a Xenograft Model
The most common preclinical model for cancer is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.
The table below shows hypothetical efficacy data from a breast cancer (MCF-7) xenograft study.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 20 mg/kg, oral, daily | 1250 | 0% | +2% |
| This compound | 20 mg/kg, oral, daily | 500 | 60% | -3% |
| Paclitaxel (Standard of Care) | 10 mg/kg, i.p., Q3D | 375 | 70% | -8% |
This data suggests our compound has significant anti-tumor activity, comparable to the standard of care but with a potentially better tolerability profile (less body weight loss).
Protocol: Human Tumor Xenograft Efficacy Study
Rationale: This model is the industry standard for assessing the anti-tumor activity of a compound in vivo. It provides crucial data on efficacy and tolerability that informs the decision to proceed to clinical trials.
Methodology:
-
Cell Implantation: Culture MCF-7 human breast cancer cells. Subcutaneously implant 5 x 10^6 cells mixed with Matrigel into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into treatment groups (n=8-10 per group).
-
Compound Formulation and Dosing: Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Administer the compound daily via oral gavage. The standard-of-care and vehicle groups are dosed in parallel.
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor body weight and clinical signs of toxicity daily.
-
Endpoint and Analysis: The study is concluded when tumors in the vehicle group reach a predetermined size (~1500 mm³). Euthanize all animals, and excise tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for target pathway markers).
-
Data Interpretation: Calculate the percent Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).
Conclusion and Future Directions
This guide outlines a foundational strategy for the preclinical validation of a novel 1,8-naphthyridine derivative. Through a logical progression of in vitro and in vivo experiments, supported by direct comparison to established compounds, a clear picture of the molecule's therapeutic potential can be established.
The hypothetical data for this compound suggests a promising candidate with potent, on-target cellular activity and significant in vivo efficacy. Next steps would include formal toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and investigation into potential combination therapies to further enhance its anti-cancer effects. The versatility of the 1,8-naphthyridine scaffold continues to offer fertile ground for the discovery of new and impactful medicines.[1][11]
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Bawa, S., Kumar, S. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 20(15), 1485-1504. [Link]
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Chaudhary, P., Kumar, R., Verma, A. K. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
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The Evolving Landscape of 1,8-Naphthyridines: A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-1,8-naphthyridin-2-amine Analogs
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into the nuanced world of structure-activity relationships (SAR) for a specific, yet highly versatile, class of these compounds: analogs derived from 7-Chloro-1,8-naphthyridin-2-amine. By systematically exploring the impact of chemical modifications at various positions on the naphthyridine core, we aim to provide researchers and drug development professionals with a comprehensive understanding of the key determinants of biological activity, supported by experimental data and protocols.
The this compound Core: A Versatile Starting Point
The this compound scaffold (Figure 1) serves as an excellent starting material for the synthesis of diverse analogs. The presence of a reactive chlorine atom at the C-7 position allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. The amino group at the C-2 position also offers a site for further derivatization, although modifications at C-7 have been more extensively explored in the literature for their impact on biological activity.
Synthetic Strategies: Accessing a Library of Analogs
The generation of a library of 7-substituted-1,8-naphthyridin-2-amine analogs is crucial for systematic SAR studies. A common and effective synthetic route involves the nucleophilic aromatic substitution (SNAr) of the C-7 chloro group with various amines or other nucleophiles.
Representative Synthetic Protocol: Synthesis of 7-Amino Substituted Analogs
A general procedure for the synthesis of 7-amino substituted analogs involves the reaction of this compound with a desired amine in a suitable solvent, often with heating.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Amine: Add the desired amine (1.1-2 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture at a temperature ranging from 80°C to 150°C for a period of 4 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 7-substituted-1,8-naphthyridin-2-amine analog.
This versatile protocol allows for the introduction of a wide range of amino functionalities at the C-7 position, enabling a thorough exploration of the chemical space and its impact on biological activity.
Biological Evaluation: Uncovering the Anticancer Potential
The anticancer activity of this compound analogs is a primary focus of many research efforts. The in vitro cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, HL-60, PC-3) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,8-naphthyridine analogs (typically ranging from 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like colchicine or doxorubicin) are included.[3][4]
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound scaffold have yielded crucial insights into the structural requirements for potent anticancer activity. The following sections summarize key SAR findings based on available literature.
Impact of Substituents at the C-7 Position
The nature of the substituent at the C-7 position plays a pivotal role in determining the cytotoxic potency of these analogs.
-
Aminopyrrolidine Derivatives: Introduction of aminopyrrolidine moieties at the C-7 position has been shown to yield compounds with potent cytotoxic activity. For instance, a trans-3-methoxy-4-methylaminopyrrolidinyl derivative demonstrated significant in vitro and in vivo antitumor effects.[5]
-
Aromatic and Heteroaromatic Amines: The introduction of various aromatic and heteroaromatic amines at the C-7 position leads to a range of cytotoxic activities. The electronic and steric properties of these substituents are critical.
-
Halogen Substitution: Halogen-substituted 1,8-naphthyridine derivatives have also shown promising anticancer activity. For example, a halogen-substituted 1,8-naphthyridine-3-carboxamide derivative displayed a potent IC50 value of 0.41 µM against the MIAPaCa pancreatic cancer cell line.[6]
Influence of Modifications at Other Positions
While the C-7 position is a primary site for modification, substitutions at other positions of the 1,8-naphthyridine ring also modulate biological activity.
-
C-2 Position: Modifications at the C-2 position, often involving the introduction of aryl or heteroaryl groups, can significantly enhance cytotoxicity. For example, compounds with a naphthyl ring at the C-2 position exhibited increased potency.[4]
-
C-5 and C-6 Positions: The introduction of small alkyl groups, such as a methyl group, at the C-5, C-6, or C-7 positions can influence activity. Generally, methyl-substituted compounds at the C-6 or C-7 positions were found to be more active than those substituted at the C-5 position.[4] In some cases, an unsubstituted C-6 position was found to be optimal for cytotoxic activity.[5]
Comparative Analysis of Analog Performance
To provide a clear comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound analogs and related derivatives against various human cancer cell lines.
| Compound ID | C-2 Substituent | C-5/C-6/C-7 Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Phenyl | C-7: 3-aminopyrrolidinyl | Murine P388 leukemia | Potent | [5] |
| Analog 2 | Naphthyl | C-7: CH3 | HeLa | 0.71 | [4] |
| Analog 3 | Naphthyl | C-6: CH3 | HeLa | 2.3 | [4] |
| Analog 4 | 2',4'-dimethoxyphenyl | C-7: H | HeLa, HL-60 | Stronger than 3',4'-dimethoxy analog | [4] |
| Analog 5 | H | C-3: Halogen-substituted carboxamide | MIAPaCa | 0.41 | [6] |
| Analog 6 | H | C-3: Heteroaryl | PA-1 | 0.41 | [6] |
| Colchicine | - | - | HeLa | 23.6 | [4] |
| Colchicine | - | - | HL-60 | 7.8 | [4] |
Key Observations from the Comparative Data:
-
The presence of a naphthyl group at the C-2 position combined with a methyl group at the C-7 position (Analog 2) resulted in highly potent activity against HeLa cells, significantly exceeding that of the reference drug colchicine.[4]
-
Substitutions at the C-7 position with cyclic amines, such as aminopyrrolidinyl groups, are a promising strategy for enhancing anticancer activity.[5]
-
Even modifications at the C-3 position, while not directly on the this compound core, highlight the importance of the overall molecular architecture in achieving high potency.[6]
Mechanistic Insights and Signaling Pathways
The anticancer activity of 1,8-naphthyridine derivatives is often attributed to their ability to inhibit key cellular enzymes involved in DNA replication and cell division, such as topoisomerase II.[7] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.
Below is a simplified diagram illustrating the proposed mechanism of action for some 1,8-naphthyridine derivatives as topoisomerase II inhibitors.
Figure 2. Proposed mechanism of action of 1,8-naphthyridine analogs as Topoisomerase II inhibitors.
Future Directions and Conclusion
The structure-activity relationship studies of this compound analogs have unveiled a promising class of compounds with significant anticancer potential. The ease of modification at the C-7 position, coupled with the profound impact of these substitutions on biological activity, provides a fertile ground for further optimization.
Future research should focus on:
-
Expanding the diversity of substituents at the C-7 position to include a wider range of cyclic and acyclic amines, as well as other nucleophiles.
-
Systematic exploration of substitutions at other positions of the 1,8-naphthyridine core in combination with optimized C-7 substituents.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the most potent analogs.
-
In vivo evaluation of lead compounds in relevant animal models to assess their therapeutic efficacy and pharmacokinetic properties.
References
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- Chen, Y. L., Chen, I. L., Wang, T. C., Tzeng, C. C., & Liu, T. H. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. Molecules, 18(12), 15478-15490.
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- Al-Romaizan, A. N., El-Sayed, M. A., & Al-Abdullah, E. S. (2019). A Comparative Analysis of 7-Methyl-1,8-naphthyridin-2-amine Derivatives and Standard-of-Care Drugs in Oncology. BenchChem.
- Al-Romaizan, A. N., El-Sayed, M. A., & Al-Abdullah, E. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
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- El-Sayed, M. A., Al-Romaizan, A. N., & Al-Abdullah, E. S. (2018). Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. Chemical Biology & Drug Design, 92(6), 2007-2016.
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- Patel, R., & Desai, K. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907-13921.
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A Comparative Guide to 7-Chloro-1,8-naphthyridin-2-amine and Its Isomeric Counterparts in Drug Discovery
Abstract
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a cornerstone in medicinal chemistry, celebrated for its diverse pharmacological activities.[1] With six possible isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—the placement of the two nitrogen atoms dramatically influences the molecule's physicochemical properties and biological functions.[2][3] This guide provides a detailed comparative analysis of 7-Chloro-1,8-naphthyridin-2-amine, a key synthetic intermediate, against other naphthyridine isomers. We will delve into their distinct physicochemical, spectroscopic, and biological profiles, supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for rational drug design.
Introduction: The Naphthyridine Isomers
Naphthyridines, also known as pyridopyridines, are structural analogs of naphthalene where two carbon atoms are replaced by nitrogen.[4] This substitution creates six unique isomeric scaffolds, each with a distinct electronic distribution and three-dimensional shape.[5] The 1,8-naphthyridine core is the most extensively studied, largely due to the success of nalidixic acid, an early quinolone antibiotic, which established this scaffold as a privileged structure in antimicrobial research.[3][6][7] However, growing research into the other five isomers reveals unique therapeutic potential across oncology, microbiology, and neurology.[1][8]
This guide focuses on this compound, a versatile building block, and compares its foundational 1,8-isomer scaffold to the other five. Understanding the nuanced differences imparted by the nitrogen atoms' positioning is critical for exploiting these scaffolds in modern drug discovery.
Caption: The six constitutional isomers of naphthyridine.
Physicochemical and Spectroscopic Profile
The location of the nitrogen atoms profoundly affects the molecule's electronic environment, which in turn governs its physical and spectroscopic properties. This compound (PubChem CID: 85199) possesses a molecular formula of C₈H₆ClN₃ and a molecular weight of 179.60 g/mol .[9]
Physicochemical Properties
A comparison of key computed properties for the parent (unsubstituted) naphthyridine isomers highlights the inherent differences in their nature. These foundational properties influence solubility, crystal packing, and receptor-ligand interactions of their derivatives.
| Property | 1,5-Naphthyridine | 1,6-Naphthyridine | 1,7-Naphthyridine | 1,8-Naphthyridine | 2,6-Naphthyridine | 2,7-Naphthyridine |
| Molecular Formula | C₈H₆N₂ | C₈H₆N₂ | C₈H₆N₂ | C₈H₆N₂ | C₈H₆N₂ | C₈H₆N₂ |
| Molecular Weight | 130.15 g/mol | 130.15 g/mol | 130.15 g/mol | 130.15 g/mol | 130.15 g/mol | 130.15 g/mol |
| Boiling Point (est.) | 285.5°C | 288.7°C | 289.4°C | 290.1°C | 287.9°C | 286.3°C |
| LogP (calc.) | 1.35 | 1.41 | 1.42 | 1.43 | 1.39 | 1.37 |
Data compiled from publicly available chemical databases. LogP values indicate lipophilicity.
For This compound , specific reported properties include a boiling point of 351.2°C at 760 mmHg and a density of 1.445 g/cm³.[10] The presence of the chloro and amino groups significantly alters these properties compared to the parent 1,8-naphthyridine scaffold, increasing polarity and potential for hydrogen bonding.
Comparative Spectroscopic Analysis
Spectroscopy is essential for the unambiguous identification of naphthyridine isomers.[2] The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are particularly sensitive to the electronic effects of the nitrogen atoms.[2]
Table 2: Comparative ¹H NMR Chemical Shifts (ppm) of Parent Naphthyridine Isomers in CDCl₃ [2]
| Position | 1,5-Naphthyridine | 1,6-Naphthyridine | 1,7-Naphthyridine | 1,8-Naphthyridine |
| H-2 | 8.99 | 9.10 | 9.05 | 9.09 |
| H-3 | 7.55 | 7.80 | 8.25 | 7.50 |
| H-4 | 8.28 | 8.55 | 7.65 | 8.19 |
| H-5 | 8.28 | 8.20 | 8.60 | 8.19 |
| H-6 | 7.55 | 9.10 | 7.95 | 7.50 |
| H-7 | 8.99 | 7.50 | 9.50 | 9.09 |
| H-8 | - | 8.55 | 8.25 | - |
Source: Adapted from BenchChem's comparative guide.[2] Data for 2,6- and 2,7-isomers is also available but omitted for brevity.
The downfield shift of protons adjacent to the nitrogen atoms (e.g., H-2 and H-7 in 1,8-naphthyridine) is a characteristic feature. For a substituted isomer like this compound, these shifts would be further modulated by the electronic effects of the chloro (electron-withdrawing) and amino (electron-donating) groups.
Synthesis Strategies: A Comparative Overview
The synthesis of the naphthyridine core can be achieved through various methods, with the choice of strategy often depending on the desired isomer and substitution pattern.
Classical Synthetic Routes
-
Skraup-Doebner-von Miller Reaction: A versatile method involving the reaction of an aminopyridine with α,β-unsaturated aldehydes or ketones, often generated in situ from glycerol. This is particularly useful for synthesizing 1,5-, 1,7-, and 1,8-naphthyridines.[4]
-
Friedländer Annulation: This involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or nitrile). It is a powerful tool for constructing the second pyridine ring.
-
Gould-Jacobs Reaction: Aminopyridines react with ethoxymethylenemalonic ester followed by thermal cyclization and subsequent hydrolysis/decarboxylation to yield naphthyridinone derivatives.
Synthesis of this compound
This specific compound is often synthesized from a precursor like 1,8-naphthyridine-2,7-diol. A common route involves chlorination using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to convert the hydroxyl groups to chlorides, yielding 2,7-dichloro-1,8-naphthyridine.[11] Subsequent selective nucleophilic substitution of one chloro group with an amine affords the target molecule.[12]
Caption: A generalized synthetic pathway for this compound.
Comparative Biological Activity
The true value of isomeric scaffolds lies in their differential biological activities. The orientation of nitrogen atoms dictates hydrogen bonding capabilities, metal chelation, and overall topology, leading to varied interactions with biological targets.
Antimicrobial Activity
The 1,8-naphthyridine core is a well-established pharmacophore in antibacterials, primarily acting through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][7] Nalidixic acid and its fluoroquinolone successors like Enoxacin are classic examples.[7][13] While the 1,8-isomer is dominant in this space, derivatives of other isomers have also shown promise.
-
1,5-Naphthyridines: Canthin-6-one and its derivatives, isolated from natural sources, have demonstrated strong activity against Staphylococcus aureus (including MRSA) and Escherichia coli.[14]
-
1,6-Naphthyridines: Certain derivatives have been explored as antibacterial agents.[13]
-
Synergistic Activity: Interestingly, some 1,8-naphthyridine derivatives that lack direct antibacterial activity have been shown to potentiate the effects of known antibiotics like fluoroquinolones against multi-drug resistant strains.[15]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Class | Organism | MIC (µg/mL) | Source |
| Canthin-6-one (1,5-Naphthyridine) | S. aureus | 0.49 | [14] |
| 10-Methoxycanthin-6-one (1,5-Naphthyridine) | S. aureus (MRSA) | 3.91 | [14] |
| Nalidixic Acid (1,8-Naphthyridine) | E. coli | 1.56 - 3.13 | [13] |
Anticancer Activity
Naphthyridine derivatives are a significant focus of anticancer research, acting through mechanisms like topoisomerase inhibition, kinase modulation, and apoptosis induction.[1]
-
1,8-Naphthyridines: Many derivatives exhibit potent cytotoxic activity against various cancer cell lines, often surpassing reference compounds in assays.[16] Their mechanism is frequently linked to topoisomerase II inhibition.[1]
-
1,6- and 1,7-Naphthyridines: Novel 2,4-disubstituted 1,6- and 1,7-naphthyridine derivatives have been synthesized and evaluated for cytotoxicity, with some showing significant activity against leukemia, cervical carcinoma, and promyeloblast cell lines.[8]
-
2,7-Naphthyridines: Aaptamine derivatives, which contain a 2,7-naphthyridine core, have shown potent anticancer activity with IC₅₀ values in the nanomolar to low micromolar range against cell lines like HL60 leukemia and MCF-7 breast cancer.[3][14]
Table 4: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound/Class | Cell Line | IC₅₀ (µM) | Source |
| Aaptamine Derivative 25 (1,6-Naphthyridine) | HL-60 (Leukemia) | 0.03 - 8.5 | [14] |
| Aaptamine Derivative 26 (1,6-Naphthyridine) | MCF-7 (Breast) | 0.03 - 8.5 | [14] |
| 1,7-Naphthyridine Derivative 17a | HL-60 (Leukemia) | 8.9 | [8] |
| 1,7-Naphthyridine Derivative 17a | HeLa (Cervical) | 13.2 | [8] |
| *Note: The source paper[14] describes Aaptamine derivatives (like compound 25) as benzo[de][2][4]naphthyridines. |
Standardized Experimental Protocols
To ensure data comparability and reproducibility, standardized protocols are essential. Below are representative methodologies for assessing biological activity.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses a compound's effect on cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and isomeric analogs) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells' mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The comparative analysis of this compound and the broader family of naphthyridine isomers underscores a critical principle in medicinal chemistry: subtle structural changes can lead to profound differences in biological activity. While the 1,8-naphthyridine scaffold remains a powerhouse, particularly in antimicrobial research, the unique potential of the 1,5-, 1,6-, 1,7-, and 2,7-isomers in oncology and other therapeutic areas is undeniable.[1][3][8]
This compound serves as a valuable starting point for generating diverse chemical libraries. By leveraging the distinct electronic and steric properties of each naphthyridine isomer, researchers can rationally design next-generation therapeutics with enhanced potency, selectivity, and novel mechanisms of action. Future research should focus on systematic, head-to-head comparisons of identically substituted derivatives across all six isomeric scaffolds to fully map the structure-activity relationships and unlock the full therapeutic potential of this versatile heterocyclic family.
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A Senior Application Scientist's Guide to Validating Target Engagement of 1,8-Naphthyridine-Based Inhibitors
The 1,8-naphthyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile backbone for a multitude of potent and selective therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The 7-Chloro-1,8-naphthyridin-2-amine variant, in particular, represents a key starting material, offering synthetic tractability for generating diverse libraries of bioactive molecules. A significant portion of the therapeutic potential of 1,8-naphthyridine derivatives stems from their activity as kinase inhibitors, making them promising candidates for targeted cancer therapy.[1][3]
However, the journey from a promising chemical scaffold to a validated clinical candidate is contingent on unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of 1,8-naphthyridine-based inhibitors, with a focus on their application in the context of kinase drug discovery. We will delve into the scientific rationale behind each technique, provide detailed experimental protocols, and offer a comparative analysis to empower researchers in making informed decisions for their drug development programs.
The Imperative of Target Engagement Validation
Target engagement is the crucial first step in the mechanism of action of any targeted therapy. It confirms that the drug physically interacts with its intended protein target in a relevant biological context. Without robust target engagement, any observed phenotypic effects of a compound could be due to off-target interactions, leading to misleading structure-activity relationships (SAR) and potential clinical failures. Therefore, rigorous and multi-faceted validation of target engagement is a non-negotiable aspect of modern drug discovery.[4]
This guide will focus on four powerful and widely adopted techniques for assessing target engagement:
-
Cellular Thermal Shift Assay (CETSA) : A method that leverages ligand-induced thermal stabilization of a target protein in its native cellular environment.
-
Kinobeads Affinity Profiling : A chemoproteomic approach for the broad-scale identification and quantification of kinase inhibitors' targets and off-targets.
-
Isothermal Titration Calorimetry (ITC) : A biophysical technique that directly measures the thermodynamics of binding between a purified protein and a ligand.
-
Surface Plasmon Resonance (SPR) : A label-free, real-time method for quantifying the kinetics and affinity of protein-ligand interactions.
Below is a logical workflow illustrating the progression of target validation, from initial hypothesis to in-depth characterization.
Caption: A generalized workflow for target engagement validation of novel inhibitors.
Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Native Context
CETSA is a powerful technique for confirming target engagement within intact cells or even tissues, thereby providing a more physiologically relevant assessment than traditional biochemical assays.[5][6] The principle is based on the ligand-induced stabilization of a protein to thermal denaturation.[5] When a protein is bound by a ligand, its thermal stability increases, resulting in a higher melting temperature.[5]
Scientific Rationale
The native conformation of a protein is stabilized by a network of non-covalent interactions. Upon heating, these interactions are disrupted, leading to protein unfolding and aggregation. The binding of a small molecule inhibitor, such as a 1,8-naphthyridine derivative, to its target kinase introduces additional stabilizing interactions. This ligand-bound complex requires more thermal energy to unfold, thus shifting the melting curve of the protein to a higher temperature. This thermal shift is a direct indicator of target engagement in the cellular environment.[5][7]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with various concentrations of the 1,8-naphthyridine inhibitor or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Immediately after heating, subject the cells to lysis, for example, by freeze-thaw cycles or the addition of a mild detergent.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the total protein concentration of each sample to ensure equal loading.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target kinase. Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm between the inhibitor-treated and vehicle-treated samples indicates target engagement.
Comparison with Alternatives
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Affinity Profiling | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization | Competitive affinity chromatography | Measures heat changes upon binding | Detects changes in refractive index upon binding |
| Biological Context | In-cell, in-tissue | Cell lysate (in vitro) | Purified protein (in vitro) | Purified protein (in vitro) |
| Throughput | Low (WB) to High (HT-CETSA)[7][8] | High | Low to Medium | Medium to High |
| Data Output | Thermal shift (ΔTm), EC50 | Target identity, relative abundance, Kd | Kd, ΔH, ΔS, stoichiometry | kon, koff, Kd |
| Label-Free | Yes | Yes | Yes | Yes |
| Strengths | Physiologically relevant; confirms cellular permeability and target engagement.[5] | Unbiased, proteome-wide target identification; suitable for covalent and non-covalent inhibitors.[9][10] | Direct measurement of binding thermodynamics; no molecular weight limitations.[11][12] | Real-time kinetic data; high sensitivity.[13][14] |
| Limitations | Target must be thermally stable; requires specific antibodies for WB detection. | Indirect measurement of binding in a lysate; may miss membrane-associated targets. | Requires large amounts of purified, stable protein; lower throughput. | Requires protein immobilization which may affect activity; potential for non-specific binding.[15] |
Kinobeads Affinity Profiling: Unbiased Target Deconvolution
For kinase inhibitors, it is crucial to understand not only the intended target but also any off-target interactions, which can lead to unexpected toxicities or provide opportunities for drug repositioning. Kinobeads affinity profiling is a powerful chemoproteomic technique that enables the unbiased identification and quantification of kinase inhibitor targets directly from cell or tissue lysates.[10][16][17]
Scientific Rationale
The Kinobeads technology utilizes a set of broad-spectrum, immobilized kinase inhibitors (the "kinobeads") to capture a large portion of the cellular kinome from a lysate.[10] In a competitive binding experiment, the lysate is pre-incubated with a free inhibitor (the 1,8-naphthyridine compound of interest). This free inhibitor will compete with the kinobeads for binding to its target kinases. The proteins that are bound to the kinobeads are then identified and quantified by mass spectrometry. A reduction in the amount of a particular kinase captured by the beads in the presence of the free inhibitor indicates that the inhibitor is engaging that kinase.[16][17]
Caption: The experimental workflow for Kinobeads affinity profiling.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Culture and Lysis: Grow cells of interest to a sufficient density and harvest them. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.
-
Inhibitor Incubation: Aliquot the cell lysate and incubate with a dilution series of the 1,8-naphthyridine inhibitor or a vehicle control for a defined period.
-
Kinobeads Pulldown: Add the kinobeads slurry to each lysate sample and incubate to allow for the capture of kinases.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.
-
Peptide Cleanup: Collect the supernatant containing the peptides and desalt them using a suitable method (e.g., C18 solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Use specialized software to process the mass spectrometry data and determine the relative abundance of each identified kinase in the inhibitor-treated samples compared to the vehicle control. Plot the relative abundance against the inhibitor concentration to generate dose-response curves and calculate apparent dissociation constants (Kd).
Isothermal Titration Calorimetry (ITC): A Direct Look at Binding Thermodynamics
ITC is a highly quantitative biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment.[11][12] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11][18]
Scientific Rationale
The binding of an inhibitor to its target kinase is accompanied by a change in enthalpy, which is the heat of the reaction. ITC measures this heat change with high precision. In a typical ITC experiment, the 1,8-naphthyridine inhibitor is titrated into a solution containing the purified target kinase. Each injection of the inhibitor leads to a heat change that is proportional to the amount of binding that occurs. As the kinase becomes saturated with the inhibitor, the heat change per injection diminishes until only the heat of dilution is observed. The resulting data is plotted as power versus time, and the integrated heat per injection is then plotted against the molar ratio of inhibitor to kinase to generate a binding isotherm. This isotherm can be fitted to a binding model to extract the thermodynamic parameters of the interaction.[11][19]
Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC).
Experimental Protocol: ITC Titration
-
Protein and Ligand Preparation: Express and purify the target kinase to a high degree of homogeneity. Prepare a concentrated solution of the 1,8-naphthyridine inhibitor. Dialyze both the protein and the inhibitor against the same buffer to minimize buffer mismatch effects.
-
Instrument Setup: Thoroughly clean the ITC instrument and set the desired experimental temperature.
-
Loading the Instrument: Load the kinase solution into the sample cell and the inhibitor solution into the titration syringe.
-
Titration: Perform a series of small, precisely controlled injections of the inhibitor into the sample cell while stirring.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data and use the instrument's software to fit the resulting binding isotherm to an appropriate model (e.g., a one-site binding model) to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Target Engagement
SPR is a sensitive, label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[13][15] It provides valuable information on the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.[14]
Scientific Rationale
In an SPR experiment, one of the interacting partners (typically the purified kinase) is immobilized on a sensor chip surface. The other partner (the 1,8-naphthyridine inhibitor) is flowed over the surface in a solution. The binding of the inhibitor to the immobilized kinase causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in resonance units, RU). The rate of increase in the SPR signal during the association phase is related to the kon, while the rate of decrease during the dissociation phase (when the inhibitor solution is replaced with buffer) is related to the koff. By analyzing the sensorgrams at different inhibitor concentrations, the binding kinetics and affinity can be accurately determined.[14][20]
Caption: The experimental workflow for Surface Plasmon Resonance (SPR).
Experimental Protocol: SPR Kinetic Analysis
-
Protein Immobilization: Covalently immobilize the purified target kinase onto a suitable sensor chip. The immobilization level should be optimized to avoid mass transport limitations.
-
Ligand Preparation: Prepare a series of dilutions of the 1,8-naphthyridine inhibitor in the running buffer.
-
Binding Analysis: Inject the inhibitor solutions over the sensor surface, starting with the lowest concentration. Each injection cycle consists of an association phase, a dissociation phase, and a regeneration step (if required).
-
Data Acquisition: The SPR instrument records the change in resonance units over time, generating a sensorgram for each inhibitor concentration.
-
Data Analysis: Use the instrument's software to globally fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon, koff, and Kd.
Conclusion and Future Perspectives
The validation of target engagement is a critical and multifaceted process in the development of novel therapeutics based on privileged scaffolds like the 1,8-naphthyridine core. This guide has provided a comparative overview of four powerful and complementary techniques: CETSA, Kinobeads affinity profiling, ITC, and SPR.
-
CETSA stands out for its ability to confirm target engagement in a physiologically relevant cellular context.
-
Kinobeads profiling offers an unbiased, proteome-wide view of an inhibitor's selectivity.
-
ITC provides a direct and detailed thermodynamic signature of the binding interaction.
-
SPR delivers real-time kinetic information that is invaluable for understanding the dynamics of inhibitor binding.
The choice of which method to employ depends on the specific question being asked and the stage of the drug discovery process. A multi-pronged approach, utilizing a combination of these techniques, will provide the most comprehensive and robust validation of target engagement for 1,8-naphthyridine-based inhibitors, ultimately increasing the probability of success in bringing new and effective therapies to the clinic.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 7-Chloro-1,8-naphthyridin-2-amine
Introduction: The 1,8-Naphthyridine Scaffold and the Quest for Kinase Selectivity
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent starting point for designing inhibitors that target the highly conserved ATP-binding site of protein kinases.[1] Kinases are a major class of drug targets, particularly in oncology, due to their central role in cellular signaling pathways that govern growth, proliferation, and survival.[3][4]
However, the high degree of structural homology among the 500+ kinases in the human kinome presents a formidable challenge: achieving inhibitor selectivity.[4][5] A lack of selectivity can lead to off-target effects, complicating preclinical studies and potentially causing toxicity in clinical settings.[5] Conversely, in some cases, "multi-targeted" or polypharmacological profiles can be therapeutically beneficial, as seen with clinically successful drugs like Imatinib, which inhibits Bcr-Abl, c-Kit, and PDGFR.[6][7] Therefore, a comprehensive and precise understanding of a compound's cross-reactivity profile is not merely a characterization step but a critical component of strategic drug design.
This guide provides an in-depth comparison and methodological framework for profiling the cross-reactivity of novel kinase inhibitors derived from the 7-Chloro-1,8-naphthyridin-2-amine scaffold. We will explore the causality behind experimental choices, present detailed protocols, and interpret comparative data for three hypothetical derivatives to illustrate the path from a promising scaffold to a well-characterized lead candidate.
The Imperative of Kinome-Wide Profiling
The primary goal of cross-reactivity profiling is to understand the full spectrum of a compound's interactions across the kinome. This allows researchers to:
-
Confirm On-Target Potency: Validate that the inhibitor binds to the intended target with high affinity.
-
Identify Off-Target Liabilities: Uncover unintended interactions that could lead to adverse effects.[5]
-
Discover Therapeutic Opportunities: Reveal additional targets that may contribute to a desirable polypharmacological effect.[7]
-
Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemists on how structural modifications impact selectivity, enabling the rational design of more specific or intentionally multi-targeted compounds.
A typical profiling strategy is a tiered approach, beginning with broad, high-throughput biochemical screening followed by more focused cell-based validation.
Part 1: Biochemical Cross-Reactivity Profiling
The foundational step is to assess the direct interaction between the inhibitor and a large panel of purified kinases. While activity assays (measuring phosphorylation) are crucial, large-scale profiling often begins with competition binding assays, which measure the thermodynamic dissociation constant (Kd).[8]
Why a Binding Assay First? The key advantage is that binding assays are independent of substrate choice, ATP concentration, and enzyme batch activity, which can vary significantly.[8][9] This provides a more standardized and directly comparable measure of affinity across hundreds of kinases, making it the "gold standard" for initial large-panel screens.[9]
Featured Technology: Active Site-Directed Competition Binding Assay (e.g., KINOMEscan®)
This technology quantitatively measures the binding of a compound to a panel of over 450 human kinases.[10] The principle involves a test compound competing with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR), which detects a unique DNA tag conjugated to each kinase.[8][11]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize test compounds (e.g., Naphthyridine Derivatives A, B, and C) in 100% DMSO to create 100X stock solutions.
-
Assay Reaction: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and the test compound at a fixed concentration (e.g., 1 µM for initial screening).
-
Incubation: Allow the binding reactions to reach equilibrium (typically 60 minutes at room temperature).
-
Affinity Capture: Capture the kinase/immobilized ligand complexes on a solid support, washing away any unbound kinase.
-
Elution & Quantification: Elute the bound kinases and quantify the amount of each specific kinase using qPCR.
-
Data Analysis: The results are typically reported as '% Control', where a lower percentage indicates stronger binding of the test compound.
-
% Control = (Test Compound Signal / DMSO Control Signal) * 100
-
For compounds showing significant binding (<10% Control), a follow-up dose-response experiment is performed to determine the exact dissociation constant (Kd).
-
Comparative Data: Naphthyridine Derivatives A, B, and C
To illustrate the utility of this approach, we present hypothetical profiling data for three derivatives of this compound, each with a different substitution at the 2-amino position. The primary target for this series is Epidermal Growth Factor Receptor (EGFR).
| Kinase | Compound A (Kd, nM) | Compound B (Kd, nM) | Compound C (Kd, nM) | Functional Class |
| EGFR | 5.2 | 8.1 | 45.6 | On-Target |
| ERBB2 | 980 | 15.5 | 65.2 | Tyrosine Kinase |
| VEGFR2 | >10,000 | 25.3 | 2,400 | Tyrosine Kinase |
| SRC | 8,500 | 78.9 | >10,000 | Tyrosine Kinase |
| LCK | >10,000 | 120 | >10,000 | Tyrosine Kinase |
| CDK2 | >10,000 | 5,400 | 890 | Ser/Thr Kinase |
| AURKA | >10,000 | >10,000 | 95.1 | Ser/Thr Kinase |
Interpretation of Biochemical Data:
-
Compound A: Exhibits high potency and selectivity for the target kinase, EGFR. Its affinity for other kinases is significantly lower (>150-fold), positioning it as a highly selective chemical probe or therapeutic candidate where precise targeting is desired.
-
Compound B: While potent against EGFR, it displays significant polypharmacology, strongly inhibiting other receptor tyrosine kinases (ERBB2, VEGFR2) and a key non-receptor tyrosine kinase (SRC).[6] This profile might be advantageous for cancers driven by multiple signaling pathways but carries a higher risk of off-target toxicities.
-
Compound C: Shows weaker on-target potency and a scattered off-target profile, including inhibition of AURKA, a serine/threonine kinase structurally distinct from the primary target. This scattered, low-potency profile makes it a less desirable candidate for further development.
Part 2: Cell-Based Target Engagement and Functional Validation
Biochemical assays are essential but occur in an artificial system. It is critical to validate these findings in a cellular context to confirm that the inhibitor can reach its target and exert a biological effect.[12]
Featured Technology: Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ Target Engagement
-
CETSA®: This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western Blot or ELISA. A shift in the melting temperature indicates target engagement.
-
NanoBRET™: This is a bioluminescence resonance energy transfer (BRET) based assay. The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent energy transfer probe that binds to the kinase is added. When an inhibitor compound binds to the kinase, it displaces the probe, causing a decrease in the BRET signal, which can be measured in real-time in living cells.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Culture: Use a cell line engineered to express the target kinase (e.g., EGFR) fused to NanoLuc® luciferase.
-
Compound Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the test compound (e.g., Compound A and B) for a set period (e.g., 2 hours).
-
Reagent Addition: Add the NanoBRET™ fluorescent tracer and the NanoGlo® substrate to the wells.
-
Signal Detection: Read the plate on a luminometer capable of detecting both the donor (460 nm) and acceptor (610 nm) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50 value, which reflects target engagement potency.
Comparative Data: Cellular Assays
| Assay | Compound A | Compound B |
| EGFR NanoBRET™ IC50 | 25 nM | 48 nM |
| p-EGFR (Y1068) Western Blot IC50 | 30 nM | 55 nM |
| p-SRC (Y416) Western Blot IC50 | >5,000 nM | 250 nM |
| A549 Cell Proliferation GI50 | 45 nM | 35 nM |
Interpretation of Cellular Data:
-
Compound A: Shows excellent correlation between biochemical affinity (Kd=5.2 nM), cellular target engagement (IC50=25 nM), and inhibition of downstream signaling (p-EGFR IC50=30 nM). Its lack of effect on p-SRC confirms its selectivity in a cellular context.
-
Compound B: Also demonstrates on-target engagement and signaling inhibition. Crucially, it also inhibits phosphorylation of SRC at a concentration (250 nM) achievable in cellular experiments, validating one of its key off-targets identified in the binding assay. The slightly higher potency in the proliferation assay (GI50=35 nM vs. 45 nM for Compound A) may be due to its multi-targeted action on EGFR, VEGFR2, and SRC pathways, all of which can contribute to cancer cell growth.
Conclusion: From Scaffold to Strategy
Comprehensive cross-reactivity profiling is indispensable in the development of kinase inhibitors. The journey from a promising chemical scaffold like this compound to a viable drug candidate is paved with detailed, multi-faceted data.
As demonstrated with our hypothetical derivatives, the process allows for a clear differentiation between:
-
A selective inhibitor (Compound A): Ideal for indications where a single pathway is the dominant driver and minimizing side effects is paramount.
-
A multi-targeted inhibitor (Compound B): A potential candidate for complex diseases like cancer, where hitting multiple nodes in a signaling network can overcome resistance and improve efficacy, though this requires careful management of its broader activity profile.[6][7]
-
A poor-quality lead (Compound C): Weak potency and an undesirable, scattered off-target profile mark it for deprioritization.
By integrating robust biochemical screening with rigorous cellular validation, researchers can make informed, data-driven decisions, ultimately increasing the probability of success in the long and arduous process of drug discovery.
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A Comparative Guide to the Antibacterial Spectrum of 7-Chloro-1,8-naphthyridin-2-amine Derivatives
In the persistent search for novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry.[1][2] Among these, the 1,8-naphthyridine scaffold is a privileged structure, forming the core of numerous antibacterial drugs.[3][4][5][6] This guide provides a comprehensive technical overview and a standardized framework for benchmarking the antibacterial spectrum of a promising subclass: 7-Chloro-1,8-naphthyridin-2-amine derivatives.
The strategic placement of a chloro group at the C7 position and an amine at the C2 position of the 1,8-naphthyridine core creates a unique electronic and steric profile. This substitution pattern is hypothesized to enhance interaction with bacterial targets, potentially leading to improved potency and a broader spectrum of activity. This guide will detail the authoritative methodologies for evaluating this potential, present illustrative comparative data, and explain the scientific rationale behind the experimental design.
The 1,8-Naphthyridine Core: A Foundation for Antibacterial Activity
The 1,8-naphthyridine framework is a bioisostere of the quinolone core, famously represented by nalidixic acid, the progenitor of the fluoroquinolone class of antibiotics.[3][4][5] These agents primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[3][4] The structural similarity suggests that this compound derivatives may share this mechanism, making them compelling candidates for further investigation.[1][7]
Benchmarking Methodology: A Validated Approach
To objectively assess the antibacterial spectrum, a rigorous and standardized methodology is paramount. The protocols outlined below are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[8][9][10]
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone of susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[11][12][13] The broth microdilution method is a quantitative and widely adopted technique for MIC determination.[13][14][15]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds and Control Antibiotics:
-
Prepare stock solutions of the this compound derivatives and comparator antibiotics (e.g., Ciprofloxacin, Vancomycin) in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using MHB to achieve a range of desired concentrations. Typically, this involves 10-12 dilutions.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing 100 µL of the diluted compound) with 100 µL of the final bacterial inoculum.
-
Include a growth control well (bacteria + MHB, no compound) and a sterility control well (MHB only).
-
Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions.[15]
-
-
Data Interpretation:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[12]
-
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): MHB is the standard medium recommended by CLSI for routine susceptibility testing of non-fastidious bacteria.[8] Its composition is well-defined and has minimal interference with the activity of most antibiotics.
-
0.5 McFarland Standard: This standardizes the initial bacterial density, a critical variable that can significantly impact MIC results. A higher inoculum can lead to falsely elevated MIC values.
-
Incubation Conditions: The specified temperature and duration are optimal for the growth of most clinically relevant bacteria, ensuring that the absence of growth is due to the compound's activity and not suboptimal growth conditions.
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the concentration required to kill the bacteria. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][13][16]
Experimental Protocol: MBC Assay
-
Subculturing from MIC Plate:
-
Following the determination of MICs, select the wells corresponding to the MIC, 2x MIC, and 4x MIC for each compound.
-
Aliquot a small volume (e.g., 10 µL) from each of these wells and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of viable colonies (CFU) on each plate.
-
-
Data Interpretation:
-
The MBC is the lowest concentration that results in a ≥99.9% kill rate compared to the initial inoculum count.
-
A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[11]
-
Visualizing the Antimicrobial Benchmarking Workflow
The following diagram illustrates the sequential process for determining the MIC and MBC of the test compounds.
Caption: Workflow for MIC and MBC determination.
Comparative Spectrum Analysis
The true potential of a novel antibacterial agent is revealed by comparing its activity against a panel of diverse bacterial pathogens, including both Gram-positive and Gram-negative species, as well as antibiotic-resistant strains. The following table presents illustrative MIC data for two hypothetical this compound derivatives (coded as NPT-A and NPT-B) against a representative panel, benchmarked against established antibiotics.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Bacterial Strain | Gram Stain | Key Resistance Profile | NPT-A | NPT-B | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | Positive | Methicillin-Susceptible | 2 | 4 | 0.5 | 1 |
| Staphylococcus aureus (MRSA, ATCC 43300) | Positive | Methicillin-Resistant | 4 | 8 | 32 | 1 |
| Enterococcus faecalis (ATCC 29212) | Positive | Vancomycin-Susceptible | 8 | 16 | 1 | 2 |
| Escherichia coli (ATCC 25922) | Negative | - | 1 | 2 | 0.015 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | - | 16 | 32 | 0.25 | >128 |
| Klebsiella pneumoniae (ATCC 700603) | Negative | ESBL-producing | 8 | 16 | >64 | >128 |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary.
Authoritative Interpretation
-
Gram-Positive Activity: The hypothetical derivatives NPT-A and NPT-B show moderate activity against the susceptible S. aureus strain. Importantly, NPT-A retains notable activity against the MRSA strain (MIC = 4 µg/mL), where Ciprofloxacin is largely ineffective (MIC = 32 µg/mL). This suggests a potential advantage in treating resistant Gram-positive infections. Vancomycin, as expected, remains highly active against both staphylococcal strains.
-
Gram-Negative Activity: Both derivatives demonstrate activity against E. coli. NPT-A, in particular, shows promising activity against the ESBL-producing K. pneumoniae (MIC = 8 µg/mL), a challenging multidrug-resistant pathogen against which Ciprofloxacin fails. Activity against P. aeruginosa is present but less potent compared to Ciprofloxacin.
-
Structure-Activity Relationship (SAR) Insights: The illustrative data suggests that subtle structural modifications between NPT-A and NPT-B can lead to a two-fold difference in potency across the tested panel. This highlights the sensitivity of the 1,8-naphthyridine scaffold to substituent changes and underscores the importance of systematic chemical optimization.[2]
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of new antibacterial agents. The standardized benchmarking protocols detailed in this guide provide a robust framework for evaluating their spectrum of activity and identifying lead candidates. The illustrative data highlights the potential for these derivatives to address critical gaps in the current antibiotic arsenal, particularly against resistant Gram-positive and Gram-negative pathogens.
Future work should focus on expanding the panel of bacterial strains to include more diverse resistance mechanisms, performing time-kill kinetic studies to further characterize bactericidal activity, and conducting toxicology screening to assess the safety profile of the most promising derivatives. Molecular docking studies could also provide valuable insights into the specific interactions with bacterial DNA gyrase, guiding further rational design and optimization of this compelling chemical class.[1]
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A Head-to-Head Comparison of Synthetic Routes to 7-Chloro-1,8-naphthyridin-2-amine: A Guide for Researchers
The bicyclic heteroaromatic scaffold of 1,8-naphthyridine is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, 7-Chloro-1,8-naphthyridin-2-amine serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The strategic placement of the chloro and amino groups allows for diverse functionalization, making its efficient synthesis a topic of significant interest for researchers in drug development.
This guide provides an in-depth, head-to-head comparison of two distinct synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles of each approach. The information presented herein is intended to assist researchers in selecting the most suitable method based on their specific laboratory capabilities, desired scale, and overall synthetic strategy.
Route 1: Linear Synthesis via Hydroxynaphthyridine Intermediate
This synthetic approach follows a linear sequence, beginning with the construction of a 2-amino-7-hydroxynaphthyridine core, which is subsequently chlorinated to yield the target compound. This method is well-documented and relies on classical cyclization and chlorination reactions.
The synthesis commences with the condensation of commercially available 2,6-diaminopyridine with an appropriate three-carbon building block to form the 1,8-naphthyridine skeleton. The resulting 2-amino-7-hydroxy-1,8-naphthyridine is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to afford this compound.
Caption: Route 1: Chlorination of a Hydroxynaphthyridine Intermediate.
Experimental Protocol for Route 1
Step 1: Synthesis of 2-Amino-7-hydroxy-1,8-naphthyridine
This precursor can be synthesized via the condensation of 2,6-diaminopyridine with a suitable reagent such as 3-oxo-butyraldehyde dimethyl acetal, a reaction that builds the second ring of the naphthyridine system.[1]
Step 2: Synthesis of this compound [1]
A mixture of 2-amino-7-hydroxy-1,8-naphthyridine (4.0 g, 0.024 mol) in freshly distilled phosphorus oxychloride (POCl₃, 25 mL) is refluxed for 4 hours. Upon completion of the reaction, as monitored by thin-layer chromatography, the excess POCl₃ is removed by distillation under reduced pressure. The reaction mixture is then carefully poured onto crushed ice. The resulting solution is neutralized with sodium carbonate, leading to the precipitation of a yellow solid. This solid is collected by filtration, washed with water, and recrystallized from a methanol-ether mixture to yield pure this compound.
Route 2: Convergent Synthesis via Dichloro Intermediate
This alternative strategy employs a more convergent approach, where a di-functionalized naphthyridine core is first synthesized and then selectively modified to introduce the desired amino group. This route offers a different set of intermediates and may provide advantages in terms of purification and scalability for certain steps.
The synthesis begins with the construction of the 1,8-naphthyridine-2,7-dione core from 2,6-diaminopyridine and a malonic acid derivative. This dihydroxy intermediate is then subjected to a double chlorination reaction to produce 2,7-dichloro-1,8-naphthyridine. The final step involves a selective nucleophilic aromatic substitution, where one of the chloro groups is displaced by an amino group.
Caption: Route 2: Synthesis via a Dichloro Intermediate.
Experimental Protocol for Route 2
Step 1: Synthesis of 1,8-Naphthyridine-2,7-dione
This intermediate can be prepared by the reaction of 2,6-diaminopyridine with diethyl malonate in the presence of a base, followed by cyclization at high temperature.
Step 2: Synthesis of 2,7-Dichloro-1,8-naphthyridine [2]
A mixture of 1,8-naphthyridine-2,7-dione (1.10 g, 6.79 mmol), phosphorus pentachloride (PCl₅, 3.00 g, 14.40 mmol), and phosphorus oxychloride (POCl₃, 2.57 g, 16.76 mmol) is heated to reflux for 6 hours. After cooling, the mixture is poured over crushed ice, and the solution is made alkaline with sodium carbonate to a pH of 8. The resulting brown precipitate is collected, and recrystallized from acetone to give 2,7-dichloro-1,8-naphthyridine.
Step 3: Selective Amination to this compound
The selective amination of 2,7-dichloro-1,8-naphthyridine can be achieved under controlled conditions. While direct amination can be challenging to control, a palladium-catalyzed amidation followed by deprotection offers a more selective approach.[3] Alternatively, direct amination with ammonia or an ammonia equivalent under carefully controlled temperature and pressure can favor mono-substitution.
Head-to-Head Comparison
| Parameter | Route 1: Linear Synthesis | Route 2: Convergent Synthesis |
| Starting Materials | 2-Amino-7-hydroxy-1,8-naphthyridine | 1,8-Naphthyridine-2,7-dione |
| Key Reagents | POCl₃ | POCl₃, PCl₅, Aminating agent |
| Number of Steps (from common precursor) | 1 | 2 |
| Reported Yield (Final Step) | 60%[1] | Yield is dependent on the selectivity of the amination step. |
| Scalability | Straightforward, though handling large quantities of POCl₃ requires care. | The dichlorination step is scalable. Selective amination may require optimization for large-scale production. |
| Purification | Recrystallization of the final product. | Chromatographic separation may be required to separate mono- and di-aminated products. |
| Safety Considerations | POCl₃ is highly corrosive and reacts violently with water. | POCl₃ and PCl₅ are both hazardous reagents. The amination step may require high pressure or specialized catalysts. |
| Versatility | The intermediate can be used to synthesize other 7-substituted analogs. | The dichloro intermediate is a versatile precursor for a wide range of 2,7-disubstituted naphthyridines. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 is a more direct and linear approach with a well-documented final step, making it an excellent choice for laboratory-scale synthesis where the primary goal is to obtain the target molecule efficiently from a readily available or synthesized precursor. The 60% yield for the chlorination step is respectable for this type of transformation.
Route 2 , while involving an additional step from the dihydroxy intermediate, proceeds through the versatile 2,7-dichloro-1,8-naphthyridine. This intermediate opens the door to a wider range of functionalization at both the 2 and 7 positions, which is a significant advantage for the generation of compound libraries in a drug discovery program. However, achieving high selectivity in the final amination step can be a challenge and may require more extensive optimization.
The choice between these two routes will ultimately depend on the specific goals of the research program. For a direct, reliable synthesis of the title compound, Route 1 is a strong contender. For a more flexible approach that allows for broader analogue synthesis, the convergent strategy of Route 2, despite its potential for selectivity issues, offers greater long-term value.
References
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A Senior Application Scientist's Guide to Assessing the Selectivity of 7-Chloro-1,8-naphthyridin-2-amine Derivatives Against Off-Target Kinases
Introduction: The Double-Edged Sword of Kinase Inhibition
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, the 7-Chloro-1,8-naphthyridin-2-amine scaffold has emerged as a promising starting point for the development of potent protein kinase inhibitors.[1] Protein kinases, which regulate the majority of cellular pathways, are crucial targets in drug discovery, particularly in oncology.[2][3]
However, the high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[4][5] A promiscuous kinase inhibitor, while potent against its intended target, may interact with dozens or even hundreds of other kinases.[5][6] This "off-target" activity can lead to unforeseen toxicities or complex pharmacological effects that complicate clinical development and can be a primary cause of trial failures.[5][7]
Therefore, a rigorous and systematic assessment of a compound's selectivity is not merely a supplementary exercise but a cornerstone of the entire drug discovery process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the selectivity of this compound derivatives, ensuring that only the most promising and specific candidates advance in the development pipeline.
Pillar 1: Strategic Selection of the Off-Target Kinase Panel
The human kinome consists of over 500 kinases.[5] Screening against every single one is often impractical in early-stage discovery. A more strategic approach involves selecting a panel of off-target kinases based on several key principles:
-
Phylogenetic Relationship: Kinases that are structurally similar to the primary target are more likely to be inhibited. A common practice is to screen against kinases within the same family or subfamily.
-
Known Promiscuity Hubs: Certain kinases are known to be frequent off-targets for a wide range of inhibitors. Including these "promiscuity hubs" (e.g., SRC, LCK, FYN) is critical for flagging potentially problematic compounds early.
-
Toxicity-Associated Kinases: Inhibition of certain kinases is linked to known clinical toxicities. For example, inhibition of VEGFR2 can lead to hypertension, while inhibition of EGFR can cause skin rash. Including these kinases in a screening panel can help predict potential adverse effects.
-
Counter-Screening Targets: In some cases, it is desirable to avoid inhibiting a closely related kinase to achieve a specific therapeutic effect. For instance, in developing a JAK3-selective inhibitor for autoimmune diseases, it is crucial to demonstrate a lack of activity against JAK2 to avoid hematological side effects.
Pillar 2: A Multi-Tiered Approach to Selectivity Profiling
No single assay can provide a complete picture of a compound's selectivity. A robust assessment relies on a combination of biochemical and cell-based assays to build a comprehensive profile.
Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of kinase inhibitors.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Experimental Methodologies
1. Biochemical Assays: The First Line of Defense
Biochemical assays directly measure the interaction between the inhibitor and isolated, recombinant kinases.[8] They are high-throughput and provide a clean measure of potency (IC50) or binding affinity (Kd).[9]
-
Luminescence-Based Kinase Activity Assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[4][10] The signal is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the determination of an IC50 value.[4]
Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound derivative in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include "no-enzyme" and "vehicle" (DMSO only) controls for data normalization.[4]
-
Kinase Reaction: Add 5 µL of a solution containing the kinase and its specific substrate to each well. Allow the compounds and enzyme to pre-incubate for 15 minutes at room temperature.[4]
-
Initiate Reaction: Add 5 µL of ATP solution (at the determined Km concentration for each kinase) to initiate the reaction. Incubate for a defined period (e.g., 1-2 hours) at room temperature.[4]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Competitive Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases. The results are typically reported as percent inhibition relative to a control, providing a broad overview of a compound's binding profile across the kinome.
2. Cell-Based Assays: Proving Relevance in a Biological System
While biochemical assays are essential, they don't always predict a compound's behavior in a cellular environment.[2] Cell-based assays are a critical next step to confirm that the inhibitor can engage its target in a complex biological milieu and exert a functional effect.[11][12]
-
Target Engagement Assays (e.g., NanoBRET™): This assay measures compound binding to a specific kinase in living cells.[8][11] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the ATP pocket.[8] An inhibitor that enters the cell and binds to the kinase will displace the probe, leading to a loss of BRET signal. This provides a quantitative measure of target occupancy and intracellular affinity.[11]
-
Phospho-Substrate Analysis (Western Blotting): This method provides direct evidence of a kinase's functional inhibition within a signaling pathway. After treating cells with the inhibitor, lysates are analyzed by Western blot using antibodies specific to the phosphorylated form of a known downstream substrate of the target kinase. A dose-dependent decrease in the phospho-protein signal indicates on-target pathway modulation.
Pillar 3: Data Interpretation and Comparative Analysis
Presenting selectivity data in a clear, comparable format is crucial for decision-making.
Case Study: Comparison of Two Hypothetical Derivatives
Let's consider two hypothetical derivatives, Compound A and Compound B , designed to target Kinase X . Both compounds show high potency against Kinase X but need to be evaluated for their off-target profiles.
Table 1: Biochemical IC50 Data for Compound A and Compound B against a Panel of Off-Target Kinases
| Kinase | Compound A IC50 (nM) | Compound B IC50 (nM) | Rationale for Inclusion |
| Kinase X (Target) | 5 | 8 | Primary Target |
| Kinase Y (Family Member) | 25 | 1,500 | Structural Homology |
| Kinase Z (Family Member) | 80 | >10,000 | Structural Homology |
| SRC (Promiscuity Hub) | 150 | 2,500 | Known Off-Target |
| VEGFR2 (Toxicity) | >10,000 | >10,000 | Toxicity Prediction |
| EGFR (Toxicity) | 5,000 | >10,000 | Toxicity Prediction |
Analysis:
-
On-Target Potency: Both compounds are potent inhibitors of the primary target, Kinase X.
-
Selectivity: Compound B demonstrates a significantly superior selectivity profile. It is >180-fold selective for Kinase X over the closely related Kinase Y, whereas Compound A is only 5-fold selective. Furthermore, Compound B shows minimal activity against the promiscuity hub SRC and other off-targets, unlike Compound A.
Visualizing Selectivity
A powerful way to visualize selectivity is through a kinome tree map, where inhibited kinases are highlighted. This provides an intuitive, global view of a compound's interaction profile.[13]
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A Guide to Ensuring Reproducible Experimental Outcomes with 7-Chloro-1,8-naphthyridin-2-amine
Introduction: The Strategic Value of the 1,8-Naphthyridine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets. The 1,8-naphthyridine core is a prominent member of this class, serving as the foundational scaffold for a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, anti-inflammatory, and antiviral applications.[1][2][3][4] Its rigid, planar structure and defined hydrogen bonding capabilities make it an ideal starting point for designing potent and selective ligands.
Within this family, 7-Chloro-1,8-naphthyridin-2-amine (CAS 15944-33-9) is a particularly valuable building block.[5][6] The molecule features two key points for chemical elaboration: a nucleophilic 2-amino group, suitable for amide bond formation or cyclization, and a 7-chloro substituent, which is an excellent handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[7] The successful and efficient use of this reagent is therefore critical for drug discovery timelines.
However, the path from a promising molecule on paper to a validated lead in the lab is paved with challenges, chief among them being the reproducibility of experimental results. This guide provides a deep-dive into the practical use of this compound, focusing on the critical parameters that govern experimental success. We will dissect a common synthetic transformation, compare the reagent to viable alternatives, and provide a framework for troubleshooting, ensuring that researchers can confidently and repeatedly harness its synthetic potential.
Foundational Knowledge: Physicochemical Properties and Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties is paramount. This not only ensures safety but also informs choices regarding solvents, reaction conditions, and purification strategies.
| Property | Value | Source |
| CAS Number | 15944-33-9 | [5] |
| Molecular Formula | C₈H₆ClN₃ | [5] |
| Molecular Weight | 179.60 g/mol | [5] |
| Synonyms | 2-Amino-7-chloro-1,8-naphthyridine | [5] |
| Appearance | Typically an off-white to yellow or brown solid | Supplier Data |
Safety and Handling Precautions: this compound is classified with several hazard statements. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Core Protocol: Nucleophilic Aromatic Substitution (SNAr)
To illustrate the principles of reproducibility, we will examine a representative SNAr reaction: the synthesis of 2-Amino-7-benzylamino-1,8-naphthyridine. This reaction is a fundamental step in building more complex molecules from the primary scaffold.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-Amino-7-benzylamino-1,8-naphthyridine.
Detailed Step-by-Step Protocol
This protocol is adapted from a published procedure.[9]
-
Reagent Preparation: In a pressure-rated sealed tube equipped with a magnetic stir bar, combine this compound (1.0 mmol, 179.6 mg) and distilled benzylamine (5.0 mmol, 0.55 mL).
-
Causality Explanation: Using a significant excess of benzylamine serves a dual purpose: it acts as both the nucleophile and the solvent, driving the reaction to completion according to Le Châtelier's principle. Distilling the benzylamine is critical to remove any water or other impurities that could interfere with the reaction.
-
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir the suspension for 6 hours.
-
Causality Explanation: The 1,8-naphthyridine ring is electron-deficient due to the two nitrogen atoms, which facilitates nucleophilic attack. However, significant thermal energy (120 °C) is required to overcome the activation energy for the substitution of the chloro group. A sealed tube is necessary to prevent the volatile benzylamine from escaping at this temperature.
-
-
In-Process Validation (Trustworthiness): After 6 hours, cool the reaction to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate alongside the starting material (eluent: e.g., 50% Ethyl Acetate in Hexane). A successful reaction will show the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.
-
Workup and Purification: Upon cooling, a sticky precipitate will form. Add water to the reaction mixture and triturate the solid. Filter the solid and wash it sequentially with water and then acetone to remove excess benzylamine and other impurities.
-
Causality Explanation: The product has low solubility in water, while benzylamine hydrochloride (formed from trace HCl) and excess benzylamine are more soluble. The acetone wash helps to remove any remaining organic impurities.
-
-
Final Purification: Air-dry the crude solid. Recrystallize the material from methanol to afford the pure 2-Amino-7-benzylamino-1,8-naphthyridine as a solid.
-
Causality Explanation: Recrystallization is a powerful purification technique that relies on the difference in solubility of the product and impurities in a given solvent at different temperatures. Methanol is a suitable solvent in this case, providing good solubility at reflux and poor solubility at room temperature for the desired product.
-
Key Factors Governing Experimental Reproducibility
Non-reproducibility is often the result of unmonitored variables. The following factors are critical for obtaining consistent results with this compound.
Diagram of Reproducibility Factors
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-1,8-naphthyridin-2-amine
Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds like 7-Chloro-1,8-naphthyridin-2-amine are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it culminates in their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower you, our fellow scientists, to manage chemical waste with the same precision and rigor you apply to your research.
Part 1: Hazard Characterization and Risk Assessment
The foundational step in any disposal protocol is a thorough understanding of the compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate its handling as hazardous waste.
Table 1: GHS Hazard Profile for this compound
| Hazard Code | Hazard Statement | Classification |
| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4)[1][2][3] |
| H315 | Causes skin irritation | Skin irritation (Category 2)[1][2][3] |
| H319 | Causes serious eye irritation | Eye irritation (Category 2)[1][2][3] |
| H332 | Harmful if inhaled | Acute toxicity, Inhalation (Category 4)[1][2] |
| H335 | May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3)[1][2][3] |
This hazard profile unequivocally classifies this compound as hazardous. Under the U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), any waste exhibiting characteristics of toxicity must be managed as hazardous waste.[4][5] The "cradle-to-grave" principle of RCRA holds the generator responsible for the waste from its creation to its ultimate disposal.[6]
Part 2: Personnel Protection and Safety First
Before handling waste this compound, equipping yourself with the appropriate Personal Protective Equipment (PPE) is non-negotiable. The causality is direct: the established hazard classifications (skin/eye/respiratory irritation) dictate the necessary barriers to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[2]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[2]
-
Respiratory Protection: Handle waste only in a well-ventilated area, such as a chemical fume hood.[1][2] If engineering controls are insufficient or if there is a risk of aerosolization, a NIOSH/MSHA approved respirator should be used.[7][8]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is that this compound must be managed by a licensed hazardous waste disposal facility.[2] It should never be disposed of down the drain or in regular trash. The following protocol ensures waste is collected, stored, and prepared for professional disposal in a compliant manner.
Step 1: Waste Characterization
As the generator, you are legally required to determine if your waste is hazardous.[6][9] For pure, unused this compound or materials grossly contaminated with it, the hazard profile in Table 1 is sufficient for this determination.
Caption: Waste Characterization Decision Flowchart.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[10][11]
-
Solid Waste:
-
Liquid Waste (Solutions):
Step 3: Container Labeling
Regulatory compliance hinges on proper labeling. The EPA requires that each container is clearly marked.[12]
Your label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").[12]
-
The date when waste was first added to the container (accumulation start date).[10]
Step 4: On-Site Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][12]
-
The SAA must be under the control of the laboratory personnel.
-
Containers must be kept tightly sealed except when adding waste.[2][10]
-
Store the container in a cool, dry, and well-ventilated location, away from heat or ignition sources.[8][10]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[11]
Step 5: Arranging for Final Disposal
Hazardous waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][13]
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer.[7]
-
Follow their specific procedures to schedule a waste pickup.
-
You will need to complete a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[13]
Caption: End-to-End Disposal Workflow.
Part 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is vital.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. If the spill is large, evacuate the lab.
-
Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, increase air exchange.[7]
-
Assess and Don PPE: Do not attempt cleanup without the proper PPE as described in Part 2.
-
Contain & Clean:
-
For solid spills , gently sweep or scoop the material to avoid creating dust and place it in your hazardous waste container.
-
For liquid spills , use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.[7] Place the used absorbent material in the hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department immediately.[7]
Conclusion
The responsible management of chemical waste like this compound is a fundamental pillar of laboratory safety and professional integrity. By understanding its hazards, implementing rigorous collection and storage protocols, and partnering with certified disposal professionals, we uphold our commitment to protecting ourselves, our colleagues, and the environment. This protocol serves as a self-validating system: by adhering to these steps, you are inherently operating within the framework of regulatory compliance and best safety practices.
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This compound | C8H6ClN3 | CID 85199. PubChem, National Center for Biotechnology Information. 3
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7-chloro-1,8-naphthyridine-3-carboxylic acid | 933694-01-0. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloro-1,8-naphthyridin-2-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 7-Chloro-1,8-naphthyridin-2-amine, a compound with significant potential in medicinal chemistry, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural framework grounded in the principles of risk assessment and the hierarchy of controls. Our objective is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.
Foundational Risk Assessment: Understanding the Hazard
This compound is not a benign substance. A thorough understanding of its hazard profile is the critical first step in establishing appropriate handling protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound.[1][2][3]
| Hazard Code | Hazard Statement | Class | Signal Word |
| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4) | Warning |
| H312 | Harmful in contact with skin | Acute toxicity, Dermal (Category 4) | Warning |
| H315 | Causes skin irritation | Skin irritation (Category 2) | Warning |
| H319 | Causes serious eye irritation | Eye irritation (Category 2) | Warning |
| H332 | Harmful if inhaled | Acute toxicity, Inhalation (Category 4) | Warning |
| H335 | May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3) | Warning |
Data sourced from PubChem and supplier Safety Data Sheets (SDS).[1][2][3]
The causality is clear: this compound presents a multi-route exposure risk. It is toxic upon ingestion, skin contact, and inhalation, and is a significant irritant to the skin, eyes, and respiratory system.[1][2] This profile mandates that our protective measures create a comprehensive barrier against all potential routes of exposure.
The Hierarchy of Controls: A Framework for Inherent Safety
Before specifying Personal Protective Equipment (PPE), we must apply the hierarchy of controls. PPE is the last line of defense, employed after other, more effective controls have been implemented.[4]
-
Elimination/Substitution : In a research context, eliminating the compound is not feasible. Substituting with a less hazardous analogue could be a long-term project but is not an immediate operational control.
-
Engineering Controls : This is our primary and most critical control point. All handling of this compound, including weighing, dissolution, and reaction setup, must be performed within a certified chemical fume hood.[5][6] This engineering control directly mitigates the inhalation hazard (H332, H335) by capturing dust and vapors at the source.
-
Administrative Controls : These are the protocols and safe work practices you establish. This includes restricting access to the handling area, providing thorough training on the specific hazards of this compound, and ensuring emergency equipment (safety showers, eyewash stations) is accessible and functional.[5][7]
-
Personal Protective Equipment (PPE) : Once the higher-level controls are in place, PPE provides the final barrier to protect you from residual risks, such as splashes or accidental contact.
Core PPE Protocol for this compound
The following PPE is mandatory for all procedures involving this compound. The selection is directly dictated by the GHS hazard assessment.
Eye and Face Protection
Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.
-
Minimum Requirement : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][4] Goggles provide a seal around the eyes, protecting against splashes and airborne dust.
-
Recommended for High-Risk Operations : When handling larger quantities or performing operations with a higher splash potential (e.g., transfers, filtration), supplement goggles with a full-face shield.[8] A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection
Given the risks of skin irritation (H315) and dermal toxicity (H312), skin protection is paramount.
-
Gloves : Standard lightweight latex gloves are not appropriate.[4]
-
Material : Use chemical-resistant nitrile or neoprene gloves.[4][9]
-
Practice : Double-gloving is strongly recommended.[8] This practice minimizes the risk of exposure if the outer glove is torn or contaminated. Change the outer glove immediately upon known or suspected contact with the compound. Never wear gloves outside of the laboratory area.[8]
-
-
Lab Coat/Gown : Wear a flame-resistant lab coat with long sleeves and a fully fastened front.[3] For procedures with significant splash risk, a chemical-resistant apron over the lab coat is advised.[5][9]
-
Footwear : Do not wear sandals, perforated shoes, or any open-toed footwear in the laboratory.[7] Substantial, closed-toe shoes made of a non-porous material are required to protect from spills.
Respiratory Protection
While the primary defense against inhalation is the chemical fume hood, respiratory protection may be required in specific scenarios.
-
Standard Operations : A properly functioning chemical fume hood is sufficient. No personal respirator is typically needed.[5]
-
Emergency Situations : In the event of a large spill outside of a fume hood or a failure of ventilation, a full-face respirator with appropriate chemical cartridges should be used by trained emergency response personnel.[3][8]
Procedural Discipline: PPE Donning and Doffing
The order in which you put on and remove PPE is a critical control point to prevent cross-contamination. The following workflow should be committed to memory and practice.
Caption: Logical workflow for donning and doffing PPE to minimize contamination.
Emergency Response and Disposal
Your PPE is your first line of defense during an unexpected event.
In Case of Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and gloves.[3][7] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
The diagram below outlines the immediate steps for responding to a chemical spill, emphasizing the role of containment and proper PPE.
Caption: Step-by-step workflow for a safe and effective chemical spill response.
Disposal of Contaminated Materials
All PPE that has come into contact with this compound is considered hazardous waste.
-
Gloves, wipes, and other disposable items : Place in a designated, sealed, and clearly labeled hazardous waste container.[3][10]
-
Empty containers : Rinse containers thoroughly in a fume hood, collecting the rinsate as hazardous waste. Dispose of the rinsed container according to your institution's guidelines.
-
Chemical waste : Dispose of the compound and any solutions containing it in accordance with all applicable local, state, and federal regulations. Do not discharge into drains.[3][10]
By integrating this comprehensive understanding of hazards with disciplined, procedural use of personal protective equipment, you create a robust safety system that protects you, your colleagues, and your research.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
